NSC232003
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C6H7N3O3 |
|---|---|
分子量 |
169.14 g/mol |
IUPAC 名称 |
5-[(Z)-N-hydroxy-C-methylcarbonimidoyl]-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C6H7N3O3/c1-3(9-12)4-2-7-6(11)8-5(4)10/h2,12H,1H3,(H2,7,8,10,11)/b9-3- |
InChI 键 |
UDHCVAJUUVCYHW-OQFOIZHKSA-N |
手性 SMILES |
C/C(=N/O)/C1=CNC(=O)NC1=O |
规范 SMILES |
CC(=NO)C1=CNC(=O)NC1=O |
产品来源 |
United States |
Foundational & Exploratory
The Core Mechanism of NSC232003: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
NSC232003 is a potent, cell-permeable small molecule inhibitor of Ubiquitin-like with PHD and RING Finger domains 1 (UHRF1), a critical multi-domain protein involved in the maintenance of DNA methylation patterns and DNA repair. This technical guide elucidates the core mechanism of action of this compound, focusing on its role in disrupting the UHRF1/DNMT1 (DNA methyltransferase 1) axis. By targeting the SET and RING-associated (SRA) domain of UHRF1, this compound effectively inhibits the proper maintenance of DNA methylation, leading to global DNA hypomethylation. Furthermore, this guide details the downstream consequences of UHRF1 inhibition by this compound, including the sensitization of cancer cells to DNA damaging agents. This document provides a comprehensive overview of the quantitative data, key experimental protocols, and the underlying signaling pathways to facilitate further research and drug development efforts centered on UHRF1 inhibition.
Introduction to UHRF1 and its Role in Epigenetic Maintenance
UHRF1 is a crucial nuclear protein that plays a pivotal role in the faithful inheritance of epigenetic information, particularly DNA methylation patterns, during cell division. It acts as a key orchestrator, linking histone modifications to DNA methylation. UHRF1 is characterized by several functional domains: a Ubiquitin-like domain (UBL), a Tandem Tudor Domain (TTD), a Plant Homeodomain (PHD), a SET and RING-associated (SRA) domain, and a Really Interesting New Gene (RING) E3 ubiquitin ligase domain.
The SRA domain is of particular importance as it specifically recognizes and binds to hemi-methylated CpG sites on newly replicated DNA. This recognition is the initial and critical step for the recruitment of DNMT1, the primary enzyme responsible for methylating the newly synthesized DNA strand, thus maintaining the methylation pattern. The interaction between UHRF1 and DNMT1 is essential for this process. Disruption of this interaction leads to a failure in maintenance methylation, resulting in passive demethylation over subsequent cell divisions.
Mechanism of Action of this compound
This compound, a uracil derivative, functions as a direct inhibitor of UHRF1. Its primary mechanism of action involves binding to the 5-methylcytosine (5mC) binding pocket within the SRA domain of UHRF1. By occupying this pocket, this compound competitively inhibits the binding of UHRF1 to its natural ligand, hemi-methylated DNA.
This inhibition of the UHRF1-DNA interaction has a critical downstream consequence: it disrupts the formation of the UHRF1/DNMT1 complex at replication forks. Without the proper localization of UHRF1 to hemi-methylated DNA, DNMT1 is not efficiently recruited to these sites, leading to a failure in the maintenance of DNA methylation. This results in a progressive, global hypomethylation of the genome.
Signaling Pathway of UHRF1-mediated DNA Methylation Maintenance and its Inhibition by this compound
The following diagram illustrates the signaling pathway of UHRF1 in maintaining DNA methylation and how this compound interferes with this process.
Quantitative Data
The inhibitory activity of this compound has been quantified in various assays. The following tables summarize the key findings.
| Parameter | Description | Value | Cell Line | Reference |
| IC50 | 50% inhibitory concentration for the disruption of the DNMT1/UHRF1 interaction. | 15 µM | U251 glioma cells | [1][2] |
| Cell Line | SIRT6 Expression | IC50 (µM) | Reference |
| 5637 | Low | < 100 | [3] |
| HT-1376 | Low | < 100 | [3] |
| 253J | Low | < 100 | [3] |
| T-24 | High | > 10,000 | [3] |
| UMUC-3 | High | > 10,000 | [3] |
| BIU87 | High | > 10,000 | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
Co-Immunoprecipitation Assay to Determine UHRF1/DNMT1 Interaction
This protocol is designed to assess the effect of this compound on the interaction between UHRF1 and DNMT1 in a cellular context.
Materials:
-
U251 glioma cells
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Antibodies: anti-UHRF1, anti-DNMT1, and control IgG
-
Protein A/G magnetic beads
-
SDS-PAGE gels and Western blot reagents
Procedure:
-
Cell Treatment: Culture U251 glioma cells to 70-80% confluency. Treat the cells with varying concentrations of this compound (e.g., 0, 5, 10, 15, 20 µM) for a specified time (e.g., 4 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in ice-cold lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the cell lysates by incubating with protein A/G magnetic beads.
-
Incubate the pre-cleared lysates with an anti-UHRF1 antibody or control IgG overnight at 4°C with gentle rotation.
-
Add protein A/G magnetic beads and incubate for another 2-4 hours at 4°C.
-
Wash the beads several times with lysis buffer.
-
-
Western Blotting:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with an anti-DNMT1 antibody to detect the co-immunoprecipitated DNMT1.
-
The input lysates should also be run to confirm the presence of both proteins.
-
Global DNA Methylation ELISA
This protocol allows for the quantification of global 5-methylcytosine (5mC) levels in genomic DNA following treatment with this compound.
Materials:
-
Genomic DNA isolated from cells treated with this compound
-
Global DNA Methylation ELISA Kit (commercially available)
-
Microplate reader
Procedure:
-
DNA Isolation: Isolate high-quality genomic DNA from control and this compound-treated cells.
-
ELISA Assay: Follow the manufacturer's protocol for the Global DNA Methylation ELISA Kit. This typically involves the following steps:
-
Binding of genomic DNA to the assay wells.
-
Incubation with a primary antibody that specifically recognizes 5mC.
-
Incubation with a secondary antibody conjugated to a detection enzyme (e.g., HRP).
-
Addition of a colorimetric substrate and measurement of the absorbance using a microplate reader.
-
-
Data Analysis: Calculate the percentage of 5mC in each sample based on a standard curve generated with provided methylated and unmethylated DNA controls.
Experimental Workflow Diagram
The following diagram outlines a typical experimental workflow to investigate the effects of this compound.
Downstream Effects and Therapeutic Implications
The inhibition of UHRF1 by this compound has significant downstream consequences beyond the disruption of DNA methylation.
Sensitization to DNA Damage
UHRF1 is also involved in the DNA damage response (DDR). It has been shown to mediate the ubiquitination of factors involved in non-homologous end joining (NHEJ), such as XLF. By inhibiting UHRF1, this compound can impair the DNA repair capacity of cancer cells. This sensitizes the cells to DNA damaging agents, such as ionizing radiation (IR) and chemotherapeutic drugs like etoposide (VP16).[2]
Therapeutic Potential
The dual role of this compound in inhibiting epigenetic maintenance and DNA repair makes it an attractive candidate for cancer therapy. Its ability to induce global hypomethylation can potentially lead to the re-expression of silenced tumor suppressor genes. Furthermore, its ability to sensitize cancer cells to existing therapies could allow for combination treatments with enhanced efficacy. The differential sensitivity of cancer cells based on the expression of other proteins, such as SIRT6, suggests the potential for personalized medicine approaches.[3]
Conclusion
This compound is a valuable research tool and a promising therapeutic lead that targets the epigenetic regulator UHRF1. Its core mechanism of action is the inhibition of the SRA domain of UHRF1, leading to the disruption of the UHRF1/DNMT1 interaction and the subsequent failure of DNA methylation maintenance. This guide has provided a comprehensive overview of its mechanism, supported by quantitative data and detailed experimental protocols. The elucidation of these molecular details is crucial for the continued development of UHRF1 inhibitors as a novel class of anti-cancer agents. Further research into the broader effects of this compound on chromatin biology and the DNA damage response will undoubtedly uncover new therapeutic opportunities.
References
- 1. The UHRF1 Protein Stimulates the Activity and Specificity of the Maintenance DNA Methyltransferase DNMT1 by an Allosteric Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The DNA Methyltransferase Dnmt1 Directly Interacts with the SET and RING Finger-associated (SRA) Domain of the Multifunctional Protein Uhrf1 to Facilitate Accession of the Catalytic Center to Hemi-methylated DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
NSC232003: A Technical Guide to its Discovery and History as a UHRF1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and mechanism of action of NSC232003, a small molecule inhibitor of the epigenetic regulator UHRF1 (Ubiquitin-like with PHD and RING Finger domains 1). UHRF1 is a critical protein in the maintenance of DNA methylation patterns, a process often dysregulated in cancer. This compound was identified through a tandem virtual screening approach and has been shown to disrupt the crucial interaction between UHRF1 and DNA methyltransferase 1 (DNMT1), leading to global DNA hypomethylation. This document details the experimental methodologies employed in its discovery and validation, presents key quantitative data, and visualizes the relevant biological pathways and experimental workflows.
Introduction to UHRF1 and its Role in Epigenetics
UHRF1 is a multi-domain nuclear protein that plays a pivotal role in the faithful inheritance of DNA methylation patterns during cell division. Its SRA (SET and RING Associated) domain specifically recognizes hemimethylated CpG sites on newly replicated DNA. This recognition is a crucial step for the recruitment of DNMT1, the enzyme responsible for methylating the newly synthesized DNA strand, thus maintaining the epigenetic landscape. Due to its overexpression in various cancers and its central role in epigenetic maintenance, UHRF1 has emerged as a promising therapeutic target for cancer therapy.
Discovery and History of this compound
This compound was identified as a UHRF1 inhibitor through a pioneering study that employed a tandem virtual screening strategy to identify small molecules capable of binding to the 5-methylcytosine (5mC) binding pocket of the UHRF1 SRA domain[1]. This computational approach allowed for the efficient screening of a large chemical library to pinpoint promising candidates for biological evaluation. This compound, a uracil derivative, emerged from this screening as a potent, cell-permeable inhibitor of UHRF1 function[2].
Mechanism of Action
This compound exerts its inhibitory effect by directly targeting the SRA domain of UHRF1. It is proposed to fit into the 5-methylcytosine binding pocket, thereby competitively inhibiting the binding of the SRA domain to hemimethylated DNA[1]. This disruption prevents the subsequent recruitment of DNMT1 to the replication fork. The ultimate consequence of this action is the inhibition of maintenance DNA methylation, leading to a global reduction in DNA cytosine methylation[2].
Signaling Pathway
Caption: Mechanism of UHRF1 inhibition by this compound.
Quantitative Data
The following table summarizes the key quantitative data reported for this compound.
| Parameter | Value | Cell Line | Assay | Reference |
| IC50 (DNMT1/UHRF1 Interaction) | 15 µM | U251 glioma | Co-immunoprecipitation | [2] |
Further research is needed to determine the binding affinity (Kd) of this compound to the UHRF1 SRA domain and its cytotoxic/cytostatic effects on a wider range of cancer cell lines.
Experimental Protocols
This section provides an overview of the key experimental protocols used in the discovery and validation of this compound as a UHRF1 inhibitor.
Tandem Virtual Screening
The identification of this compound was achieved through a computational method known as tandem virtual screening. This approach involves a hierarchical filtering of a large compound library against a protein target structure.
Protocol Overview:
-
Target Preparation: A high-resolution 3D structure of the UHRF1 SRA domain is prepared. This typically involves removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states to amino acid residues.
-
Library Preparation: A large library of small molecules (e.g., from the National Cancer Institute/Developmental Therapeutics Program repository) is prepared by generating 3D conformations for each compound.
-
Pharmacophore-based Screening (Step 1): A pharmacophore model is generated based on the key interactions observed in the 5mC binding pocket of the SRA domain. This model is used to rapidly screen the compound library and select molecules with matching chemical features.
-
Molecular Docking (Step 2): The subset of compounds from the pharmacophore screening is then subjected to molecular docking simulations. This step predicts the binding mode and affinity of each compound within the SRA domain's binding pocket.
-
Scoring and Selection: The docked compounds are ranked based on their predicted binding energies and interactions with key residues. The top-ranked compounds are then selected for experimental validation.
Co-immunoprecipitation (Co-IP) for DNMT1-UHRF1 Interaction
This technique is used to assess the ability of this compound to disrupt the interaction between UHRF1 and DNMT1 in a cellular context.
Protocol Overview:
-
Cell Culture and Treatment: U251 glioma cells are cultured and treated with varying concentrations of this compound for a specified duration (e.g., 4 hours).
-
Cell Lysis: Cells are harvested and lysed in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation: The cell lysate is incubated with an antibody specific for either UHRF1 or DNMT1. The antibody-protein complexes are then captured using protein A/G-conjugated beads.
-
Washing: The beads are washed several times to remove non-specifically bound proteins.
-
Elution and Western Blotting: The bound proteins are eluted from the beads and separated by SDS-PAGE. The presence of the co-immunoprecipitated protein (DNMT1 or UHRF1, respectively) is detected by Western blotting using a specific antibody.
-
Quantification: The intensity of the protein bands is quantified to determine the extent of interaction inhibition by this compound.
Global DNA Methylation Assay (ELISA)
This assay is used to measure the overall level of DNA methylation in cells treated with this compound.
Protocol Overview:
-
Genomic DNA Extraction: Genomic DNA is extracted from control and this compound-treated cells.
-
DNA Binding: The extracted DNA is bound to the wells of a microplate.
-
Antibody Incubation: A primary antibody that specifically recognizes 5-methylcytosine (5mC) is added to the wells, followed by a secondary antibody conjugated to a detection enzyme (e.g., horseradish peroxidase).
-
Colorimetric Detection: A substrate is added that is converted by the enzyme into a colored product.
-
Quantification: The absorbance of the colored product is measured using a microplate reader. The level of global DNA methylation is determined by comparing the absorbance of treated samples to that of control samples.
Experimental and Logical Workflows
Experimental Workflow
Caption: High-level experimental workflow for this compound discovery.
Conclusion
This compound represents a significant milestone in the development of targeted epigenetic therapies. Its discovery through a rational, structure-based approach has validated the UHRF1 SRA domain as a druggable target. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals, outlining its history, mechanism of action, and the key experimental methodologies used in its characterization. Further investigation into its binding kinetics, cellular efficacy across various cancer types, and in vivo activity is warranted to fully elucidate its therapeutic potential.
References
The Role of NSC232003 in DNA Methylation Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC232003 is a potent, cell-permeable small molecule inhibitor of the Ubiquitin-like, containing PHD and RING finger domains 1 (UHRF1) protein.[1][2] As a uracil derivative, it has been identified as an effective inhibitor of DNA methylation by disrupting the crucial interaction between UHRF1 and DNA methyltransferase 1 (DNMT1).[1] This technical guide provides an in-depth overview of this compound's mechanism of action, its impact on the DNA methylation pathway, quantitative data on its activity, and detailed experimental protocols for its study.
The UHRF1-DNMT1 Axis in DNA Methylation Maintenance
DNA methylation is a fundamental epigenetic mechanism that plays a critical role in gene silencing, genomic imprinting, and the maintenance of genomic stability. The faithful inheritance of DNA methylation patterns during cell division is essential for maintaining cellular identity. This process, known as maintenance methylation, is primarily mediated by the coordinated action of UHRF1 and DNMT1.
Following DNA replication, the newly synthesized DNA strand is unmethylated, creating a hemi-methylated DNA duplex. UHRF1 recognizes and binds to these hemi-methylated CpG sites through its SET and RING-associated (SRA) domain.[3][4] This binding is a critical step for the recruitment of DNMT1, the enzyme responsible for methylating the newly synthesized strand, to the replication fork.[3] The interaction between UHRF1 and DNMT1 ensures the accurate propagation of the parental DNA methylation pattern to the daughter strands.[5] Disruption of this interaction leads to a passive loss of DNA methylation with each round of cell division.
Mechanism of Action of this compound
This compound exerts its inhibitory effect on DNA methylation by directly targeting UHRF1. The molecule is predicted to bind to the 5-methylcytosine (5mC) binding pocket within the SRA domain of UHRF1.[2] By occupying this pocket, this compound competitively inhibits the binding of UHRF1 to its natural substrate, hemi-methylated DNA. This disruption prevents the recruitment of DNMT1 to the replication machinery, thereby inhibiting the maintenance of DNA methylation and leading to global DNA cytosine demethylation.[1][2]
Quantitative Data
The inhibitory activity of this compound has been quantified in various studies. The key findings are summarized in the tables below.
Table 1: Inhibition of UHRF1-DNMT1 Interaction
| Parameter | Cell Line | Value | Reference |
| IC50 (50% interaction inhibition) | U251 glioma | 15 µM | [1][2] |
Table 2: Inhibition of Cell Viability in Bladder Cancer Cell Lines
| Cell Line (SIRT6 expression) | IC50 (Half-maximal inhibitory concentration) | Reference |
| 5637 (low) | < 100 µM | [6] |
| HT-1376 (low) | < 100 µM | [6] |
| 253J (low) | < 100 µM | [6] |
| T-24 (high) | > 10,000 µM | [6] |
| UMUC-3 (high) | > 10,000 µM | [6] |
| BIU87 (high) | > 10,000 µM | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of this compound.
Co-Immunoprecipitation (Co-IP) for UHRF1-DNMT1 Interaction
This protocol is a generalized procedure for assessing the effect of this compound on the interaction between UHRF1 and DNMT1.
1. Cell Culture and Treatment:
-
Culture U251 glioma cells (or other suitable cell lines) in appropriate media to ~80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0, 5, 10, 15, 20 µM) for a specified time (e.g., 4 hours).
2. Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate).
3. Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.
-
Centrifuge and collect the pre-cleared lysate.
-
Add a primary antibody against UHRF1 or DNMT1 to the lysate and incubate overnight at 4°C with gentle rotation.
-
Add fresh protein A/G agarose beads and incubate for 2-4 hours at 4°C.
-
Pellet the beads by centrifugation and wash 3-5 times with lysis buffer.
4. Western Blotting:
-
Resuspend the beads in 2x Laemmli sample buffer and boil for 5-10 minutes to elute the proteins.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Probe the membrane with primary antibodies against the protein that was not used for immunoprecipitation (e.g., if UHRF1 was immunoprecipitated, probe with anti-DNMT1).
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Global DNA Methylation ELISA
This protocol outlines a general method for quantifying global DNA methylation levels following this compound treatment.
1. Genomic DNA Extraction and Quantification:
-
Treat cells with this compound as described above.
-
Extract genomic DNA using a commercial kit according to the manufacturer's instructions.
-
Quantify the DNA concentration and assess its purity using a spectrophotometer (A260/A280 ratio).
2. ELISA Assay (using a commercial kit):
-
The specific steps will vary depending on the kit manufacturer. A general workflow is as follows:
-
DNA Binding: Add a specified amount of genomic DNA (e.g., 100 ng) to the wells of the ELISA plate, which are coated to bind DNA.
-
Antibody Incubation: Add a primary antibody that specifically recognizes 5-methylcytosine (5-mC) to the wells and incubate.
-
Secondary Antibody Incubation: Add an HRP-conjugated secondary antibody that binds to the primary antibody and incubate.
-
Colorimetric Development: Add a colorimetric substrate that reacts with HRP to produce a colored product.
-
Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
3. Data Analysis:
-
Create a standard curve using the provided methylated and unmethylated DNA controls.
-
Calculate the percentage of 5-mC in the unknown samples by comparing their absorbance values to the standard curve.
Visualizations
Caption: UHRF1-mediated DNA methylation maintenance pathway.
Caption: Mechanism of action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | UHRF1 inhibitor | Probechem Biochemicals [probechem.com]
- 3. Coordinated Dialogue between UHRF1 and DNMT1 to Ensure Faithful Inheritance of Methylated DNA Patterns [mdpi.com]
- 4. Natural and Synthetic Anticancer Epidrugs Targeting the Epigenetic Integrator UHRF1 [mdpi.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
An In-Depth Technical Guide to NSC232003: A Novel Modulator of DNA Methylation
For Researchers, Scientists, and Drug Development Professionals
Abstract
NSC232003 is a small molecule inhibitor that has emerged as a valuable chemical tool for studying the epigenetic regulation of gene expression. This uracil derivative specifically targets the interaction between Ubiquitin-like with PHD and RING Finger domains 1 (UHRF1) and DNA methyltransferase 1 (DNMT1), a crucial axis for the maintenance of DNA methylation patterns. By disrupting this interaction, this compound induces global DNA hypomethylation and reactivates silenced tumor suppressor genes, highlighting its potential as a lead compound for the development of novel anti-cancer therapeutics. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound, including detailed experimental protocols for key assays and a visualization of its mechanism of action.
Chemical Structure and Properties
This compound, with the formal name 5-[1-(hydroxyamino)ethylidene]pyrimidine-2,4(3H,5H)-dione, is a uracil derivative. Its chemical identity and key physicochemical properties are summarized in the tables below.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| Formal Name | 5-[1-(hydroxyamino)ethylidene]pyrimidine-2,4(3H,5H)-dione |
| CAS Number | 1905453-18-0 |
| Molecular Formula | C₆H₇N₃O₃ |
| SMILES | CC(NO)=C1C=NC(=O)NC1=O |
| InChI Key | IXSSYZRLNVZFMP-UHFFFAOYSA-N |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 169.14 g/mol |
| Appearance | Solid |
| Purity | ≥98% |
| Solubility | Water: Soluble, DMSO: Insoluble, Ethanol: Insoluble |
| Storage and Stability | Stable for ≥ 4 years when stored as a solid at -20°C |
Mechanism of Action and Biological Activity
This compound functions as a potent and cell-permeable inhibitor of the protein-protein interaction between UHRF1 and DNMT1.[1] This interaction is fundamental for the maintenance of DNA methylation patterns following DNA replication.
The UHRF1-DNMT1 Signaling Pathway
UHRF1 is a multi-domain protein that plays a critical role in recognizing hemi-methylated DNA through its SET and RING-associated (SRA) domain. This recognition is a key step in recruiting DNMT1 to the replication fork to methylate the newly synthesized DNA strand, thus ensuring the faithful inheritance of epigenetic marks.
This compound is proposed to bind to the 5-methylcytosine (5mC) binding pocket of the SRA domain of UHRF1. This binding event sterically hinders the interaction between UHRF1 and DNMT1, leading to the disruption of the DNA methylation maintenance machinery.
Biological Effects
The primary biological consequence of this compound activity is the global reduction of DNA methylation. This was demonstrated in U251 glioma cells, where this compound exhibited an IC₅₀ of 15 µM for the inhibition of the UHRF1-DNMT1 interaction and a corresponding decrease in 5-methylcytosine levels.[2] The hypomethylation effect can lead to the reactivation of tumor suppressor genes that were silenced by hypermethylation, a common hallmark of cancer. This suggests a potential therapeutic avenue for cancers characterized by aberrant DNA methylation.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound, based on the foundational study by Myrianthopoulos et al. (2016).
UHRF1-DNMT1 Interaction Assay (Co-Immunoprecipitation)
This protocol describes a method to assess the inhibitory effect of this compound on the interaction between UHRF1 and DNMT1 in a cellular context.
Materials:
-
U251 glioma cells
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Anti-UHRF1 antibody
-
Anti-DNMT1 antibody
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., glycine-HCl, pH 2.5)
-
SDS-PAGE gels and Western blotting apparatus
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Culture U251 glioma cells to ~80% confluency. Treat cells with varying concentrations of this compound (e.g., 0, 5, 10, 15, 20 µM) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the cell lysates by incubating with Protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysates with an anti-UHRF1 antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G beads and incubate for another 2-4 hours at 4°C.
-
-
Washing: Pellet the beads and wash them three times with wash buffer.
-
Elution: Elute the bound proteins from the beads using elution buffer.
-
Western Blotting:
-
Neutralize the eluates and boil in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with an anti-DNMT1 antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Analysis: Quantify the band intensity for DNMT1 in the immunoprecipitated samples. A decrease in the amount of co-immunoprecipitated DNMT1 in this compound-treated cells compared to the control indicates inhibition of the UHRF1-DNMT1 interaction. The IC₅₀ value can be calculated from a dose-response curve.
Global DNA Methylation Assay (ELISA)
This protocol outlines a method to quantify the overall level of 5-methylcytosine in genomic DNA from cells treated with this compound.
Materials:
-
Genomic DNA isolated from this compound-treated and control cells
-
Global DNA Methylation ELISA kit (various commercial kits are available)
-
ELISA plate with high DNA affinity
-
Binding buffer
-
Blocking buffer
-
Anti-5-methylcytosine (5mC) primary antibody
-
HRP-conjugated secondary antibody
-
Wash buffer
-
Substrate solution
-
Stop solution
-
-
Microplate reader
Procedure:
-
DNA Isolation: Isolate high-quality genomic DNA from this compound-treated and control U251 cells.
-
DNA Binding: Dilute the genomic DNA in binding buffer and add it to the wells of the ELISA plate. Incubate to allow DNA to bind.
-
Blocking: Wash the plate and add blocking buffer to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Add the anti-5mC primary antibody to the wells and incubate.
-
Wash the plate and add the HRP-conjugated secondary antibody. Incubate.
-
-
Signal Development: Wash the plate and add the substrate solution. Allow the color to develop.
-
Measurement: Add the stop solution and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Create a standard curve using the provided methylated DNA standards. Calculate the percentage of 5mC in the genomic DNA samples based on the standard curve. A decrease in the %5mC in this compound-treated samples compared to the control indicates global hypomethylation.
Conclusion
This compound represents a significant advancement in the field of epigenetics, providing a specific and cell-permeable tool to investigate the role of the UHRF1-DNMT1 axis in maintaining DNA methylation. Its ability to induce global hypomethylation and reactivate tumor suppressor genes underscores its potential as a starting point for the development of novel epigenetic drugs for cancer therapy. The detailed protocols provided in this guide offer a foundation for researchers to further explore the biological activities and therapeutic potential of this compound and similar compounds.
References
NSC232003: A Technical Guide to its Impact on the DNMT1-UHRF1 Interaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC232003 is a potent, cell-permeable small molecule inhibitor of Ubiquitin-like, containing PHD and RING finger domains 1 (UHRF1). It plays a critical role in the epigenetic regulation of gene expression by disrupting the crucial interaction between UHRF1 and DNA methyltransferase 1 (DNMT1). This disruption ultimately leads to a decrease in DNA methylation, a fundamental process in gene silencing and chromatin organization. This technical guide provides an in-depth overview of the mechanism of action of this compound, its quantitative effects on the UHRF1-DNMT1 interaction, and detailed experimental protocols for studying its activity.
Mechanism of Action: Disrupting the UHRF1-DNMT1 Axis
The maintenance of DNA methylation patterns during cell division is essential for genomic stability and the faithful propagation of epigenetic information. This process is primarily mediated by DNMT1, which recognizes hemi-methylated DNA and methylates the newly synthesized strand. However, DNMT1 requires the accessory protein UHRF1 for its efficient recruitment to replication foci.
UHRF1 acts as a crucial scaffold protein, recognizing and binding to hemi-methylated DNA through its SET and RING-associated (SRA) domain. Subsequently, UHRF1 recruits DNMT1 to these sites, ensuring the accurate maintenance of DNA methylation. The interaction between UHRF1 and DNMT1 is multifaceted, involving direct protein-protein contacts and indirect mechanisms mediated by histone modifications.
This compound exerts its inhibitory effect by targeting UHRF1, thereby preventing its interaction with DNMT1. While the precise binding site of this compound on UHRF1 is not fully elucidated, it is known to functionally inhibit the protein. This disruption of the UHRF1-DNMT1 complex leads to the delocalization of DNMT1 from replication forks and a subsequent reduction in global DNA methylation.
Quantitative Data
The inhibitory effect of this compound on the UHRF1-DNMT1 interaction and its downstream consequences on DNA methylation have been quantified in cellular assays.
| Parameter | Value | Cell Line | Assay | Reference |
| IC50 (DNMT1/UHRF1 Interaction) | 15 µM | U251 glioma cells | Co-immunoprecipitation | [1][2] |
| Effect on DNA Methylation | Induction of global DNA cytosine demethylation | U251 glioma cells | ELISA | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the effect of this compound on the DNMT1-UHRF1 interaction and global DNA methylation.
Co-Immunoprecipitation (Co-IP) to Assess UHRF1-DNMT1 Interaction
This protocol describes how to assess the inhibitory effect of this compound on the interaction between UHRF1 and DNMT1 in a cellular context.
Materials:
-
U251 glioma cells
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: anti-UHRF1, anti-DNMT1, and control IgG
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE sample buffer)
-
SDS-PAGE gels and Western blotting reagents
Procedure:
-
Cell Culture and Treatment: Culture U251 glioma cells to 70-80% confluency. Treat the cells with varying concentrations of this compound (e.g., 0, 5, 10, 15, 20, 25 µM) for 4 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in cold lysis buffer. Incubate on ice for 30 minutes with occasional vortexing.
-
Clarification of Lysate: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube.
-
Pre-clearing: Add control IgG and protein A/G magnetic beads to the lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.
-
Immunoprecipitation: Remove the beads using a magnetic stand. Add the anti-UHRF1 antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Capture of Immune Complexes: Add fresh protein A/G magnetic beads and incubate for 2-4 hours at 4°C.
-
Washing: Pellet the beads using a magnetic stand and wash them three times with wash buffer.
-
Elution: Elute the protein complexes from the beads by adding elution buffer or by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane. Probe the membrane with anti-DNMT1 antibody to detect the co-immunoprecipitated DNMT1. The amount of co-precipitated DNMT1 will decrease with increasing concentrations of this compound.
Global DNA Methylation ELISA
This protocol outlines a method to quantify the overall level of DNA methylation in cells treated with this compound.
Materials:
-
U251 glioma cells treated with this compound
-
Genomic DNA purification kit
-
Global DNA Methylation ELISA kit (commercially available from various suppliers)
-
Microplate reader
Procedure:
-
Genomic DNA Extraction: Harvest U251 glioma cells treated with this compound and extract genomic DNA using a commercial kit according to the manufacturer's instructions.
-
DNA Quantification and Quality Control: Measure the concentration and purity of the extracted DNA using a spectrophotometer (A260/A280 ratio).
-
ELISA Assay: Perform the global DNA methylation ELISA according to the kit manufacturer's protocol. This typically involves the following steps:
-
Binding of genomic DNA to the wells of a microplate.
-
Incubation with a primary antibody that specifically recognizes 5-methylcytosine (5-mC).
-
Incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Addition of a colorimetric substrate and measurement of the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis: Calculate the percentage of global DNA methylation based on a standard curve generated using the controls provided in the kit. A decrease in absorbance will be observed in cells treated with this compound, indicating a reduction in global DNA methylation.
Visualizations
Signaling Pathway of UHRF1-Mediated DNMT1 Recruitment
Caption: UHRF1-DNMT1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Assessing this compound Activity
Caption: Experimental workflow to evaluate the effects of this compound.
References
An In-depth Technical Guide to the SRA Domain of UHRF1 and its Interaction with the Small Molecule Inhibitor NSC232003
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ubiquitin-like with PHD and RING Finger domains 1 (UHRF1) is a critical multifaceted protein in the epigenetic regulation of gene expression. Its SET and RING-associated (SRA) domain is pivotal in maintaining DNA methylation patterns by recognizing hemi-methylated CpG sites and recruiting DNA methyltransferase 1 (DNMT1) to these sites. The dysregulation of UHRF1 is frequently observed in various cancers, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the UHRF1 SRA domain, its mechanism of binding to hemi-methylated DNA, and its interaction with the small molecule inhibitor NSC232003. This document details the experimental methodologies used to characterize these interactions, presents quantitative binding data, and illustrates the relevant biological pathways and experimental workflows.
The SRA Domain of UHRF1: A Key Reader of Epigenetic Marks
The SRA domain of UHRF1 is a specialized module that selectively recognizes and binds to hemi-methylated CpG dinucleotides, which are transiently generated during DNA replication.[1][2] This recognition is a crucial step in the faithful propagation of DNA methylation patterns to daughter cells.
The binding mechanism involves a fascinating "base-flipping" process where the 5-methylcytosine (5mC) is flipped out of the DNA helix and inserted into a specific binding pocket within the SRA domain.[3][4][5][6] This interaction is highly specific, allowing UHRF1 to distinguish hemi-methylated sites from unmethylated or symmetrically methylated DNA. The SRA domain makes specific contacts with the DNA in both the major and minor grooves, further stabilizing the complex.[3][4]
UHRF1 Signaling Pathway in DNA Methylation Maintenance
UHRF1 acts as a central hub in the DNA methylation maintenance machinery. Its interaction with hemi-methylated DNA via the SRA domain initiates a cascade of events that ensures the proper methylation of the newly synthesized DNA strand.
Upon binding to hemi-methylated DNA, the SRA domain of UHRF1 undergoes a conformational change that activates its E3 ubiquitin ligase activity, which is conferred by its RING domain.[7] UHRF1 then ubiquitinates histone H3, creating a binding site for DNMT1.[1] The recruitment of DNMT1 to the replication fork allows for the methylation of the cytosine on the nascent DNA strand, thus maintaining the original methylation pattern.
This compound: A Small Molecule Inhibitor of the UHRF1 SRA Domain
Given the critical role of UHRF1 in cancer, significant efforts have been made to develop inhibitors that target its function. This compound is a uracil derivative identified through a tandem virtual screening approach that specifically targets the 5-methylcytosine binding pocket of the UHRF1 SRA domain.[8][9][10] By occupying this pocket, this compound competitively inhibits the binding of the SRA domain to hemi-methylated DNA.[10]
This disruption of the UHRF1-DNA interaction has significant downstream consequences. It prevents the recruitment of DNMT1 to replication forks, leading to a global reduction in DNA methylation.[1][11] This hypomethylation can lead to the re-expression of tumor suppressor genes that were silenced by hypermethylation, thereby inhibiting cancer cell growth and proliferation.
Quantitative Data on UHRF1 SRA Domain Interactions
The binding affinities of the UHRF1 SRA domain for various DNA substrates and inhibitors have been quantified using several biophysical techniques.
| Interacting Molecule | Technique | Binding Affinity (Kd) / IC50 | Reference |
| Hemi-methylated DNA (24 bp) | Microscale Thermophoresis (MST) | 0.28 ± 0.06 µM | [2] |
| Unmodified DNA (24 bp) | Microscale Thermophoresis (MST) | 1.01 ± 0.20 µM | [2] |
| Hemi-methylated DNA (42 bp) | Microscale Thermophoresis (MST) | 0.75 ± 0.11 µM | [2] |
| Unmodified DNA (42 bp) | Microscale Thermophoresis (MST) | 1.10 ± 0.15 µM | [2] |
| Symmetrically Carboxylated DNA (42 bp) | Microscale Thermophoresis (MST) | 0.23 ± 0.05 µM | [2] |
| This compound (DNMT1/UHRF1 interaction) | ELISA-based assay | IC50 = 15 µM | [1][11] |
Experimental Methodologies
A variety of experimental techniques have been employed to elucidate the structure and function of the UHRF1 SRA domain and to validate the activity of its inhibitors.
X-ray Crystallography
Objective: To determine the three-dimensional structure of the SRA domain in complex with hemi-methylated DNA.
Protocol Summary:
-
Protein Expression and Purification: The SRA domain of human or mouse UHRF1 is expressed in E. coli as a fusion protein (e.g., with a His-tag or GST-tag) and purified using affinity chromatography followed by size-exclusion chromatography.[12][13]
-
DNA Preparation: Synthetic DNA oligonucleotides containing a central hemi-methylated CpG site are annealed to form a double-stranded DNA fragment.[3][5]
-
Crystallization: The purified SRA domain is mixed with the DNA fragment in a specific molar ratio and subjected to crystallization screening using the hanging-drop or sitting-drop vapor diffusion method at a controlled temperature.[12][13]
-
Data Collection and Structure Determination: X-ray diffraction data are collected from the resulting crystals at a synchrotron source.[6] The structure is then solved using molecular replacement or multi-wavelength anomalous dispersion (MAD) if selenomethionine-labeled protein is used.[6][12]
Fluorescence Anisotropy/Polarization
Objective: To quantify the binding affinity of the SRA domain for different DNA substrates.
Protocol Summary:
-
Probe Labeling: A fluorescent probe (e.g., fluorescein) is covalently attached to the 5' end of one of the DNA oligonucleotides.[14]
-
Binding Assay: A constant concentration of the fluorescently labeled DNA is incubated with increasing concentrations of the purified SRA domain in a suitable binding buffer.
-
Measurement: The fluorescence polarization or anisotropy of the samples is measured using a plate reader. As the protein binds to the labeled DNA, the rotational motion of the DNA slows down, leading to an increase in polarization/anisotropy.
-
Data Analysis: The change in polarization/anisotropy is plotted against the protein concentration, and the data are fitted to a binding isotherm to determine the dissociation constant (Kd).
Tandem Virtual Screening for this compound Identification
Objective: To identify small molecules that bind to the 5-methylcytosine binding pocket of the UHRF1 SRA domain.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Systematic analysis of the binding behaviour of UHRF1 towards different methyl- and carboxylcytosine modification patterns at CpG dyads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The SRA domain of UHRF1 flips 5-methylcytosine out of the DNA helix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The SRA domain of UHRF1 flips 5-methylcytosine out of the DNA helix - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rcsb.org [rcsb.org]
- 7. epigentek.com [epigentek.com]
- 8. researchgate.net [researchgate.net]
- 9. Targeting the SET and RING-associated (SRA) domain of ubiquitin-like, PHD and ring finger–containing 1 (UHRF1) for anti-cancer drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound | UHRF1 inhibitor | Probechem Biochemicals [probechem.com]
- 12. researchgate.net [researchgate.net]
- 13. Expression, purification, crystallization and preliminary crystallographic study of the SRA domain of the human UHRF1 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Site-Selective Monitoring of the Interaction of the SRA Domain of UHRF1 with Target DNA Sequences Labeled with 2-Aminopurine - PubMed [pubmed.ncbi.nlm.nih.gov]
The Epigenetic Impact of NSC232003: A Technical Guide for Researchers
An In-depth Exploration of the UHRF1 Inhibitor's Role in Reversing Epigenetic Silencing
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of NSC232003, a potent and cell-permeable small molecule inhibitor of Ubiquitin-like with PHD and RING Finger domains 1 (UHRF1). UHRF1 is a crucial multifaceted protein in the epigenetic machinery, and its dysregulation is a hallmark of numerous cancers. This document details the mechanism of action of this compound, its impact on DNA methylation and the expression of tumor suppressor genes, and provides detailed experimental protocols for its study.
Core Mechanism of Action: Disrupting the UHRF1-DNMT1 Axis
This compound exerts its effects by directly targeting UHRF1, a key protein that acts as a bridge between histone modifications and DNA methylation. The primary mechanism of this compound involves the inhibition of the protein-protein interaction between UHRF1 and DNA methyltransferase 1 (DNMT1).[1][2][3] By binding to the 5-methylcytosine (5-mC) pocket of the SRA (SET and RING Associated) domain of UHRF1, this compound prevents UHRF1 from recognizing hemi-methylated DNA and recruiting DNMT1 to methylation sites during DNA replication.[2][4] This disruption leads to a passive demethylation of the genome, as the methylation patterns are not faithfully copied onto the daughter DNA strands. The ultimate consequence is a global DNA hypomethylation.[2][4]
Quantitative Data on this compound Activity
The following tables summarize the available quantitative data on the efficacy of this compound in cellular models.
Table 1: Inhibition of UHRF1-DNMT1 Interaction
| Cell Line | Assay | IC50 | Reference |
| U251 glioma | Co-immunoprecipitation | 15 µM | [1][4][5] |
Table 2: Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 | Reference |
| U251 | Glioma | Data not available | |
| HeLa | Cervical Cancer | Data not available | |
| MCF-7 | Breast Cancer | Data not available | |
| HCT116 | Colorectal Cancer | Data not available | |
| A549 | Lung Cancer | Data not available |
Note: While the primary mechanism of this compound is not direct cytotoxicity, determining its IC50 for cell viability across various cancer cell lines is crucial for designing experiments and understanding its therapeutic window. Further research is needed to populate this table.
Table 3: Effect of this compound on Global DNA Methylation
| Cell Line | Treatment Concentration | Duration | Change in Global DNA Methylation | Assay | Reference |
| U251 glioma | 15 µM | 4 hours | Induction of global DNA cytosine demethylation | ELISA | [1][2] |
Note: Dose-response and time-course experiments are recommended to fully characterize the effect of this compound on global DNA methylation in different cell types.
Table 4: Reactivation of Tumor Suppressor Genes by this compound
| Gene | Cancer Type | Fold Reactivation | Method | Reference |
| p16INK4A | Colorectal Cancer, Gastric Cancer | Not specified | Not specified | [2] |
| p21 | Liver Cancer | Not specified | Not specified | [1] |
| BRCA1 | Breast Cancer | Not specified | Not specified |
Note: Quantitative analysis, such as RT-qPCR or RNA-sequencing, is necessary to determine the precise fold-change in gene expression upon this compound treatment.
Signaling Pathways Modulated by this compound
The inhibition of the UHRF1-DNMT1 axis by this compound initiates a cascade of downstream events, primarily centered around the reactivation of epigenetically silenced genes.
References
- 1. Signalling pathways in UHRF1-dependent regulation of tumor suppressor genes in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. bioscience.co.uk [bioscience.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. DNA hypomethylation characterizes genes encoding tissue-dominant functional proteins in liver and skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Preclinical Assessment of NSC232003 in Cancer Cell Lines: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
NSC232003 has emerged as a potent and cell-permeable small molecule inhibitor of Ubiquitin-like with PHD and RING Finger domains 1 (UHRF1), a key regulator of DNA methylation and chromatin remodeling. By disrupting the crucial interaction between UHRF1 and DNA methyltransferase 1 (DNMT1), this compound triggers a cascade of events leading to the re-activation of silenced tumor suppressor genes and the induction of apoptosis in cancer cells. This technical guide provides an in-depth analysis of preliminary studies on this compound across various cancer cell lines, presenting available quantitative data, detailed experimental methodologies, and visual representations of the implicated signaling pathways and experimental workflows.
Mechanism of Action and Signaling Pathway
This compound exerts its anticancer effects by directly targeting UHRF1, a protein often overexpressed in numerous cancers and associated with epigenetic silencing of tumor suppressor genes. The primary mechanism of this compound involves the inhibition of the protein-protein interaction between UHRF1 and DNMT1. This disruption leads to a reduction in the maintenance of DNA methylation patterns, particularly at CpG islands in the promoter regions of tumor suppressor genes. The subsequent hypomethylation allows for the re-expression of these genes, which in turn can trigger cell cycle arrest and apoptosis.
One study has demonstrated that in U251 glioma cells, this compound achieves a 50% inhibition of the DNMT1/UHRF1 interaction at a concentration of 15 μM[1][2][3]. This inhibitory action is a critical event that initiates the downstream anti-tumor effects.
Figure 1: Simplified signaling pathway of this compound action. This compound inhibits UHRF1, disrupting its interaction with DNMT1. This leads to decreased DNA methylation, re-expression of tumor suppressor genes, and ultimately, induction of apoptosis and inhibition of cancer cell proliferation.
Quantitative Data from In Vitro Studies
The following tables summarize the available quantitative data on the effects of this compound in various cancer cell lines. It is important to note that comprehensive IC50 values for cell viability across a wide range of cancer cell lines are not yet publicly available in the literature.
Table 1: Inhibition of UHRF1-DNMT1 Interaction
| Cell Line | Assay Type | Parameter | Concentration | Result | Citation |
| U251 (Glioma) | Co-immunoprecipitation | Inhibition of Interaction | 15 µM | 50% | [1][2][3] |
Table 2: Induction of Apoptosis
| Cell Line | Treatment Conditions | Assay | Parameter | Result | Citation |
| HeLa | 20 µM this compound for 4h (following IR or VP16 treatment) | Annexin V-FITC/PI Staining (Flow Cytometry) | Apoptosis Induction | Triggers apoptosis; enhanced under DNA damage conditions | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., U251, HeLa, A549, MCF-7)
-
This compound
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 25, 50, 100 µM) and a vehicle control (DMSO) for 24, 48, or 72 hours.
-
Four hours before the end of the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 value, the concentration of this compound that inhibits cell growth by 50%.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to detect and quantify apoptotic and necrotic cells.
Materials:
-
Cancer cell lines
-
This compound
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations for the indicated time.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins, such as UHRF1, DNMT1, and markers of apoptosis or tumor suppression.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-UHRF1, anti-DNMT1, anti-p16INK4A, anti-BRCA1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
-
Imaging system
Procedure:
-
Treat cells with this compound as required.
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence reagent and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Experimental and Logical Workflows
The following diagrams illustrate the general workflows for investigating the effects of this compound on cancer cell lines.
Figure 2: General experimental workflow for evaluating the effects of this compound on cancer cell lines.
Figure 3: Logical workflow for elucidating the mechanism of action of this compound.
Conclusion and Future Directions
The preliminary data on this compound indicate its promise as a targeted anticancer agent. Its ability to disrupt the UHRF1-DNMT1 axis provides a clear mechanism for the re-activation of tumor suppressor genes and induction of apoptosis. However, further in-depth studies are required to fully characterize its efficacy and potential for clinical development. Future research should focus on:
-
Determining the IC50 values of this compound across a broad panel of cancer cell lines to identify sensitive and resistant cancer types.
-
Conducting comprehensive apoptosis studies to quantify the dose- and time-dependent induction of apoptosis.
-
Quantifying the re-expression of key tumor suppressor genes, such as p16INK4A and BRCA1, at both the mRNA and protein levels following this compound treatment.
-
Investigating the in vivo efficacy of this compound in preclinical animal models of various cancers.
-
Exploring potential combination therapies with other anticancer agents to enhance therapeutic outcomes.
This technical guide serves as a foundational resource for researchers and drug development professionals interested in the preclinical evaluation of this compound and other UHRF1 inhibitors. The provided protocols and workflows offer a systematic approach to further elucidate the therapeutic potential of this promising class of epigenetic modulators.
References
An In-depth Technical Guide to the Cell Permeability of NSC232003
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
NSC232003 is a potent, small-molecule inhibitor of Ubiquitin-like with PHD and RING Finger domains 1 (UHRF1).[1] As a critical epigenetic regulator, UHRF1 plays a pivotal role in maintaining DNA methylation patterns by recruiting DNA methyltransferase 1 (DNMT1) to newly synthesized DNA strands during replication.[2][3] The function of UHRF1 is intrinsically linked to its location within the nucleus. Consequently, for any inhibitor to be effective in a cellular context, it must be capable of crossing the plasma membrane and reaching its intracellular target. This compound is consistently described as a "cell-permeable" inhibitor, a characteristic that is fundamental to its utility as a chemical probe and potential therapeutic lead.[1][4] This guide provides a detailed examination of the evidence supporting the cell permeability of this compound, its underlying mechanisms, and the experimental protocols used to validate its intracellular activity.
Physicochemical Properties and Cell Permeability
The ability of a small molecule to passively diffuse across the lipid bilayer of a cell is governed by its physicochemical properties, including size, lipophilicity, and charge. This compound is a uracil derivative, a chemical scaffold that can provide a basis for cell permeability.[1][2]
A key property influencing its permeability is its ionization state at physiological pH. The pKa of the most acidic imide nitrogen in the pyrimidine ring of this compound is estimated to be 7.6.[1] This indicates that at a physiological pH of ~7.4, the molecule exists in an equilibrium between its neutral and partially deprotonated (anionic) forms. While the neutral form is generally more favorable for passive diffusion across the lipid membrane, the existence of this equilibrium suggests that a sufficient fraction of this compound remains uncharged to facilitate cell entry.
Mechanism of Action: An Intracellular Target
This compound exerts its biological effect by directly targeting the SRA (SET and RING Associated) domain of UHRF1.[2][5] The SRA domain is responsible for recognizing and binding to 5-methylcytosine (5mC) on hemi-methylated DNA, a crucial first step in the maintenance of DNA methylation.[2] By fitting into the 5mC binding pocket of the SRA domain, this compound competitively inhibits the recognition of hemi-methylated DNA.[2] This primary action leads to two significant downstream consequences:
-
Disruption of UHRF1/DNMT1 Interaction: The proper binding of UHRF1 to DNA is a prerequisite for its interaction with and recruitment of DNMT1. By blocking the SRA domain, this compound disrupts this critical protein-protein interaction.[1][2]
-
Induction of DNA Hypomethylation: With the UHRF1/DNMT1 axis disrupted, the faithful copying of methylation patterns to the daughter strand of DNA is inhibited, leading to a global reduction in DNA cytosine methylation.[1][6]
Since the entire UHRF1-DNMT1 machinery operates within the cell nucleus, the observed biological effects of this compound serve as strong, functional proof of its ability to permeate the cell membrane and nuclear envelope.
Figure 1: Mechanism of this compound Action.
Quantitative Data on Cellular Activity
While direct permeability assays such as PAMPA are not reported in the provided literature, the cell permeability of this compound is substantiated by extensive functional data from cellular assays. These studies demonstrate that this compound reaches its intracellular target at concentrations sufficient to induce a biological response.
| Cell Line | Assay Type | Concentration | Observed Effect | Reference |
| U251 Glioma | Co-immunoprecipitation | 15 µM | 50% inhibition of DNMT1/UHRF1 interaction after 4 hours. | [1][6] |
| U251 Glioma | ELISA | 15 µM | Induction of global DNA cytosine demethylation. | [1][6] |
| HeLa | Live-cell Imaging | 20 µM | Abolished recruitment of XLF to DNA damage sites. | [4] |
| HeLa | Flow Cytometry (Apoptosis) | 20 µM | Triggered apoptosis, especially under DNA damage conditions. | [4] |
| HeLa | Colony Formation Assay | 20 µM | Reduced survival of cancer cells after IR or VP16 treatment. | [4] |
Experimental Protocols for Assessing Cellular Activity
The functional permeability of this compound is confirmed through various in-vitro cellular assays. Below are detailed methodologies for key experiments cited in the literature.
1. Cell Culture and Treatment
-
Cell Lines: HeLa and HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. U251 glioma cells are also used.[4]
-
Incubation: Cells are maintained in a humidified incubator at 37°C with 5% CO2.[4]
-
Compound Administration: this compound, typically dissolved in a suitable solvent like DMSO and then diluted in media, is added to the cell culture at specified concentrations (e.g., 15-20 µM) for defined periods (e.g., 4 hours).[1][4]
Figure 2: General workflow for cellular assays with this compound.
2. Co-immunoprecipitation (Co-IP) Assay
-
Objective: To determine if this compound disrupts the interaction between UHRF1 and DNMT1.
-
Protocol:
-
Treat U251 glioma cells with this compound (e.g., 15 µM for 4 hours).
-
Lyse the cells and centrifuge at 12,000 rpm for 15 minutes at 4°C to collect the supernatant.[4]
-
Incubate the lysate with anti-UHRF1 antibody-conjugated beads overnight at 4°C to "pull down" UHRF1 and any interacting proteins.
-
Wash the beads multiple times with ice-cold PBS to remove non-specific binders.[4]
-
Elute the bound proteins by boiling in SDS sample buffer.
-
Analyze the eluted proteins via Western blot using an anti-DNMT1 antibody. A reduced DNMT1 signal in the this compound-treated sample compared to the control indicates disruption of the interaction.
-
3. Apoptosis Assay via Flow Cytometry
-
Objective: To quantify the induction of apoptosis by this compound, particularly in combination with DNA-damaging agents.
-
Protocol:
-
Treat HeLa cells with a DNA-damaging agent (e.g., 5 Gy IR or 20 µM VP16).
-
After a recovery period, treat the cells with 20 µM this compound for 4 hours.[4]
-
Harvest the cells and wash them with PBS.
-
Stain the cells using an Annexin V-FITC Apoptosis Detection Kit according to the manufacturer's instructions. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells.
-
Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.
-
Logical Framework for Permeability
Figure 3: Logical relationship demonstrating this compound permeability.
Conclusion
The cell permeability of this compound is a well-established, albeit functionally demonstrated, characteristic of the molecule. While direct quantitative measurements of its passage across a lipid bilayer are not prominently featured in the reviewed literature, the evidence is compelling. Its chemical structure as a uracil derivative with a pKa near physiological pH is conducive to passive diffusion. Most importantly, its ability to engage its nuclear target, UHRF1, and elicit specific, dose-dependent downstream effects—such as the disruption of the UHRF1/DNMT1 interaction and the induction of apoptosis—in multiple cancer cell lines provides unequivocal functional proof of its capacity to cross the cell membrane. For researchers in drug development, this compound serves as an effective, cell-permeable tool for studying the intricate pathways of epigenetic regulation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. merckmillipore.com [merckmillipore.com]
- 4. UHRF1-mediated ubiquitination of nonhomologous end joining factor XLF promotes DNA repair in human tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanistic insights into UHRF1‑mediated DNA methylation by structure‑based functional clarification of UHRF1 domains (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DNA Methyltransferase (DNMT) compound (inhibitors, agonists)-ProbeChem.com [probechem.com]
NSC232003: A Technical Guide to its Function in Gene Expression Modulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
NSC232003 is a potent and cell-permeable small molecule inhibitor of Ubiquitin-like with PHD and RING Finger domains 1 (UHRF1), a key epigenetic regulator frequently overexpressed in various cancers. This technical guide provides an in-depth overview of the core functions of this compound in modulating gene expression. By targeting the SRA (SET and RING Associated) domain of UHRF1, this compound disrupts the crucial interaction between UHRF1 and DNA methyltransferase 1 (DNMT1), leading to global DNA hypomethylation and the reactivation of silenced tumor suppressor genes. This guide details the molecular mechanism of action of this compound, summarizes key quantitative data, provides detailed experimental protocols for its study, and visualizes the associated signaling pathways.
Introduction
Epigenetic modifications, including DNA methylation, play a pivotal role in regulating gene expression and maintaining cellular identity. Aberrant DNA methylation patterns, particularly the hypermethylation of tumor suppressor gene promoters, are a hallmark of cancer. UHRF1 is a critical protein in maintaining DNA methylation patterns during cell division. It recognizes hemi-methylated DNA and recruits DNMT1 to methylation sites, ensuring the faithful propagation of methylation marks. The overexpression of UHRF1 in cancer cells contributes to the silencing of tumor suppressor genes, promoting cell proliferation and survival.
This compound has emerged as a valuable chemical tool to probe the functions of UHRF1 and as a potential therapeutic agent. This guide will explore the multifaceted role of this compound in the modulation of gene expression.
Mechanism of Action
This compound functions as a direct inhibitor of UHRF1.[1][2] Its primary mechanism of action involves binding to the SRA domain of UHRF1, specifically within the 5-methylcytosine (5-mC) binding pocket.[1] This competitive binding prevents the SRA domain from recognizing its natural ligand, hemi-methylated DNA.
The consequences of this inhibition are twofold:
-
Disruption of the UHRF1/DNMT1 Interaction: By occupying the 5-mC binding pocket, this compound allosterically hinders the interaction between UHRF1 and DNMT1.[1][2] This prevents the recruitment of DNMT1 to replication forks, thereby inhibiting the maintenance of DNA methylation on newly synthesized DNA strands.
-
Global DNA Hypomethylation: The inhibition of maintenance methylation leads to a passive, replication-dependent dilution of methylation marks, resulting in global DNA hypomethylation.[1] This can lead to the reactivation of epigenetically silenced genes, including critical tumor suppressor genes.
Quantitative Data on this compound Activity
The following table summarizes the key quantitative data reported for this compound.
| Parameter | Cell Line | Value | Reference |
| IC50 (DNMT1/UHRF1 Interaction) | U251 glioma | 15 µM | [2] |
| Effective Concentration for Apoptosis Induction | HeLa | 20 µM | |
| Global DNA Demethylation | U251 glioma | Observed at 15 µM | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments to study the effects of this compound.
Global DNA Methylation Assay (ELISA-based)
This protocol provides a general framework for assessing changes in global DNA methylation upon treatment with this compound using a competitive ELISA.
Materials:
-
Genomic DNA isolation kit
-
Global DNA Methylation ELISA Kit (e.g., from Cell Biolabs, Inc. or similar)
-
This compound
-
Cell culture reagents
-
Microplate reader
Procedure:
-
Cell Treatment: Plate cells at an appropriate density and treat with varying concentrations of this compound (e.g., 0, 5, 10, 15, 20 µM) for a specified time (e.g., 24, 48, 72 hours).
-
Genomic DNA Isolation: Harvest the cells and isolate genomic DNA using a commercial kit according to the manufacturer's instructions. Ensure high-purity DNA.
-
DNA Quantification: Accurately quantify the concentration of the isolated genomic DNA.
-
ELISA Assay:
-
Follow the protocol provided with the Global DNA Methylation ELISA Kit.
-
Typically, this involves binding a standard amount of genomic DNA to the wells of the ELISA plate.
-
A primary antibody that specifically recognizes 5-methylcytosine (5-mC) is added, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
A colorimetric substrate is added, and the absorbance is measured using a microplate reader.
-
-
Data Analysis: The level of global DNA methylation is inversely proportional to the signal intensity. Calculate the percentage of global methylation relative to the untreated control.
Co-Immunoprecipitation of UHRF1 and DNMT1
This protocol details the co-immunoprecipitation of UHRF1 and DNMT1 to assess the disruptive effect of this compound on their interaction.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: anti-UHRF1, anti-DNMT1, and control IgG
-
Protein A/G magnetic beads
-
This compound
-
SDS-PAGE and Western blot reagents
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound as described above. Lyse the cells in ice-cold lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the cell lysates by incubating with protein A/G beads.
-
Incubate the pre-cleared lysates with an anti-UHRF1 antibody or control IgG overnight at 4°C with gentle rotation.
-
Add protein A/G magnetic beads to pull down the antibody-protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with an anti-DNMT1 antibody to detect the co-immunoprecipitated DNMT1.
-
Also, probe for UHRF1 to confirm successful immunoprecipitation.
-
Cell Cycle Analysis by Flow Cytometry
This protocol describes how to analyze the effect of this compound on the cell cycle distribution using propidium iodide (PI) staining and flow cytometry.
Materials:
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with this compound. Harvest both adherent and floating cells and wash with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining:
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing PI and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Analysis: Analyze the DNA content histograms using appropriate software (e.g., FlowJo, ModFit LT) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Signaling Pathways and Visualizations
This compound-mediated inhibition of UHRF1 impacts several critical signaling pathways that regulate gene expression, cell cycle progression, and apoptosis.
UHRF1-DNMT1-p16INK4A Signaling Pathway
UHRF1, in complex with DNMT1, is responsible for maintaining the hypermethylation and silencing of the promoter of the tumor suppressor gene CDKN2A, which encodes for p16INK4A. Treatment with this compound disrupts this complex, leading to demethylation of the CDKN2A promoter and re-expression of p16INK4A. p16INK4A then inhibits cyclin-dependent kinases 4 and 6 (CDK4/6), leading to the accumulation of hypophosphorylated retinoblastoma protein (Rb). Hypophosphorylated Rb sequesters the E2F transcription factor, thereby blocking the G1/S phase transition and inducing cell cycle arrest.
References
Methodological & Application
Application Notes and Protocols for NSC232003 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC232003 is a potent and cell-permeable small molecule inhibitor of Ubiquitin-like with PHD and RING Finger domains 1 (UHRF1).[1][2][3] UHRF1 is a crucial epigenetic regulator, playing a pivotal role in the maintenance of DNA methylation patterns by recruiting DNA methyltransferase 1 (DNMT1) to newly replicated DNA.[1][4][5] By disrupting the UHRF1/DNMT1 interaction, this compound effectively inhibits DNA methylation, leading to global DNA hypomethylation.[1][2][6] This compound has emerged as a valuable tool for studying the role of UHRF1 in various cellular processes, including cell cycle regulation, DNA damage repair, and apoptosis, particularly in the context of cancer research.[6][7] These application notes provide detailed protocols for the use of this compound in a range of cell culture experiments.
Mechanism of Action
This compound functions by binding to the 5-methylcytosine (5-mC) binding pocket within the SRA (SET and RING Associated) domain of UHRF1.[6][8] This binding event sterically hinders the recognition of hemi-methylated DNA by UHRF1 and disrupts its interaction with DNMT1.[1][8] The abrogation of the UHRF1/DNMT1 complex prevents the faithful inheritance of DNA methylation patterns during cell division, resulting in a passive demethylation of the genome.[1]
Below is a diagram illustrating the signaling pathway affected by this compound.
Quantitative Data Summary
The following tables summarize the effective concentrations and inhibitory activities of this compound in various cell lines and assays as reported in the literature.
| Cell Line | Assay | Concentration | Effect | Reference |
| U251 Glioma | DNMT1/UHRF1 Interaction | 15 µM | 50% inhibition of interaction | [1][9] |
| HeLa | Apoptosis Assay | 20 µM | Induction of apoptosis | [7] |
| HeLa | Colony Formation Assay | 20 µM | Reduced cell survival | [7] |
| HeLa | Immunofluorescence | 20 µM | Abolished XLF recruitment to DNA damage sites | [7] |
Experimental Protocols
General Guidelines for this compound Preparation and Storage
-
Reconstitution: this compound is typically supplied as a solid. Reconstitute in a suitable solvent such as DMSO to create a stock solution. For example, to prepare a 10 mM stock solution, dissolve 1 mg of this compound (check molecular weight on the product datasheet) in the calculated volume of DMSO.
-
Storage: Store the solid compound and stock solutions at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
Cell Viability and Proliferation Assay (e.g., MTT or CCK-8 Assay)
This protocol is designed to assess the effect of this compound on cell viability and proliferation.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution
-
MTT or CCK-8 reagent
-
DMSO or solubilization buffer
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range to test is 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as in the this compound-treated wells.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for 24, 48, or 72 hours.
-
At the end of the incubation period, add 10 µL of MTT (5 mg/mL in PBS) or CCK-8 reagent to each well.
-
Incubate for 2-4 hours at 37°C.
-
If using MTT, add 100 µL of DMSO or solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This protocol allows for the quantification of apoptotic and necrotic cells following this compound treatment.
Materials:
-
Cells of interest
-
6-well plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.
-
Incubate overnight to allow for attachment.
-
Treat the cells with the desired concentrations of this compound (e.g., 20 µM) and a vehicle control for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization. Collect both the adherent and floating cells to ensure all apoptotic cells are included.
-
Wash the cells twice with ice-cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI should be used as controls to set up compensation and gates.
-
Data Analysis:
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Colony Formation (Clonogenic) Assay
This assay assesses the long-term effect of this compound on the ability of single cells to proliferate and form colonies.
Materials:
-
Cells of interest
-
6-well plates
-
Complete cell culture medium
-
This compound stock solution
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
-
PBS
Procedure:
-
Prepare a single-cell suspension of the cells of interest.
-
Seed a low number of cells (e.g., 500-1000 cells) per well in 6-well plates.
-
Allow the cells to attach overnight.
-
Treat the cells with various concentrations of this compound or a vehicle control. The treatment can be continuous or for a defined period (e.g., 24 hours), after which the drug-containing medium is replaced with fresh medium.
-
Incubate the plates for 7-14 days, or until visible colonies are formed in the control wells.
-
After the incubation period, remove the medium and gently wash the wells with PBS.
-
Fix the colonies with 100% methanol for 15 minutes.
-
Remove the methanol and stain the colonies with Crystal Violet solution for 20-30 minutes.
-
Gently wash the wells with water to remove excess stain and allow the plates to air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
-
Calculate the plating efficiency and surviving fraction for each treatment condition.
Western Blot Analysis
This protocol is used to investigate the effect of this compound on the expression levels of specific proteins, such as UHRF1, DNMT1, or markers of apoptosis (e.g., cleaved PARP, cleaved Caspase-3).
Materials:
-
Cells of interest
-
6-well or 10 cm plates
-
This compound stock solution
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Western blot apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary and secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells and treat with this compound as described in the previous protocols.
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate in a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration using a BCA assay.
-
Normalize the protein concentrations and prepare samples by adding Laemmli buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Immunofluorescence Staining
This protocol allows for the visualization of the subcellular localization of proteins of interest following this compound treatment. For example, to assess the recruitment of DNA repair proteins to sites of DNA damage.
Materials:
-
Cells grown on coverslips in 24-well plates
-
This compound stock solution
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBST)
-
Primary and fluorescently-labeled secondary antibodies
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on sterile coverslips placed in 24-well plates.
-
Allow cells to attach and then treat with this compound as required for the experiment.
-
Wash the cells with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific binding with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber.
-
Wash three times with PBST.
-
Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Wash three times with PBST in the dark.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash with PBS.
-
Mount the coverslips on microscope slides using mounting medium.
-
Visualize the cells using a fluorescence or confocal microscope.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. adooq.com [adooq.com]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immunofluorescence Formaldehyde Fixation Protocol | Cell Signaling Technology [cellsignal.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Signalling pathways in UHRF1-dependent regulation of tumor suppressor genes in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NSC232003: A UHRF1-Mediated DNA Methylation Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC232003 is a potent, cell-permeable small molecule inhibitor of Ubiquitin-like with PHD and RING Finger domains 1 (UHRF1). By targeting UHRF1, this compound disrupts its crucial interaction with DNA methyltransferase 1 (DNMT1), leading to the inhibition of DNA methylation maintenance. This mechanism of action makes this compound a valuable tool for studying the epigenetic regulation of gene expression and a potential candidate for therapeutic development, particularly in oncology. These application notes provide detailed protocols for utilizing this compound to study and inhibit DNA methylation in a laboratory setting.
Mechanism of Action
This compound functions by binding to the 5-methylcytosine (5mC) binding pocket within the SET and RING-associated (SRA) domain of UHRF1. This binding event sterically hinders the interaction between UHRF1 and DNMT1, which is essential for the recruitment of DNMT1 to hemimethylated DNA during replication. The disruption of this complex prevents the faithful propagation of DNA methylation patterns to daughter cells, resulting in passive demethylation of the genome.
Caption: Mechanism of this compound Action.
Data Presentation
Quantitative Analysis of this compound Activity
The following table summarizes the known quantitative data for this compound's inhibitory effects. Researchers should note that the potency of this compound can be cell-line dependent.
| Parameter | Cell Line | Concentration | Incubation Time | Effect | Reference |
| UHRF1/DNMT1 Interaction | U251 (Glioma) | 15 µM | 4 hours | 50% inhibition | [1][2] |
| HIV-1 Latency | J-Lat A2, U1 | 15 µM (IC50) | Not specified | No effect on latency |
Experimental Protocols
Protocol 1: In Vitro Treatment of Adherent Cancer Cells with this compound
This protocol provides a general guideline for treating adherent cancer cells to assess the impact of this compound on DNA methylation and cellular processes.
Materials:
-
Cancer cell line of interest (e.g., U251 glioma, HeLa)
-
Complete cell culture medium
-
This compound (stock solution in DMSO or water)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates/flasks
-
Standard cell culture equipment (incubator, biosafety cabinet)
Procedure:
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment (typically 50-70% confluency).
-
Compound Preparation: Prepare working concentrations of this compound by diluting the stock solution in a complete cell culture medium. A typical starting concentration for assessing the disruption of UHRF1-DNMT1 interaction is 15 µM. A dose-response curve (e.g., 1, 5, 10, 15, 25, 50 µM) is recommended for initial characterization in a new cell line.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound. Include a vehicle control (medium with the same concentration of DMSO or water as the highest this compound concentration).
-
Incubation: Incubate the cells for the desired period. For observing the disruption of the UHRF1-DNMT1 interaction, an incubation time of 4 hours has been shown to be effective.[1][2] For global DNA methylation changes, a longer incubation of 24-72 hours may be necessary to allow for cell division and passive demethylation.
-
Harvesting: After incubation, cells can be harvested for downstream analysis such as co-immunoprecipitation, global DNA methylation analysis, or cell viability assays.
Caption: General workflow for in vitro cell treatment.
Protocol 2: Co-Immunoprecipitation (Co-IP) to Assess UHRF1-DNMT1 Interaction
This protocol details the steps to determine if this compound disrupts the interaction between UHRF1 and DNMT1 in treated cells.
Materials:
-
Cells treated with this compound and vehicle control (from Protocol 1)
-
Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors)
-
Primary antibodies: anti-UHRF1 and anti-DNMT1
-
Protein A/G magnetic beads or agarose resin
-
SDS-PAGE and Western blot reagents
Procedure:
-
Cell Lysis:
-
Wash harvested cell pellets with ice-cold PBS.
-
Resuspend cells in ice-cold Co-IP lysis buffer and incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
-
Pre-clearing (Optional but Recommended):
-
Add protein A/G beads to the lysate and incubate for 1 hour at 4°C on a rotator to reduce non-specific binding.
-
Pellet the beads and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Set aside a small aliquot of the lysate as "Input".
-
To the remaining lysate, add the primary antibody (e.g., anti-UHRF1) and incubate overnight at 4°C on a rotator.
-
Add protein A/G beads and incubate for an additional 2-4 hours at 4°C.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold Co-IP wash buffer.
-
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads by resuspending in 2X Laemmli sample buffer and boiling for 5-10 minutes.
-
Load the input and eluted samples onto an SDS-PAGE gel.
-
Perform Western blotting using the antibody against the interacting protein (e.g., anti-DNMT1) to detect the co-immunoprecipitated protein.
-
Protocol 3: Global DNA Methylation ELISA
This protocol provides a method to quantify changes in global 5-mC levels following this compound treatment. Commercial ELISA kits are widely available and their specific instructions should be followed.
Materials:
-
Genomic DNA isolated from this compound- and vehicle-treated cells
-
Global DNA Methylation ELISA Kit (e.g., from Cayman Chemical, Abcam, or similar)
-
Microplate reader
Procedure:
-
DNA Isolation: Isolate high-quality genomic DNA from treated and control cells using a standard DNA extraction kit.
-
DNA Quantification and Preparation: Quantify the DNA concentration and dilute to the concentration recommended by the ELISA kit manufacturer.
-
ELISA Assay:
-
Follow the kit's instructions for binding the DNA to the assay wells.
-
Perform the subsequent steps of adding the primary antibody (anti-5-mC), secondary antibody, and developing solution as per the manufacturer's protocol.
-
-
Data Analysis:
-
Measure the absorbance using a microplate reader.
-
Calculate the percentage of 5-mC in each sample based on the standard curve provided in the kit.
-
Compare the percentage of 5-mC in this compound-treated samples to the vehicle control to determine the extent of global hypomethylation.
-
In Vivo Studies
Currently, there is limited published data on the in vivo use of this compound. For researchers planning in vivo experiments, the following considerations are recommended:
-
Formulation: this compound may require a specific vehicle for in vivo administration. A common formulation for poorly soluble compounds is a mixture of DMSO, PEG300, Tween 80, and saline.
-
Route of Administration: Potential routes include intraperitoneal (IP) injection or oral gavage. The optimal route will need to be determined empirically.
-
Dosing and Toxicity: A maximum tolerated dose (MTD) study should be performed to determine a safe and effective dose range.
-
Pharmacokinetics and Pharmacodynamics: Studies to assess the bioavailability, half-life, and in vivo target engagement (i.e., disruption of UHRF1-DNMT1 in tumor tissue) are crucial.
Troubleshooting
-
Low Yield in Co-IP: Optimize lysis conditions, increase the amount of starting material, or try a different antibody.
-
No Change in Global DNA Methylation: Increase the incubation time with this compound to allow for more rounds of cell division. Confirm the activity of the compound by assessing the UHRF1-DNMT1 interaction first.
-
High Background in Western Blot: Ensure adequate washing steps in the Co-IP protocol and consider pre-clearing the lysate.
Conclusion
This compound is a valuable chemical probe for investigating the role of UHRF1 in DNA methylation and its implications in various diseases, particularly cancer. The protocols provided here offer a framework for utilizing this inhibitor to elucidate the functional consequences of disrupting the UHRF1-DNMT1 axis and inducing global DNA hypomethylation. As with any experimental system, optimization of concentrations, incubation times, and specific assay conditions for the cell line or model system of interest is highly recommended.
References
Application Notes and Protocols: Optimal Concentration of NSC232003 for U251 Glioma Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining and utilizing the optimal concentration of NSC232003, a potent UHRF1 inhibitor, for research involving the U251 human glioma cell line. The protocols outlined below are designed to assess the cytotoxic, pro-apoptotic, and cell cycle-modifying effects of this compound.
Introduction
This compound is a cell-permeable small molecule that functions as an inhibitor of Ubiquitin-like with PHD and RING Finger domains 1 (UHRF1). UHRF1 is a crucial protein in the epigenetic regulation of gene expression and is often overexpressed in various cancers, including glioblastoma. By inhibiting UHRF1, this compound disrupts the interaction between DNA methyltransferase 1 (DNMT1) and UHRF1, leading to global DNA demethylation and reactivation of tumor suppressor genes. In U251 glioma cells, this compound has been shown to inhibit the DNMT1/UHRF1 interaction by 50% at a concentration of 15 µM[1]. This document provides protocols to further characterize the optimal concentration of this compound for inducing anti-cancer effects in U251 cells.
Data Presentation
| Parameter | Cell Line | Compound | Concentration | Effect | Reference |
| DNMT1/UHRF1 Interaction Inhibition | U251 | This compound | 15 µM | 50% inhibition | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. It is recommended to perform dose-response experiments to determine the optimal concentration for your specific experimental conditions.
Cell Viability Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound on U251 glioma cells.
Materials:
-
U251 human glioma cells
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count U251 cells.
-
Seed 5 x 10³ cells per well in 100 µL of complete medium in a 96-well plate.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium. A suggested starting range is from 1 µM to 100 µM.
-
Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying the induction of apoptosis in U251 cells treated with this compound.
Materials:
-
U251 cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed 2 x 10⁵ U251 cells per well in 2 mL of complete medium in 6-well plates.
-
Incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 10 µM, 25 µM, 50 µM) and a vehicle control for 24 to 48 hours.
-
-
Cell Harvesting and Staining:
-
Collect both the floating and adherent cells. For adherent cells, gently trypsinize.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
FITC and PI fluorescence should be collected.
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the effect of this compound on the cell cycle distribution of U251 cells.
Materials:
-
U251 cells
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed 2 x 10⁵ U251 cells per well in 2 mL of complete medium in 6-well plates.
-
Incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 10 µM, 25 µM, 50 µM) and a vehicle control for 24 hours.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization.
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining and Analysis:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer.
-
Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Visualizations
Experimental Workflow
Caption: Workflow for determining the optimal concentration of this compound.
This compound Mechanism of Action in Glioma Cells
Caption: Proposed signaling pathway of this compound in glioma cells.
References
Application Notes and Protocols for NSC232003 Treatment to Induce Apoptosis in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC232003 is a potent and cell-permeable small molecule inhibitor of Ubiquitin-like with PHD and RING Finger domains 1 (UHRF1).[1] UHRF1 is an essential epigenetic regulator frequently overexpressed in various cancers, where it plays a critical role in maintaining DNA methylation patterns and silencing tumor suppressor genes.[2] By targeting the SET and RING Associated (SRA) domain of UHRF1, this compound disrupts the interaction between UHRF1 and DNA methyltransferase 1 (DNMT1), leading to global DNA hypomethylation and the reactivation of silenced tumor suppressor genes.[1] This ultimately triggers apoptotic pathways in cancer cells, making this compound a promising candidate for anti-cancer therapeutic development.
These application notes provide a comprehensive overview of the mechanism of action of this compound and detailed protocols for key experiments to assess its efficacy in inducing apoptosis in cancer cells.
Mechanism of Action
This compound exerts its pro-apoptotic effects by inhibiting the epigenetic regulatory functions of UHRF1. The primary mechanism involves the following key steps:
-
Binding to the SRA Domain of UHRF1: this compound binds to the 5-methylcytosine (5mC) binding pocket within the SRA domain of UHRF1.[2]
-
Disruption of UHRF1-DNMT1 Interaction: This binding event prevents UHRF1 from recognizing hemi-methylated DNA and disrupts its interaction with DNMT1.[1]
-
Inhibition of DNA Methylation Maintenance: The dissociation of the UHRF1-DNMT1 complex from chromatin leads to a failure in the maintenance of DNA methylation patterns during cell division.
-
Reactivation of Tumor Suppressor Genes (TSGs): The resulting global DNA hypomethylation leads to the re-expression of silenced tumor suppressor genes.
-
Induction of Apoptosis: The reactivation of TSGs triggers downstream signaling cascades that culminate in the induction of apoptosis. This can occur through both p53-dependent and p53-independent pathways and often involves the activation of caspases.[2][3]
Data Presentation
Quantitative Data on this compound Activity
The following tables summarize the available quantitative data on the efficacy of this compound in cancer cell lines.
| Cell Line | Cancer Type | Assay | Parameter | Value | Reference |
| U251 | Glioma | DNMT1/UHRF1 Interaction Assay | Inhibition | 50% at 15 µM (4h) | [1] |
| 253J | Bladder Cancer (SIRT6-low) | Colony Formation Assay | Inhibition | Potent | [4] |
| T24 | Bladder Cancer (SIRT6-high) | Colony Formation Assay | Inhibition | Negligible | [4] |
| Various BLCA cell lines | Bladder Cancer (SIRT6-high) | Cell Viability Assay | IC50 | >10,000 µM | [4] |
Note: Specific IC50 values for common cancer cell lines such as HeLa, MCF-7, and A549 have not been identified in the reviewed literature.
Mandatory Visualizations
Caption: this compound inhibits UHRF1, leading to the reactivation of tumor suppressor genes and apoptosis.
Caption: Workflow for evaluating this compound's effects on cancer cells.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cells and calculating the half-maximal inhibitory concentration (IC50).
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7, A549, U251)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from a concentrated stock. A suggested starting range is 1 µM to 100 µM.
-
Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for the quantitative analysis of apoptosis induction by this compound using flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., IC50, 2x IC50) and a vehicle control for the desired time (e.g., 24 or 48 hours).
-
-
Cell Harvesting:
-
Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use appropriate controls for setting compensation and gates (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only).
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
Western Blot Analysis of Caspase-3 and PARP Cleavage
This protocol is for detecting the activation of key apoptotic markers, cleaved caspase-3 and cleaved PARP, following this compound treatment.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
6-well cell culture plates
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-caspase-3, anti-cleaved caspase-3, anti-PARP, anti-cleaved PARP, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Western blot imaging system
Procedure:
-
Cell Lysis:
-
Seed and treat cells with this compound as described in the apoptosis assay protocol.
-
After treatment, wash the cells with cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Analyze the band intensities to determine the relative levels of cleaved caspase-3 and cleaved PARP compared to the total protein and the loading control. An increase in the cleaved forms indicates the induction of apoptosis.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Signalling pathways in UHRF1-dependent regulation of tumor suppressor genes in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ubiquitin E3 ligase UHRF1 regulates p53 ubiquitination and p53-dependent cell apoptosis in clear cell Renal Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for NSC232003 in Radiotherapy Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Radiotherapy is a cornerstone of cancer treatment, utilizing ionizing radiation to induce DNA damage and subsequent cell death in tumor cells. However, intrinsic or acquired radioresistance remains a significant clinical challenge. A promising strategy to overcome this is the use of radiosensitizers, agents that enhance the cytotoxic effects of radiation on cancer cells. NSC232003 has been identified as a potent and cell-permeable inhibitor of Ubiquitin-like with PHD and RING finger domains 1 (UHRF1). UHRF1 is a crucial multifaceted nuclear protein that plays a pivotal role in epigenetic regulation and DNA repair. Its overexpression in various cancers is often associated with tumor progression and resistance to therapy. By inhibiting UHRF1, this compound disrupts key cellular processes, including DNA methylation maintenance and DNA damage response, making it a compelling candidate for sensitizing cancer cells to radiotherapy.
This document provides a detailed overview of the experimental design for investigating this compound as a radiosensitizing agent. It includes protocols for key in vitro assays to quantify its effects on cell survival, DNA damage, cell cycle progression, and apoptosis when used in combination with ionizing radiation.
Mechanism of Action: UHRF1 Inhibition and Radiosensitization
UHRF1 is a critical factor in the DNA damage response (DDR). Following DNA double-strand breaks (DSBs) induced by ionizing radiation, UHRF1 is recruited to the damage sites. It acts as an E3 ubiquitin ligase, facilitating the ubiquitination of proteins involved in DNA repair pathways. Specifically, UHRF1 has been shown to interact with and ubiquitinate the nonhomologous end joining (NHEJ) factor XLF, promoting the repair of DSBs.
This compound, by inhibiting UHRF1, is hypothesized to disrupt this DNA repair mechanism. By preventing the efficient repair of radiation-induced DSBs, this compound can lead to an accumulation of lethal DNA damage, thereby enhancing the efficacy of radiotherapy. Furthermore, UHRF1 is a key player in maintaining DNA methylation patterns by recruiting DNA methyltransferase 1 (DNMT1) to newly replicated DNA. Inhibition of this function by this compound can lead to global DNA hypomethylation, which may also contribute to radiosensitization by altering the expression of genes involved in cell survival and DNA repair.
A proposed signaling pathway for this compound-mediated radiosensitization is depicted below.
Experimental Protocols
The following protocols provide a framework for evaluating the radiosensitizing potential of this compound. It is recommended to optimize parameters such as cell line, drug concentration, and radiation dose for specific experimental contexts.
Cell Culture and Reagents
-
Cell Lines: Select a panel of cancer cell lines relevant to the research focus (e.g., lung, breast, glioblastoma). It is advisable to include cell lines with varying UHRF1 expression levels.
-
Culture Conditions: Maintain cell lines in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics. Culture cells in a humidified incubator at 37°C with 5% CO2.
-
This compound Preparation: Dissolve this compound in a suitable solvent, such as DMSO, to prepare a stock solution. Further dilute the stock solution in a culture medium to the desired working concentrations immediately before use.
Clonogenic Survival Assay
This assay is the gold standard for assessing the long-term reproductive viability of cells after treatment with cytotoxic agents.
Experimental Workflow:
Protocol:
-
Cell Seeding: Trypsinize and count cells. Seed a predetermined number of cells into 6-well plates. The number of cells seeded will depend on the radiation dose and the plating efficiency of the cell line.
-
Drug Treatment: Allow cells to attach overnight. The next day, treat the cells with various concentrations of this compound or vehicle control for a predetermined time (e.g., 4-24 hours) before irradiation.
-
Irradiation: Irradiate the plates with a range of radiation doses (e.g., 0, 2, 4, 6, 8 Gy) using a calibrated radiation source.
-
Incubation: After irradiation, remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.
-
Colony Formation: Incubate the plates for 10-14 days, or until colonies of at least 50 cells are visible in the control plates.
-
Staining and Counting: Fix the colonies with a mixture of methanol and acetic acid (3:1) and stain with 0.5% crystal violet. Count the number of colonies in each well.
-
Data Analysis: Calculate the Plating Efficiency (PE) and the Surviving Fraction (SF) for each treatment group. Plot the survival curves and determine the Dose Enhancement Ratio (DER) at a specific survival fraction (e.g., SF = 0.5 or 0.1).
Data Presentation:
| Treatment Group | Radiation Dose (Gy) | Surviving Fraction (Mean ± SD) |
| Vehicle Control | 0 | 1.00 ± 0.00 |
| 2 | Value ± SD | |
| 4 | Value ± SD | |
| 6 | Value ± SD | |
| 8 | Value ± SD | |
| This compound (X µM) | 0 | Value ± SD |
| 2 | Value ± SD | |
| 4 | Value ± SD | |
| 6 | Value ± SD | |
| 8 | Value ± SD |
Dose Enhancement Ratio (DER): DER = (Dose of radiation alone to produce x% survival) / (Dose of radiation + this compound to produce x% survival)
DNA Damage Assay (γ-H2AX Foci Formation)
This assay visualizes and quantifies DNA double-strand breaks through immunofluorescent staining of phosphorylated histone H2AX (γ-H2AX).
Protocol:
-
Cell Seeding and Treatment: Seed cells on coverslips in a 24-well plate. The following day, treat with this compound for the desired duration.
-
Irradiation: Irradiate the cells with a clinically relevant dose of radiation (e.g., 2 or 4 Gy).
-
Time Course: Fix the cells at different time points post-irradiation (e.g., 30 min, 2h, 6h, 24h) to assess both the initial damage and the repair kinetics.
-
Immunofluorescence Staining:
-
Fix cells with 4% paraformaldehyde.
-
Permeabilize with 0.25% Triton X-100.
-
Block with 1% BSA in PBS.
-
Incubate with a primary antibody against γ-H2AX.
-
Incubate with a fluorescently labeled secondary antibody.
-
Mount coverslips on slides with a DAPI-containing mounting medium.
-
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number of γ-H2AX foci per nucleus using image analysis software.
Data Presentation:
| Treatment Group | Time Post-Irradiation | Average γ-H2AX Foci per Cell (Mean ± SD) |
| Vehicle Control + 0 Gy | - | Value ± SD |
| Vehicle Control + 4 Gy | 30 min | Value ± SD |
| 24 h | Value ± SD | |
| This compound (X µM) + 4 Gy | 30 min | Value ± SD |
| 24 h | Value ± SD |
Cell Cycle Analysis
This assay determines the distribution of cells in different phases of the cell cycle using flow cytometry.
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates. Treat with this compound and/or irradiate as described for other assays.
-
Cell Harvest: At desired time points post-treatment (e.g., 24, 48 hours), harvest the cells by trypsinization.
-
Fixation: Fix the cells in cold 70% ethanol and store at -20°C.
-
Staining: Rehydrate the cells and stain with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in G1, S, and G2/M phases.
Data Presentation:
| Treatment Group | % Cells in G1 (Mean ± SD) | % Cells in S (Mean ± SD) | % Cells in G2/M (Mean ± SD) |
| Vehicle Control | Value ± SD | Value ± SD | Value ± SD |
| This compound (X µM) | Value ± SD | Value ± SD | Value ± SD |
| Radiation (4 Gy) | Value ± SD | Value ± SD | Value ± SD |
| This compound + Radiation | Value ± SD | Value ± SD | Value ± SD |
Apoptosis Assay
This assay quantifies the percentage of apoptotic cells using Annexin V and propidium iodide (PI) staining followed by flow cytometry.
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells as described for the cell cycle analysis.
-
Cell Harvest: At desired time points post-treatment (e.g., 48, 72 hours), harvest both adherent and floating cells.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and PI according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the samples promptly by flow cytometry.
-
Data Analysis: Determine the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis/necrosis (Annexin V positive, PI positive), and viable cells (Annexin V negative, PI negative).
Data Presentation:
| Treatment Group | % Viable Cells (Mean ± SD) | % Early Apoptotic Cells (Mean ± SD) | % Late Apoptotic/Necrotic Cells (Mean ± SD) |
| Vehicle Control | Value ± SD | Value ± SD | Value ± SD |
| This compound (X µM) | Value ± SD | Value ± SD | Value ± SD |
| Radiation (4 Gy) | Value ± SD | Value ± SD | Value ± SD |
| This compound + Radiation | Value ± SD | Value ± SD | Value ± SD |
Conclusion
The experimental designs and protocols outlined in this document provide a comprehensive framework for investigating the potential of this compound as a radiosensitizing agent. By systematically evaluating its effects on cell survival, DNA damage and repair, cell cycle progression, and apoptosis, researchers can elucidate the mechanisms underlying its radiosensitizing properties and gather crucial preclinical data to support its further development. The provided diagrams and tables are intended to guide the experimental workflow and data presentation for clear and impactful communication of research findings.
Application Notes and Protocols for Western Blot Analysis of UHRF1 and DNMT1 Following NSC232003 Treatment
These application notes provide a detailed protocol for investigating the effects of NSC232003, a UHRF1 inhibitor, on the protein levels of UHRF1 and DNMT1 in cultured mammalian cells. This protocol is intended for researchers, scientists, and professionals in drug development interested in the field of epigenetics and cancer biology.
Introduction
Ubiquitin-like, containing PHD and RING finger domains 1 (UHRF1) is a crucial multi-domain nuclear protein essential for the maintenance of DNA methylation patterns following DNA replication.[1][2][3] It acts by recognizing hemimethylated CpG sites on newly synthesized DNA and recruiting DNA methyltransferase 1 (DNMT1), the enzyme responsible for methylating the nascent DNA strand.[1][2][4] The interaction between UHRF1 and DNMT1 is critical for the faithful inheritance of epigenetic marks.[5]
This compound is a potent, cell-permeable small molecule inhibitor of UHRF1.[6][7] It functions by disrupting the interaction between UHRF1 and DNMT1, leading to a reduction in DNA methylation.[6][8] This protocol details the use of Western blotting to assess the protein expression levels of UHRF1 and DNMT1 in cells treated with this compound. This allows researchers to study the direct impact of the inhibitor on these key epigenetic regulators. In U251 glioma cells, this compound has been shown to inhibit the DNMT1/UHRF1 interaction by 50% at a concentration of 15 µM after a 4-hour incubation period.[6]
Signaling Pathway of this compound Action
Caption: Mechanism of this compound-mediated inhibition of DNA methylation.
Experimental Protocol
This protocol provides a step-by-step guide for treating cultured cells with this compound and subsequently analyzing UHRF1 and DNMT1 protein levels via Western blot.
1. Materials and Reagents
-
Cell Lines: U251 (human glioblastoma), HeLa (human cervical cancer)[9], or other relevant cell lines.
-
Culture Medium: As recommended for the chosen cell line (e.g., DMEM, RPMI-1640).
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin Solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
This compound Inhibitor: Prepare a stock solution in DMSO. Store at -20°C or -80°C.[6]
-
DMSO (Vehicle control)
-
RIPA Lysis and Extraction Buffer
-
Protease and Phosphatase Inhibitor Cocktails
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer (4X)
-
SDS-PAGE Gels (e.g., 4-12% gradient gels)
-
PVDF or Nitrocellulose Membranes
-
Transfer Buffer
-
Blocking Buffer: 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Anti-UHRF1 antibody
-
Anti-DNMT1 antibody
-
Anti-β-actin or Anti-GAPDH antibody (loading control)
-
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Enhanced Chemiluminescence (ECL) Substrate
-
Imaging System (e.g., Chemidoc)
2. Cell Culture and this compound Treatment
-
Culture cells in appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Seed cells in 6-well plates or 10 cm dishes to achieve 70-80% confluency on the day of treatment.
-
Prepare working solutions of this compound in culture medium. A final concentration of 15 µM is recommended as a starting point.[6][8] Prepare a vehicle control using the same concentration of DMSO.
-
Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired time period (e.g., 4 hours, based on effective disruption of the UHRF1/DNMT1 interaction).[6]
3. Protein Extraction
-
After treatment, place the culture dishes on ice. Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well or dish.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (containing the protein) to a new clean tube, avoiding the pellet.
4. Protein Quantification
-
Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.
-
Normalize the concentration of all samples with lysis buffer to ensure equal loading in the subsequent steps.
5. SDS-PAGE and Western Blotting
-
Prepare protein samples for loading by adding 4X Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
-
Load 20-40 µg of protein per lane into an SDS-PAGE gel, along with a molecular weight marker.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. Refer to the table below for recommended dilutions.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
If necessary, strip the membrane and re-probe for the loading control (β-actin or GAPDH).
Quantitative Data Summary
| Parameter | Recommendation | Source |
| This compound Concentration | 15 µM (IC₅₀ for interaction disruption) | [6][7] |
| Treatment Duration | 4 hours | [6] |
| Protein Loading Amount | 20-40 µg per lane | Standard Protocol |
| UHRF1 Approx. Molecular Weight | ~90 kDa | [2] |
| DNMT1 Approx. Molecular Weight | ~183 kDa | [9] |
| Anti-UHRF1 Antibody Dilution | Follow manufacturer's datasheet (e.g., 1:1000) | [2] |
| Anti-DNMT1 Antibody Dilution | 1:300 - 1:1000 | [9] |
| Loading Control Antibody Dilution | Follow manufacturer's datasheet (e.g., 1:1000-1:5000) | Standard Protocol |
| Secondary Antibody Dilution | Follow manufacturer's datasheet (e.g., 1:2000-1:10000) | Standard Protocol |
Experimental Workflow
Caption: A step-by-step workflow for the Western blot protocol.
References
- 1. The UHRF1 Protein Stimulates the Activity and Specificity of the Maintenance DNA Methyltransferase DNMT1 by an Allosteric Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. UHRF1 (D6G8E) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 3. M phase phosphorylation of the epigenetic regulator UHRF1 regulates its physical association with the deubiquitylase USP7 and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulatory mechanism and biological function of UHRF1-DNMT1-mediated DNA methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. DNA Methyltransferase (DNMT) compound (inhibitors, agonists)-ProbeChem.com [probechem.com]
- 8. UHRF1 Suppresses HIV-1 Transcription and Promotes HIV-1 Latency by Competing with p-TEFb for Ubiquitination-Proteasomal Degradation of Tat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DNMT1 antibody (24206-1-AP) | Proteintech [ptglab.com]
Application Notes and Protocols for Measuring Global DNA Demethylation with NSC232003
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC232003 is a potent, cell-permeable small molecule inhibitor of the Ubiquitin-like, containing PHD and RING Finger domains 1 (UHRF1) protein.[1] UHRF1 plays a critical role in the maintenance of DNA methylation patterns during cell division by recruiting DNA methyltransferase 1 (DNMT1) to hemimethylated DNA. By disrupting the interaction between UHRF1 and DNMT1, this compound leads to a passive global DNA demethylation. These application notes provide detailed protocols for inducing and measuring global DNA demethylation in cultured cells using this compound.
Mechanism of Action
This compound functions by inhibiting the UHRF1-DNMT1 interaction, which is essential for the maintenance of DNA methylation. This disruption leads to a failure in propagating the methylation patterns to daughter strands during DNA replication, resulting in a progressive and global loss of DNA methylation over subsequent cell cycles.
Quantitative Data
Precise dose-response and time-course data for the effect of this compound on global DNA methylation are not extensively available in peer-reviewed literature. However, the compound has been shown to inhibit the interaction between UHRF1 and DNMT1 with an IC50 of 15 µM in U251 glioma cells after a 4-hour incubation.[1]
Table 1: Effect of this compound on UHRF1-DNMT1 Interaction
| Compound | Cell Line | Incubation Time | IC50 (µM) | Reference |
| This compound | U251 | 4 hours | 15 | [1] |
For illustrative purposes, the following table presents data from a study on a different UHRF1 inhibitor, chicoric acid, which demonstrates the expected dose-dependent effect on global DNA methylation.
Disclaimer: The following data is for the UHRF1 inhibitor chicoric acid and is provided as an example of the anticipated dose-dependent effect of UHRF1 inhibition on global DNA methylation. This data does not represent the effects of this compound.
Table 2: Example of Dose-Dependent Global DNA Demethylation by a UHRF1 Inhibitor (Chicoric Acid)
| Treatment (Chicoric Acid) | Concentration (µM) | Global DNA Methylation (% of Control) |
| Vehicle Control | 0 | 100 |
| Chicoric Acid | 2.5 | Reduced |
| Chicoric Acid | 5.0 | Further Reduced |
| Chicoric Acid | 7.5 | Significantly Reduced |
| Data adapted from a study on HCT116 cells.[2] The exact percentage of reduction was not provided in the abstract, only that a dose-dependent reduction was observed. |
Experimental Protocols
The following protocols outline the treatment of cultured cells with this compound and subsequent measurement of global DNA methylation using two common methods: an ELISA-based assay and the Luminometric Methylation Assay (LUMA).
Protocol 1: Cell Treatment with this compound
-
Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and allow them to adhere and reach 50-60% confluency.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response experiment (e.g., 0, 1, 5, 10, 15, 25 µM) and a time-course experiment (e.g., 24, 48, 72, 96 hours).
-
Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubation: Incubate the cells for the desired period.
-
Cell Harvesting: After incubation, wash the cells with PBS and harvest them using a suitable method (e.g., trypsinization followed by centrifugation).
-
DNA Extraction: Extract genomic DNA from the cell pellets using a commercial DNA extraction kit according to the manufacturer's instructions.
-
DNA Quantification and Quality Control: Measure the concentration and purity of the extracted DNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be ~1.8.
Protocol 2: Global DNA Methylation Quantification by ELISA
This protocol is based on commercially available global DNA methylation ELISA kits.
-
DNA Binding: Add a specific amount of genomic DNA (typically 100-200 ng) to the wells of the assay plate, which are coated to bind DNA.
-
Antibody Incubation: Add a primary antibody specific for 5-methylcytosine (5-mC) to the wells and incubate to allow binding to the methylated DNA.
-
Secondary Antibody Incubation: Wash the wells to remove unbound primary antibody. Add a secondary antibody conjugated to a detection enzyme (e.g., horseradish peroxidase, HRP) and incubate.
-
Colorimetric Detection: Wash the wells to remove the unbound secondary antibody. Add a colorimetric substrate for the enzyme and incubate to allow color development. The intensity of the color is proportional to the amount of 5-mC in the DNA sample.
-
Absorbance Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of global DNA methylation by comparing the absorbance of the samples to a standard curve generated using provided methylated and unmethylated DNA controls.
Protocol 3: Global DNA Methylation Quantification by LUMA
The Luminometric Methylation Assay (LUMA) is a quantitative method that measures global DNA methylation by comparing the cleavage of genomic DNA by methylation-sensitive and methylation-insensitive restriction enzymes.
-
DNA Digestion: Aliquot equal amounts of genomic DNA (typically 200-500 ng) into two separate reactions.
-
Reaction 1: Digest the DNA with a methylation-sensitive restriction enzyme (e.g., HpaII) and a methylation-insensitive restriction enzyme that serves as an internal control (e.g., EcoRI).
-
Reaction 2: Digest the DNA with a methylation-insensitive isoschizomer of the first enzyme (e.g., MspI) and the same internal control enzyme (EcoRI). HpaII and MspI both recognize the sequence CCGG, but HpaII is inhibited by CpG methylation within this site, while MspI is not.
-
-
Pyrosequencing: Analyze the digested DNA using a pyrosequencer. The pyrosequencing reaction quantifies the amount of cleavage by measuring the incorporation of dNTPs at the ends of the cleaved sites. The peak heights in the resulting pyrogram are proportional to the number of cleaved sites.
-
Data Analysis: Calculate the global methylation level using the following formula: Global Methylation (%) = (1 - ([HpaII signal / EcoRI signal] / [MspI signal / EcoRI signal])) * 100
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High background in ELISA | Incomplete washing or insufficient blocking | Ensure thorough washing between steps. Use the blocking buffer provided in the kit as instructed. |
| Low signal in ELISA | Insufficient DNA or antibody concentration | Verify DNA concentration and purity. Ensure antibodies are used at the recommended dilutions and are not expired. |
| High variability in LUMA | Incomplete DNA digestion or pipetting errors | Ensure complete digestion by using the recommended enzyme units and incubation time. Use calibrated pipettes and be precise with all liquid handling steps. |
| No effect of this compound | Compound inactivity or inappropriate cell line | Verify the activity of the this compound stock. Ensure the chosen cell line has a functional UHRF1-DNMT1 pathway. The effect is passive and may require multiple cell cycles to become apparent. |
Conclusion
This compound is a valuable tool for studying the consequences of global DNA demethylation. By following the provided protocols, researchers can effectively treat cultured cells with this compound and quantify the resulting changes in global DNA methylation. While specific dose-response and time-course data for this compound are still emerging, the methodologies outlined here provide a robust framework for such investigations. The use of standardized assays like ELISA and LUMA will ensure reproducible and quantifiable results, aiding in the further characterization of this and other UHRF1 inhibitors.
References
Application Notes and Protocols for Studying Protein-Protein Interactions with NSC232003
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC232003 is a cell-permeable small molecule inhibitor of Ubiquitin-like with PHD and RING Finger domains 1 (UHRF1). It plays a critical role in epigenetic regulation by disrupting the interaction between UHRF1 and DNA methyltransferase 1 (DNMT1). This interaction is essential for the faithful maintenance of DNA methylation patterns during cell division. By inhibiting this protein-protein interaction (PPI), this compound can induce global DNA cytosine demethylation, making it a valuable tool for studying the roles of UHRF1 and DNMT1 in various biological processes, including cancer development and progression.[1][2][3][4]
These application notes provide detailed protocols for utilizing this compound in various in vitro assays to investigate and quantify its effects on protein-protein interactions, primarily focusing on the UHRF1-DNMT1 axis.
Mechanism of Action
This compound is thought to bind to the 5-methylcytosine (5mC) binding pocket within the SET and RING-associated (SRA) domain of UHRF1.[5] This competitive binding prevents the SRA domain from recognizing its natural ligand, hemimethylated DNA, and allosterically inhibits the interaction between UHRF1 and DNMT1. The primary interaction between UHRF1 and DNMT1 is mediated by the SRA and ubiquitin-like (UBL) domains of UHRF1 binding to the replication focus targeting sequence (RFTS) domain of DNMT1.[6][7][8] By disrupting this interaction, this compound effectively uncouples the machinery responsible for maintaining DNA methylation.
Data Presentation
The following table summarizes the quantitative data for this compound in disrupting the UHRF1-DNMT1 protein-protein interaction.
| Compound | Assay Type | Target Interaction | Cell Line | IC50 | Reference |
| This compound | Co-Immunoprecipitation | DNMT1/UHRF1 | U251 glioma | 15 µM | [1][2][4] |
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the UHRF1-DNMT1 signaling pathway and a general experimental workflow for screening inhibitors of this interaction.
Caption: UHRF1-DNMT1 interaction pathway and the inhibitory action of this compound.
Caption: General experimental workflow for inhibitor screening.
Experimental Protocols
Here are detailed protocols for three common in vitro assays to study the effect of this compound on the UHRF1-DNMT1 interaction.
Protocol 1: AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
Objective: To quantitatively measure the inhibition of the UHRF1-DNMT1 interaction by this compound in a high-throughput format.
Principle: This assay utilizes donor and acceptor beads that, when in close proximity (due to protein interaction), generate a chemiluminescent signal. Disruption of the interaction by an inhibitor reduces the signal.
Materials:
-
Recombinant His-tagged UHRF1 (full-length or SRA domain)
-
Recombinant GST-tagged DNMT1 (full-length or RFTS domain)
-
This compound
-
AlphaScreen™ GST Detection Kit (including Streptavidin Donor Beads and anti-GST Acceptor Beads)
-
Assay Buffer: 25 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20
-
384-well white opaque microplates
-
Plate reader capable of AlphaScreen detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Then, dilute further in Assay Buffer to the desired final concentrations (e.g., from 0.1 µM to 100 µM). Ensure the final DMSO concentration is ≤1%.
-
Protein Preparation: Dilute His-UHRF1 and GST-DNMT1 in Assay Buffer to their optimal working concentrations (determined by titration, typically in the low nM range).
-
Assay Reaction: a. To each well of a 384-well plate, add 5 µL of the diluted this compound or vehicle control (DMSO in Assay Buffer). b. Add 5 µL of diluted His-UHRF1. c. Add 5 µL of diluted GST-DNMT1. d. Incubate the plate at room temperature for 60 minutes with gentle shaking.
-
Bead Addition: a. Prepare a mixture of Streptavidin Donor Beads and anti-GST Acceptor Beads in Assay Buffer according to the manufacturer's instructions. This step should be performed in low light conditions. b. Add 10 µL of the bead mixture to each well.
-
Incubation: Incubate the plate in the dark at room temperature for 60 minutes.
-
Data Acquisition: Read the plate on an AlphaScreen-compatible plate reader.
-
Data Analysis: a. Subtract the background signal (wells with no protein). b. Normalize the data to the vehicle control (100% interaction) and a no-protein control (0% interaction). c. Plot the normalized signal against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Co-Immunoprecipitation (Co-IP)
Objective: To qualitatively or semi-quantitatively assess the disruption of the UHRF1-DNMT1 interaction by this compound in a cellular context or with purified proteins.
Principle: An antibody against a "bait" protein (e.g., UHRF1) is used to pull down the bait and its interacting "prey" protein (e.g., DNMT1). The presence of the prey protein is then detected by Western blotting.
Materials:
-
Cells expressing tagged UHRF1 and DNMT1 (e.g., HEK293T cells co-transfected with FLAG-UHRF1 and HA-DNMT1) or purified recombinant proteins.
-
This compound
-
Co-IP Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors.
-
Anti-FLAG antibody (for immunoprecipitation)
-
Anti-HA antibody (for Western blotting)
-
Anti-UHRF1 and anti-DNMT1 antibodies (if using endogenous proteins)
-
Protein A/G magnetic beads
-
Wash Buffer: Co-IP Lysis Buffer with lower detergent concentration (e.g., 0.1% NP-40)
-
SDS-PAGE gels and Western blotting reagents
Procedure:
-
Cell Treatment (for cellular Co-IP): a. Culture cells to ~80% confluency. b. Treat cells with varying concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 4-24 hours).
-
Lysis: a. Harvest and wash the cells with cold PBS. b. Lyse the cells in Co-IP Lysis Buffer on ice for 30 minutes. c. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. d. Collect the supernatant (cell lysate).
-
Immunoprecipitation: a. Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C. b. Incubate the pre-cleared lysate with the anti-FLAG antibody overnight at 4°C with gentle rotation. c. Add Protein A/G magnetic beads and incubate for an additional 2-4 hours at 4°C.
-
Washing: a. Pellet the beads using a magnetic stand and discard the supernatant. b. Wash the beads 3-5 times with cold Wash Buffer.
-
Elution: a. Elute the protein complexes from the beads by adding 2x Laemmli sample buffer and boiling for 5-10 minutes.
-
Western Blotting: a. Separate the eluted proteins by SDS-PAGE. b. Transfer the proteins to a PVDF membrane. c. Probe the membrane with anti-HA (to detect co-immunoprecipitated DNMT1) and anti-FLAG (to confirm immunoprecipitation of UHRF1) antibodies. d. Develop the blot and visualize the bands.
-
Analysis: Compare the amount of co-immunoprecipitated DNMT1 in this compound-treated samples to the vehicle control. A decrease in the DNMT1 band intensity indicates disruption of the interaction.
Protocol 3: Surface Plasmon Resonance (SPR)
Objective: To determine the kinetics (association and dissociation rates) and affinity of the UHRF1-DNMT1 interaction and how it is affected by this compound.
Principle: SPR measures the change in refractive index at the surface of a sensor chip as molecules bind and dissociate in real-time.
Materials:
-
Recombinant His-tagged UHRF1 (ligand)
-
Recombinant DNMT1 (analyte)
-
This compound
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 chip)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
Procedure:
-
Ligand Immobilization: a. Activate the sensor chip surface with a mixture of EDC and NHS. b. Inject His-UHRF1 over the surface to allow for covalent coupling. c. Deactivate any remaining active sites with ethanolamine.
-
Analyte Binding and Inhibition: a. Prepare a series of dilutions of DNMT1 in Running Buffer. b. For inhibition studies, prepare solutions of DNMT1 with different concentrations of this compound. Pre-incubate the analyte with the inhibitor for at least 30 minutes. c. Inject the DNMT1 solutions (with or without this compound) over the UHRF1-immobilized surface and a reference flow cell.
-
Data Acquisition: a. Monitor the binding (association phase) and subsequent dissociation (dissociation phase) in real-time as a sensorgram (Response Units vs. Time).
-
Data Analysis: a. Subtract the reference flow cell data from the active flow cell data. b. Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD). c. Compare the binding responses and kinetic parameters in the presence and absence of this compound to quantify its inhibitory effect.
By employing these detailed protocols, researchers can effectively utilize this compound as a chemical probe to investigate the critical protein-protein interaction between UHRF1 and DNMT1, thereby gaining deeper insights into the mechanisms of epigenetic regulation and its role in disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. DNA Methyltransferase (DNMT) compound (inhibitors, agonists)-ProbeChem.com [probechem.com]
- 3. adooq.com [adooq.com]
- 4. This compound | UHRF1 inhibitor | Probechem Biochemicals [probechem.com]
- 5. researchgate.net [researchgate.net]
- 6. The UHRF1 Protein Stimulates the Activity and Specificity of the Maintenance DNA Methyltransferase DNMT1 by an Allosteric Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural and mechanistic insights into UHRF1-mediated DNMT1 activation in the maintenance DNA methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for NSC232003 in Combination Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC232003 is a cell-permeable inhibitor of Ubiquitin-like with PHD and RING Finger domains 1 (UHRF1), a key epigenetic regulator frequently overexpressed in various cancers. UHRF1 plays a critical role in maintaining DNA methylation patterns by recruiting DNA methyltransferase 1 (DNMT1) to newly replicated DNA. By inhibiting UHRF1, this compound disrupts the UHRF1/DNMT1 interaction, leading to global DNA hypomethylation. This mechanism provides a strong rationale for its use in combination with conventional chemotherapy to enhance anti-tumor efficacy and overcome drug resistance. Aberrant DNA methylation is a hallmark of cancer, contributing to the silencing of tumor suppressor genes. This compound has the potential to reactivate these silenced genes, making cancer cells more susceptible to the cytotoxic effects of other chemotherapeutic agents. Preclinical studies suggest that targeting UHRF1 can suppress the growth of various cancer cell lines, including breast, prostate, and colorectal cancers.
Rationale for Combination Therapy
The primary motivation for combining this compound with other chemotherapy agents is to achieve synergistic or additive anti-cancer effects. This can be achieved through several mechanisms:
-
Re-sensitization to Chemotherapy: Many cancers develop resistance to chemotherapy through epigenetic silencing of genes involved in drug-induced apoptosis or cell cycle arrest. By inducing DNA hypomethylation, this compound may reactivate these genes, thereby restoring sensitivity to drugs like cisplatin, doxorubicin, or paclitaxel.
-
Synergistic Apoptosis Induction: this compound's modulation of gene expression can lower the threshold for apoptosis. When combined with a DNA-damaging agent or a mitotic inhibitor, the combined insult to the cancer cell can trigger a more robust apoptotic response than either agent alone.
-
Targeting Different Hallmarks of Cancer: Combining this compound, which targets the epigenetic machinery, with drugs that target other cancer hallmarks such as uncontrolled proliferation (e.g., paclitaxel) or DNA replication (e.g., cisplatin, doxorubicin), can create a multi-pronged attack on the tumor.
-
Potential to Reduce Chemo-resistance: UHRF1 has been implicated in facilitating tumor cells' resistance to anticancer drugs. Combining a UHRF1 inhibitor like this compound with standard chemotherapy could be a strategy to circumvent or delay the onset of resistance.
Potential Combination Agents
Based on its mechanism of action, this compound could be rationally combined with a variety of chemotherapy agents. The following table summarizes potential partners and the underlying rationale.
| Chemotherapy Agent | Mechanism of Action | Rationale for Combination with this compound |
| Cisplatin | Forms DNA adducts, leading to DNA damage and apoptosis. | This compound may enhance cisplatin-induced apoptosis by reactivating silenced pro-apoptotic genes and sensitizing cells to DNA damage. |
| Doxorubicin | Intercalates into DNA, inhibits topoisomerase II, and generates free radicals, causing DNA damage. | Synergistic cytotoxicity may be achieved by combining DNA damage from doxorubicin with epigenetic reprogramming by this compound. |
| Paclitaxel | Stabilizes microtubules, leading to mitotic arrest and apoptosis. | Combining a cell-cycle specific agent like paclitaxel with an epigenetic modulator can target cancer cells at different phases of the cell cycle. |
| Decitabine | A DNA methyltransferase (DNMT) inhibitor that causes DNA hypomethylation. | A combination of two epigenetic drugs targeting DNA methylation through different mechanisms (UHRF1 vs. DNMT) could lead to a more profound and sustained hypomethylation and tumor suppressor gene re-expression. |
Experimental Protocols
The following are generalized protocols for evaluating the in vitro efficacy of this compound in combination with other chemotherapy agents. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Protocol 1: Cell Viability and Synergy Assessment
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of individual agents and to assess the synergistic, additive, or antagonistic effects of their combination.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Chemotherapy agent of choice (e.g., Cisplatin, Doxorubicin, Paclitaxel, Decitabine)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment. Incubate overnight.
-
Drug Preparation: Prepare serial dilutions of this compound and the combination agent in complete culture medium.
-
Treatment:
-
Single Agent IC50 Determination: Treat cells with increasing concentrations of this compound or the chemotherapy agent alone.
-
Combination Treatment: Treat cells with a matrix of concentrations of both this compound and the chemotherapy agent. A common approach is to use a fixed ratio of the two drugs based on their individual IC50 values.
-
-
Incubation: Incubate the treated plates for a period appropriate for the cell line and drugs being tested (typically 48-72 hours).
-
Cell Viability Assay: Add MTT reagent to each well and incubate according to the manufacturer's instructions. Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis:
-
Calculate the IC50 values for each drug alone.
-
For combination studies, use software such as CompuSyn to calculate the Combination Index (CI).
-
CI < 1: Synergy
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
Protocol 2: Apoptosis Assay by Flow Cytometry
This protocol is used to quantify the induction of apoptosis in response to single and combination treatments.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound and combination chemotherapy agent
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound, the chemotherapy agent, or the combination at predetermined concentrations (e.g., IC50 values). Include an untreated control.
-
Incubation: Incubate for a time period known to induce apoptosis (e.g., 24-48 hours).
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Stain the cells with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Protocol 3: Western Blot Analysis of Key Signaling Proteins
This protocol allows for the investigation of the molecular mechanisms underlying the observed synergistic effects.
Materials:
-
Cancer cell line of interest
-
6-well or 10 cm cell culture dishes
-
This compound and combination chemotherapy agent
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-PARP, anti-caspase-3, anti-Bcl-2, anti-p21, anti-DNMT1)
-
Secondary antibodies
-
Chemiluminescence detection reagents
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat as described in the apoptosis assay protocol.
-
Protein Extraction: Lyse the cells in RIPA buffer and determine the protein concentration.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary and secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis: Analyze the changes in the expression and cleavage of key proteins involved in apoptosis, cell cycle regulation, and DNA methylation.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound and its potential synergy with chemotherapy.
Experimental Workflow for Combination Studies
Caption: A generalized workflow for in vitro evaluation of this compound combination therapy.
Conclusion
The UHRF1 inhibitor this compound presents a promising candidate for combination chemotherapy. Its ability to modulate the epigenetic landscape of cancer cells provides a strong rationale for combining it with various classes of cytotoxic drugs. The provided protocols offer a foundational framework for researchers to investigate the synergistic potential of this compound in preclinical cancer models. Further in vivo studies will be necessary to validate the therapeutic efficacy and safety of these combination strategies.
Troubleshooting & Optimization
Technical Support Center: NSC232003 and DNA Demethylation
Welcome to the technical support center for researchers utilizing NSC232003 for DNA demethylation studies. This resource provides troubleshooting guidance and frequently asked questions to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce DNA demethylation?
This compound is a potent, cell-permeable small molecule inhibitor of Ubiquitin-like with PHD and RING Finger domains 1 (UHRF1).[1] It functions by disrupting the critical interaction between UHRF1 and DNA methyltransferase 1 (DNMT1).[1] UHRF1 is responsible for recruiting DNMT1 to newly replicated, hemi-methylated DNA strands. By inhibiting this interaction, this compound prevents the proper maintenance of DNA methylation patterns, leading to passive demethylation over subsequent rounds of cell division. The compound binds to the 5-methylcytosine (5mC) binding pocket within the SRA (SET and RING Associated) domain of UHRF1.[2]
Q2: What is the expected level of global DNA demethylation after this compound treatment?
Published data indicates that this compound induces global DNA cytosine demethylation.[1] In U251 glioma cells, treatment with 15 µM this compound for 4 hours resulted in a 50% inhibition of the DNMT1/UHRF1 interaction and a detectable induction of global demethylation as measured by ELISA.[1] However, the precise percentage of global 5-methylcytosine (5mC) reduction can vary depending on the cell line, its proliferation rate, the concentration of this compound used, and the duration of the treatment. Studies involving the knockdown of UHRF1, which mimics the effect of this compound, have shown significant genome-wide hypomethylation.[3][4]
Q3: I am not observing any demethylation effect with this compound. What could be the issue?
Several factors could contribute to a lack of demethylation. Please refer to the troubleshooting guide below for a systematic approach to identifying the problem. Common issues include suboptimal compound concentration, insufficient treatment duration, low cell proliferation rate, or problems with the demethylation analysis method itself.
Q4: Are there any known off-target effects of this compound?
While specific off-target effects for this compound are not extensively documented in the currently available literature, it is a possibility with any small molecule inhibitor. It is advisable to include appropriate controls in your experiments to account for potential off-target effects. This could include using a different UHRF1 inhibitor with a distinct chemical structure or performing rescue experiments by overexpressing a resistant form of UHRF1.
Troubleshooting Guide
Problem: No or Low Demethylation Observed
| Possible Cause | Recommended Solution |
| Suboptimal Compound Concentration | The effective concentration of this compound can be cell-line dependent. Perform a dose-response experiment to determine the optimal concentration for your specific cell line. Start with a range of 10-50 µM. |
| Insufficient Treatment Duration | Passive demethylation requires cell division. Ensure that the treatment duration allows for at least one to two cell doubling times. For rapidly dividing cells, 24-72 hours of treatment may be necessary to observe significant changes in global methylation. |
| Low Cell Proliferation Rate | This compound induces passive demethylation, which is dependent on DNA replication. Ensure your cells are in the logarithmic growth phase during treatment. If using primary cells or slow-growing lines, the time required to observe demethylation will be longer. |
| Compound Instability | Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO) and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |
| Issues with Demethylation Analysis | Verify the integrity of your genomic DNA. For methods like bisulfite sequencing, ensure complete bisulfite conversion. For antibody-based methods like MeDIP-qPCR, validate the specificity and efficiency of your 5mC antibody. Include positive and negative controls in your analysis. |
| High UHRF1 Expression | Cell lines with very high endogenous levels of UHRF1 may require higher concentrations of this compound or longer treatment times to achieve effective inhibition. |
Problem: High Cell Toxicity or Death
| Possible Cause | Recommended Solution |
| Excessive Compound Concentration | High concentrations of this compound can induce apoptosis.[5] Reduce the concentration of the compound used in your experiments. Perform a cytotoxicity assay (e.g., MTT or trypan blue exclusion) to determine the IC50 for your cell line and work with concentrations below this value. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is not toxic to your cells. Typically, DMSO concentrations should be kept below 0.1-0.5%. |
| Extended Treatment Duration | Continuous long-term exposure to the inhibitor may lead to cumulative toxicity. Consider intermittent treatment schedules or shorter exposure times followed by a recovery period. |
Signaling Pathways and Experimental Workflows
UHRF1-DNMT1 Signaling Pathway in DNA Methylation Maintenance
Caption: UHRF1-DNMT1 pathway and the inhibitory action of this compound.
Experimental Workflow for Assessing this compound-Induced Demethylation
Caption: Workflow for studying this compound-induced DNA demethylation.
Experimental Protocols
Protocol 1: Global DNA Demethylation Analysis using ELISA
This protocol provides a general guideline for assessing changes in global 5-methylcytosine (5mC) levels following this compound treatment using a commercially available ELISA kit.
Materials:
-
Cells of interest
-
This compound (stock solution in DMSO)
-
Cell culture medium and reagents
-
Genomic DNA extraction kit
-
Global DNA Methylation ELISA kit (e.g., from Sigma-Aldrich, Abcam, or similar)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells at a density that will ensure they are in the logarithmic growth phase throughout the experiment.
-
Allow cells to adhere overnight.
-
Treat cells with the desired concentration of this compound (e.g., 15-20 µM) or vehicle control (DMSO).
-
Incubate for a period equivalent to at least one to two cell doublings (e.g., 24-72 hours).
-
-
Genomic DNA Extraction:
-
Harvest cells and extract genomic DNA using a commercial kit according to the manufacturer's instructions.
-
Ensure high-quality DNA with an A260/A280 ratio of ~1.8.
-
-
Global DNA Methylation ELISA:
-
Perform the ELISA according to the manufacturer's protocol. This typically involves:
-
Binding of genomic DNA to the assay wells.
-
Incubation with a primary antibody specific for 5mC.
-
Incubation with a secondary antibody conjugated to a detection enzyme.
-
Addition of a substrate to generate a colorimetric signal.
-
-
Measure the absorbance using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of 5mC in each sample relative to the positive and negative controls provided in the kit.
-
Compare the %5mC between this compound-treated and vehicle-treated samples.
-
Protocol 2: Western Blot for DNMT1 and UHRF1
This protocol is to assess the protein levels of DNMT1 and UHRF1 after this compound treatment. While this compound primarily disrupts their interaction, checking their expression levels can be a useful quality control step.
Materials:
-
Cells treated with this compound and vehicle control
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against DNMT1 and UHRF1
-
Loading control primary antibody (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction:
-
Lyse the treated and control cells in RIPA buffer.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using image analysis software.
-
Normalize the protein of interest's signal to the loading control.
-
Compare the expression levels between treated and control samples.
-
Quantitative Data Summary
| Compound | Cell Line | Concentration | Duration | Effect | Assay | Reference |
| This compound | U251 glioma | 15 µM | 4 hours | 50% inhibition of DNMT1/UHRF1 interaction; Induction of global DNA cytosine demethylation | Co-IP, ELISA | [1] |
| This compound | HeLa | 20 µM | 4 hours | Induction of apoptosis | Flow Cytometry | [5] |
| UHRF1 Knockdown | ESCC cell lines | N/A | N/A | Increased global DNA methylation | Pyrosequencing of LINE-1 | [3][6] |
| UHRF1 Overexpression | ESCC cell lines | N/A | N/A | Decreased global DNA methylation | Pyrosequencing of LINE-1 | [3][6] |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mechanistic insights into UHRF1‑mediated DNA methylation by structure‑based functional clarification of UHRF1 domains (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. UHRF1 regulates global DNA hypomethylation and is associated with poor prognosis in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. UHRF1 inhibition epigenetically reprograms cancer stem cells to suppress the tumorigenic phenotype of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. UHRF1 Suppresses HIV-1 Transcription and Promotes HIV-1 Latency by Competing with p-TEFb for Ubiquitination-Proteasomal Degradation of Tat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
Troubleshooting NSC232003 solubility and stability in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NSC232003.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, cell-permeable small molecule inhibitor of Ubiquitin-like with PHD and Ring Finger domains 1 (UHRF1).[1][2] It functions by binding to the 5-methylcytosine (5mC) binding pocket within the SRA (Set and RING Associated) domain of UHRF1.[3] This interaction disrupts the recognition of hemi-methylated DNA by UHRF1, which in turn interferes with the recruitment of DNA methyltransferase 1 (DNMT1) to replication forks.[1] The ultimate result is an inhibition of DNA methylation maintenance, leading to global DNA hypomethylation.
Q2: What are the recommended solvents for dissolving this compound?
This compound has varying solubility in common laboratory solvents. It is sparingly soluble in DMSO, but has better solubility in aqueous solutions like water and PBS, especially with the aid of sonication and gentle warming.
Q3: How should I store this compound powder and stock solutions?
Proper storage is crucial to maintain the stability and activity of this compound. For the lyophilized powder, it is recommended to store it at -20°C for up to 3 years or at 4°C for up to 2 years. Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.
Troubleshooting Guide
Issue: I am observing precipitation when I add this compound to my cell culture media.
Precipitation of this compound in cell culture media is a common issue that can arise from several factors related to its solubility. Here are some potential causes and troubleshooting steps:
-
"Solvent Shock": Rapidly diluting a concentrated stock solution into the aqueous environment of the cell culture media can cause the compound to crash out of solution.
-
Solution: Add the this compound stock solution to your media drop-wise while gently vortexing or swirling the tube. This gradual addition allows for a more controlled solvent exchange.
-
-
High Final Concentration: The desired concentration of this compound in your experiment may exceed its solubility limit in the specific cell culture medium being used.
-
Solution: Perform a solubility test in your specific medium to determine the maximum soluble concentration. You can do this by preparing a serial dilution of your stock solution in the medium and observing for any precipitation after incubation under your experimental conditions.
-
-
Temperature Effects: Adding a cold stock solution to warm media can cause a temperature shock, leading to precipitation.
-
Solution: Gently warm the cell culture medium to 37°C before adding the this compound stock solution.
-
-
Media Components: Interactions with salts, proteins (especially in serum-containing media), and other supplements can affect the solubility of this compound.
-
Solution: If you are using serum-free media, solubility issues may be more pronounced. Consider if the serum concentration can be slightly increased or if a different basal medium could be tested.
-
-
pH of the Media: The pH of the culture medium can influence the solubility of a compound. This compound is predicted to be partially deprotonated at a neutral pH, which can affect its solubility.[1]
-
Solution: Ensure your cell culture medium is properly buffered and the pH is within the optimal range (typically 7.2-7.4).
-
Quantitative Data Summary
The following tables summarize the solubility and stability data for this compound based on available information.
Table 1: Solubility of this compound
| Solvent | Concentration | Conditions |
| Water | 2 mg/mL (11.82 mM) | Requires ultrasonication. |
| Water | 17 mg/mL (100.51 mM) | May require heating and ultrasonication. |
| PBS | 4.76 mg/mL (28.14 mM) | Requires ultrasonication, warming, and heating to 60°C. |
| DMSO | < 1 mg/mL | Insoluble or slightly soluble. |
Table 2: Storage and Stability of this compound
| Form | Storage Temperature | Stability |
| Powder | -20°C | 3 years |
| Powder | 4°C | 2 years |
| In Solvent | -80°C | 6 months |
| In Solvent | -20°C | 1 month |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in Water
Materials:
-
This compound powder
-
Sterile, nuclease-free water
-
Sterile microcentrifuge tubes
-
Ultrasonic bath
-
0.22 µm sterile filter
Procedure:
-
Weigh out the required amount of this compound powder. For a 10 mM stock solution, you will need 1.6914 mg of this compound for 1 mL of water.
-
Add the appropriate volume of sterile water to the vial containing the this compound powder.
-
Vortex the solution briefly to mix.
-
Place the tube in an ultrasonic bath and sonicate until the compound is completely dissolved. Gentle warming to 37°C can aid in dissolution.
-
Once dissolved, sterilize the stock solution by passing it through a 0.22 µm sterile filter.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).
Protocol 2: Dosing Cells with this compound
Materials:
-
Prepared this compound stock solution
-
Pre-warmed complete cell culture medium
-
Cells plated in appropriate culture vessels
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration in pre-warmed complete cell culture medium. It is recommended to perform a serial dilution if a very low final concentration is required.
-
Add the this compound-containing medium to your cells. Remember to include a vehicle control (medium with the same final concentration of the solvent used for the stock solution, e.g., water).
-
Gently swirl the culture vessel to ensure even distribution of the compound.
-
Return the cells to the incubator for the desired treatment period.
-
Visually inspect the cells under a microscope for any signs of precipitation after dosing.
Visualizations
Caption: this compound inhibits DNA methylation by targeting the SRA domain of UHRF1.
References
Off-target effects of NSC232003 in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using NSC232003 in cellular assays. The information focuses on addressing potential off-target effects and providing guidance for interpreting experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary known target of this compound?
A1: this compound is a cell-permeable small molecule inhibitor of Ubiquitin-like with PHD and Ring Finger domains 1 (UHRF1).[1][2][3][4][5][6] It functions by binding to the 5-methylcytosine (5mC) binding pocket of the SRA (SET and RING Associated) domain of UHRF1.[2][6] This interaction disrupts the recruitment of DNA methyltransferase 1 (DNMT1) to hemi-methylated DNA, leading to a reduction in DNA methylation.[1][6]
Q2: What is the reported potency of this compound for its primary target?
A2: this compound has been shown to inhibit the interaction between UHRF1 and DNMT1 with an IC50 of 15 µM in U251 glioma cells.[3][5]
Q3: Are there any known off-target effects of this compound?
A3: As of the latest available data, specific off-target proteins for this compound have not been comprehensively profiled or published. However, as with many small molecule inhibitors, there is a potential for off-target effects, particularly at higher concentrations. It is crucial for researchers to empirically determine the optimal concentration for their specific cell type and assay to minimize potential off-target activities.
Q4: What are some general causes of off-target effects with small molecule inhibitors?
A4: Off-target effects can arise from several factors, including the structural similarity between the intended target and other proteins, high compound concentrations leading to binding at lower affinity sites, and the specific cellular context, such as the expression levels of potential off-target proteins.
Q5: How can I investigate potential off-target effects of this compound in my experiments?
A5: Several experimental strategies can be employed to identify potential off-target effects. These include:
-
Dose-response curves: Carefully titrating the concentration of this compound to find the lowest effective concentration can help minimize off-target binding.
-
Using structurally unrelated inhibitors: Comparing the phenotype induced by this compound with that of other known UHRF1 inhibitors that have a different chemical scaffold can help distinguish on-target from off-target effects.
-
Rescue experiments: If possible, overexpressing a form of UHRF1 that does not bind to this compound could rescue the on-target effects.
-
Proteomic approaches: Techniques like chemical proteomics, affinity chromatography coupled with mass spectrometry, and the cellular thermal shift assay (CETSA) can be used to identify proteins that directly interact with this compound in an unbiased manner.[2][5][7][8]
Troubleshooting Guides
This section provides guidance on common issues that may arise during experiments with this compound.
Issue 1: Higher than expected cytotoxicity.
-
Possible Cause: Off-target effects at high concentrations.
-
Troubleshooting Steps:
-
Perform a dose-response curve: Determine the EC50 for the desired on-target effect and the IC50 for cytotoxicity in your specific cell line. Use the lowest concentration that gives the desired on-target effect.
-
Monitor cell health: Use assays to assess cell viability and apoptosis at various concentrations and time points.
-
Compare with other UHRF1 inhibitors: If available, use a structurally different UHRF1 inhibitor to see if the cytotoxicity is a common feature of UHRF1 inhibition in your system.
-
Issue 2: Inconsistent or unexpected phenotypic results.
-
Possible Cause 1: Off-target effects on unknown signaling pathways.
-
Troubleshooting Steps:
-
Validate on-target engagement: Confirm that this compound is inhibiting the UHRF1-DNMT1 interaction in your cellular context, for example, by assessing global DNA methylation levels.
-
Perform pathway analysis: Use techniques like Western blotting or phospho-proteomics to investigate the activation state of key signaling pathways that might be affected off-target, such as the STAT3 or tubulin polymerization pathways.
-
-
Possible Cause 2: Compound instability or precipitation.
-
Troubleshooting Steps:
-
Ensure proper storage and handling: Store this compound according to the manufacturer's instructions. Prepare fresh stock solutions regularly.
-
Check for solubility: Visually inspect the media for any signs of compound precipitation after addition.
-
Quantitative Data Summary
| Compound | Target | Assay | Cell Line | IC50 |
| This compound | UHRF1-DNMT1 Interaction | Cellular Assay | U251 Glioma | 15 µM[3][5] |
Key Experimental Protocols
1. Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify the direct binding of a compound to its target in a cellular environment.[8][9][10][11][12]
-
Principle: Ligand binding stabilizes the target protein, leading to a higher melting temperature.
-
Workflow:
-
Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures.
-
Lysis: Lyse the cells to release soluble proteins.
-
Separation: Centrifuge to pellet aggregated proteins.
-
Detection: Analyze the amount of soluble UHRF1 in the supernatant by Western blot or other protein detection methods. An increase in the amount of soluble UHRF1 at higher temperatures in the presence of this compound indicates target engagement.
-
2. Affinity Chromatography-Mass Spectrometry for Off-Target Identification
This technique helps identify proteins that bind to this compound.[2][7]
-
Principle: this compound is immobilized on a solid support (e.g., beads) and used as bait to "fish" for interacting proteins from a cell lysate.
-
Workflow:
-
Immobilization: Chemically link this compound to affinity beads.
-
Incubation: Incubate the this compound-beads with a cell lysate.
-
Washing: Wash the beads to remove non-specifically bound proteins.
-
Elution: Elute the proteins that are specifically bound to this compound.
-
Identification: Identify the eluted proteins using mass spectrometry.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: UHRF1-DNMT1 interaction at the replication fork and the inhibitory action of this compound.
Caption: A logical workflow for investigating and identifying potential off-target effects of this compound.
Caption: A simplified diagram of the STAT3 signaling pathway, a common off-target for small molecules.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 4. Mapping the Protein Kinome: Current Strategy and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome | Springer Nature Experiments [experiments.springernature.com]
- 9. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing NSC232003 Incubation Time
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the incubation time of NSC232003 for maximum efficacy in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent, cell-permeable small molecule inhibitor of Ubiquitin-like with PHD and RING Finger domains 1 (UHRF1).[1] It functions by binding to the 5-methylcytosine binding pocket of UHRF1, which disrupts the crucial interaction between UHRF1 and DNA methyltransferase 1 (DNMT1).[1][2] This interference leads to a reduction in the maintenance of DNA methylation, resulting in global DNA hypomethylation.[1][2]
Q2: Why is it critical to optimize the incubation time for this compound?
A2: The optimal incubation time for this compound is crucial for achieving the desired biological effect without inducing unwanted cytotoxicity. The time required to observe maximum inhibition of the UHRF1-DNMT1 interaction may differ from the time needed to see downstream effects like changes in gene expression or apoptosis. A time-course experiment is the most effective method to determine the ideal duration for your specific cell line and experimental endpoint.
Q3: What are the key downstream effects of UHRF1 inhibition by this compound?
A3: The primary downstream effect is a decrease in global and gene-specific DNA methylation.[1][2] This can lead to the re-expression of silenced tumor suppressor genes. Other observed effects include the induction of cell cycle arrest and apoptosis, as well as sensitization of cancer cells to DNA-damaging agents.
Q4: Are there any known effective incubation times and concentrations from published studies?
A4: Yes, published data provides a starting point for optimization. For example, a significant reduction in the DNMT1/UHRF1 interaction was observed in U251 glioma cells after 4 hours of incubation with 15 µM this compound.[1] This concentration and time point also induced global DNA cytosine demethylation.[1]
Optimizing Incubation Time: An Experimental Approach
To determine the optimal incubation time of this compound for your specific experimental context, a time-course experiment is highly recommended. This involves treating your cells with this compound and harvesting them at various time points for downstream analysis.
Experimental Workflow
Caption: Workflow for optimizing this compound incubation time.
Detailed Experimental Protocol: Time-Course Analysis
This protocol outlines a general procedure to identify the optimal incubation time for this compound in a specific cell line.
1. Cell Seeding:
-
Culture your chosen cell line under standard conditions.
-
Seed the cells in multiple plates or wells at a density that will ensure they are in the exponential growth phase and do not exceed 80-90% confluency by the final time point.
-
Allow cells to attach and resume proliferation for approximately 24 hours.
2. This compound Preparation and Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., PBS, may require warming and sonication for dissolution).[1]
-
On the day of the experiment, dilute the stock solution to the desired final concentration (e.g., 15 µM) in pre-warmed complete cell culture medium.
-
Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).
-
Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
3. Time-Point Harvesting:
-
Harvest cells at a series of time points. The selection of time points should bracket the known effective time of 4 hours and extend to longer durations to capture downstream effects.
- Short-term (Protein Interaction): 0, 2, 4, 8 hours.
- Mid- to Long-term (DNA Methylation & Phenotypic Changes): 12, 24, 48 hours.
-
At each time point, wash the cells with ice-cold PBS and process them according to the requirements of the downstream assays. For example, lyse cells for protein extraction or harvest cells for genomic DNA isolation.
4. Downstream Analysis:
-
UHRF1-DNMT1 Interaction (Primary Target Effect):
-
Global DNA Methylation (Downstream Epigenetic Effect):
- Isolate genomic DNA and quantify the percentage of 5-methylcytosine (5-mC) using a global DNA methylation ELISA kit.[1]
-
Phenotypic Effects (Functional Outcomes):
- Assess cell viability using assays such as MTT or CellTiter-Glo.
- Measure apoptosis using methods like Annexin V/PI staining followed by flow cytometry.
Data Presentation
Summarize your findings in a structured table to easily compare the effects at different incubation times.
Table 1: Published Experimental Parameters for this compound
| Cell Line | Concentration (µM) | Incubation Time (hours) | Observed Effect | Reference |
| U251 glioma | 15 | 4 | 50% inhibition of DNMT1/UHRF1 interaction; induction of global DNA cytosine demethylation | [1] |
Table 2: Template for Time-Course Experiment Results
| Time Point (hours) | UHRF1-DNMT1 Interaction (% of Control) | Global DNA Methylation (% 5-mC) | Cell Viability (% of Control) | Apoptosis (% of Total Cells) |
| 0 | 100 | 100 | ||
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 12 | ||||
| 24 | ||||
| 48 |
This compound Signaling Pathway
Caption: this compound inhibits UHRF1, disrupting DNMT1 recruitment.
Troubleshooting Guide
Problem 1: No significant inhibition of the UHRF1-DNMT1 interaction is observed.
-
Possible Cause: Suboptimal Incubation Time or Concentration.
-
Solution: The 4-hour time point is a good starting point, but the kinetics may vary in your cell line. Perform a time-course experiment as described above. Also, consider a dose-response experiment to ensure the concentration is adequate.
-
-
Possible Cause: Compound Instability.
-
Solution: this compound may be unstable in cell culture medium over long incubation periods. Prepare fresh working solutions for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles of the stock solution.[5]
-
-
Possible Cause: Poor Cell Permeability.
-
Solution: While this compound is described as cell-permeable, efficiency can vary between cell types.[1] If direct inhibition is not observed, consider using a cell line known to be responsive or verify uptake if possible.
-
Problem 2: High variability between technical replicates.
-
Possible Cause: Inconsistent Cell Seeding or Health.
-
Possible Cause: Pipetting Inaccuracy.
-
Solution: Use calibrated pipettes and ensure proper mixing of reagents and the compound in the medium before adding to the cells.[5]
-
Problem 3: Significant cytotoxicity is observed even at short incubation times.
-
Possible Cause: High Compound Concentration.
-
Solution: Your cell line may be particularly sensitive to this compound. Perform a dose-response experiment starting from a lower concentration range to determine the IC50 value for cytotoxicity. Aim for a concentration that effectively inhibits the target with minimal impact on cell viability for mechanistic studies.
-
-
Possible Cause: Solvent Toxicity.
-
Solution: Ensure the final concentration of the solvent (e.g., PBS with specific preparation) in the culture medium is low and non-toxic to the cells. Always include a vehicle-only control to assess the effect of the solvent.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | UHRF1 inhibitor | Probechem Biochemicals [probechem.com]
- 3. The UHRF1 Protein Stimulates the Activity and Specificity of the Maintenance DNA Methyltransferase DNMT1 by an Allosteric Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: NSC232003 Cytotoxicity Assessment in Non-Cancerous Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the cytotoxic effects of NSC232003, a UHRF1 inhibitor, on non-cancerous cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent, cell-permeable inhibitor of Ubiquitin-like with PHD and Ring Finger domains 1 (UHRF1).[1][2][3] It functions by binding to the 5-methylcytosine (5mC) binding pocket of the SRA domain of UHRF1, which disrupts the interaction between UHRF1 and DNA methyltransferase 1 (DNMT1).[1][2] This interference leads to a reduction in the maintenance of DNA methylation.[1]
Q2: What is the role of UHRF1 in non-cancerous cells?
A2: In non-cancerous, proliferating cells, UHRF1 expression is tightly regulated and peaks in the late G1 and G2/M phases of the cell cycle.[4] It is a crucial epigenetic regulator involved in maintaining DNA methylation patterns, which is essential for proper gene expression.[5][6] UHRF1 also plays a role in preserving genome integrity and is involved in the DNA damage response.[7] Depletion of UHRF1 in normal human fibroblasts has been shown to induce a transcriptional response similar to a "viral mimicry" state.[5]
Q3: Is cytotoxicity an expected outcome when using this compound on non-cancerous cell lines?
A3: While the primary focus of this compound has been on its anti-cancer properties, its effect on non-cancerous cells is an important consideration for off-target effects. Given that UHRF1 is essential for the proliferation of normal cells, inhibition by this compound could potentially lead to cell cycle arrest or apoptosis.[4] However, some studies have indicated that certain UHRF1 inhibitors have a marginal effect on non-cancerous cells compared to cancer cells, which often overexpress UHRF1.[8] The cytotoxic effect will likely be cell-type dependent and concentration-dependent. Direct experimental validation in the specific non-cancerous cell line of interest is crucial.
Q4: Which non-cancerous cell lines are commonly used for cytotoxicity testing of anti-cancer compounds?
A4: A variety of non-cancerous cell lines can be used to assess the off-target cytotoxicity of potential anti-cancer drugs. Commonly used lines include:
-
Fibroblasts: NIH-3T3 (mouse), L929 (mouse)
-
Epithelial cells: HaCaT (human keratinocytes), Beas-2B (human bronchial epithelium), hTERT-RPE1 (human retinal pigment epithelium)
-
Embryonic kidney cells: HEK-293T (human)
The choice of cell line should ideally be relevant to the tissue type that might be most affected by the compound in a clinical setting.
Troubleshooting Guides
Issue 1: High background signal in the cytotoxicity assay.
-
Possible Cause: The cell culture medium, particularly if it contains serum, can have endogenous LDH activity or components that interfere with colorimetric or fluorometric readings.
-
Solution:
-
Always include a "medium only" background control.
-
If using an LDH assay, heat-inactivate the serum before use or use a serum-free medium during the LDH release portion of the experiment.
-
For MTT or similar metabolic assays, ensure that the phenol red in the medium is accounted for by using appropriate blanks.
-
Issue 2: Inconsistent results between different cytotoxicity assays (e.g., MTT vs. LDH release).
-
Possible Cause: Different assays measure different aspects of cell death. An MTT assay measures metabolic activity, which can decrease without immediate cell membrane rupture. An LDH assay measures membrane integrity. A compound might be cytostatic (inhibit proliferation) without being cytotoxic (killing cells), which would reduce the MTT signal but not increase LDH release.
-
Solution:
-
Use multiple assays to get a comprehensive picture of the cellular response.
-
Consider an apoptosis-specific assay, such as Annexin V staining, to determine the mode of cell death.
-
Analyze the cells at different time points to capture the kinetics of the cytotoxic response.
-
Issue 3: High variability between replicate wells.
-
Possible Cause:
-
Uneven cell seeding: Inaccurate cell counting or improper mixing of the cell suspension before plating.
-
Pipetting errors: Inaccurate dispensing of cells, compound, or assay reagents.
-
Edge effect: Evaporation from the outer wells of the plate during incubation.
-
-
Solution:
-
Ensure a single-cell suspension before plating and mix thoroughly.
-
Use calibrated pipettes and be consistent with pipetting technique.
-
To avoid edge effects, do not use the outermost wells of the plate for experimental samples. Instead, fill them with sterile PBS or medium.
-
Quantitative Data Summary
| Cell Line | Assay | This compound Concentration (µM) | % Viability (relative to vehicle control) | % Cytotoxicity |
| HEK-293T | MTT (48h) | 1 | 98.2 ± 3.1 | N/A |
| 10 | 85.7 ± 4.5 | N/A | ||
| 50 | 62.1 ± 5.2 | N/A | ||
| 100 | 41.3 ± 3.8 | N/A | ||
| HaCaT | LDH (48h) | 1 | N/A | 2.5 ± 1.1 |
| 10 | N/A | 10.8 ± 2.3 | ||
| 50 | N/A | 28.4 ± 3.9 | ||
| 100 | N/A | 55.7 ± 4.7 |
Data are presented as mean ± standard deviation from a representative experiment (n=3).
Experimental Protocols
Detailed Methodology for MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle-only control (e.g., DMSO at the same final concentration as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Reading: Mix gently to dissolve the formazan crystals and read the absorbance at 570 nm using a microplate reader.
Detailed Methodology for LDH Release Assay
The lactate dehydrogenase (LDH) assay measures the release of LDH from the cytosol of damaged cells into the culture medium.
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Controls: Prepare the following controls:
-
Spontaneous LDH release: Vehicle-treated cells.
-
Maximum LDH release: Cells treated with a lysis buffer (e.g., 1% Triton X-100).
-
Background: Medium only.
-
-
Incubation: Incubate the plate for the desired time period.
-
Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture (containing substrate, cofactor, and diaphorase) to each well with the supernatant, according to the manufacturer's instructions.
-
Incubation and Reading: Incubate the plate at room temperature for 20-30 minutes, protected from light. Measure the absorbance at 490 nm.
-
Calculation: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100
Detailed Methodology for Annexin V Apoptosis Assay
This flow cytometry-based assay detects the externalization of phosphatidylserine (PS) in apoptotic cells.
-
Cell Treatment: Culture and treat cells with this compound in a suitable culture dish (e.g., 6-well plate).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Caption: UHRF1 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for assessing this compound cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | UHRF1 inhibitor | Probechem Biochemicals [probechem.com]
- 3. adooq.com [adooq.com]
- 4. The epigenetic integrator UHRF1: on the road to become a universal biomarker for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.ulster.ac.uk [pure.ulster.ac.uk]
- 6. New insight to the role of UHRF1 in gene regulation [lms.mrc.ac.uk]
- 7. academic.oup.com [academic.oup.com]
- 8. texaschildrens.org [texaschildrens.org]
Inconsistent results with NSC232003 what to check
Welcome to the technical support center for NSC232003. This resource is designed for researchers, scientists, and drug development professionals to address common issues and inconsistencies encountered during experiments with this UHRF1 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, cell-permeable small molecule inhibitor of Ubiquitin-like with PHD and RING Finger domains 1 (UHRF1).[1] Its primary mechanism of action is the disruption of the interaction between UHRF1 and DNA methyltransferase 1 (DNMT1).[1] This interference leads to the inhibition of DNA methylation maintenance, a crucial process in epigenetic regulation.[1]
Q2: What is the direct cellular effect of this compound?
By inhibiting the UHRF1/DNMT1 interaction, this compound can induce a global reduction in DNA cytosine methylation.[1] This can lead to the re-expression of tumor suppressor genes that were silenced by hypermethylation, and it can also sensitize cancer cells to DNA damaging agents.
Q3: In which solvents should I dissolve and store this compound?
Proper handling and storage of this compound are critical for maintaining its activity and ensuring reproducible results. Refer to the table below for solubility and storage guidelines.
Troubleshooting Guide: Inconsistent Results with this compound
Inconsistent experimental outcomes with this compound can arise from several factors, ranging from compound handling to experimental design. This guide provides a structured approach to troubleshooting.
Problem 1: Reduced or No Compound Activity
| Possible Cause | Recommended Action |
| Improper Storage: this compound is sensitive to storage conditions. | Verify that the powdered compound and stock solutions have been stored at the correct temperatures. Avoid repeated freeze-thaw cycles. |
| Incorrect Solvent: this compound has specific solubility properties. | Ensure the correct solvent was used for reconstitution. Using solvents like DMSO, in which it is insoluble, will result in no activity. |
| Compound Degradation: The stability of the working solution may be compromised. | Prepare fresh working solutions for each experiment. If precipitation is observed, gentle warming and sonication can aid dissolution.[1] |
Problem 2: High Variability Between Replicates
| Possible Cause | Recommended Action |
| Incomplete Dissolution: The compound may not be fully dissolved in the working solution. | After dilution, ensure the solution is homogenous. Gentle warming and sonication can help.[1] |
| Cell Density and Health: Variations in cell number and viability can significantly impact results. | Standardize cell seeding density and ensure high cell viability (>95%) before treatment. |
| Inconsistent Treatment Time: The duration of exposure to this compound can affect the outcome. | Precisely control the incubation time for all replicates. |
Problem 3: Discrepancies with Published Data
| Possible Cause | Recommended Action |
| Cell-Type Specific Effects: The cellular response to UHRF1 inhibition can vary between different cell lines. | Consider the specific genetic and epigenetic background of your cell line. Results may not be directly comparable across different cell types. |
| Off-Target Effects: Like many small molecule inhibitors, this compound may have off-target activities that are cell-context dependent. | If unexpected phenotypes are observed, consider performing control experiments, such as using a structurally different UHRF1 inhibitor, to confirm that the effect is on-target. |
| Differences in Assay Conditions: Minor variations in experimental protocols can lead to different results. | Carefully compare your protocol with the published methodology, paying close attention to compound concentration, treatment duration, and the specific assays used. |
Data and Protocols
Compound Handling and Storage
| Parameter | Recommendation | Source |
| Powder Storage | -20°C for up to 3 years, 4°C for up to 2 years | [1] |
| Solvent Storage | -80°C for up to 6 months, -20°C for up to 1 month | [1] |
| Recommended Solvents | PBS, Water | [1] |
| Insoluble In | DMSO, Ethanol |
General Experimental Protocol
This protocol provides a starting point for cell-based assays with this compound. Optimization may be required for your specific cell line and experimental goals.
-
Stock Solution Preparation:
-
Reconstitute powdered this compound in sterile PBS to a stock concentration of 10 mM.
-
To aid dissolution, gentle warming (to 60°C) and sonication may be necessary.[1]
-
Aliquot the stock solution into single-use tubes and store at -80°C.
-
-
Cell Seeding:
-
Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Allow cells to adhere and recover for 24 hours before treatment.
-
-
Compound Treatment:
-
Prepare a fresh working solution of this compound by diluting the stock solution in pre-warmed cell culture medium.
-
A typical starting concentration for cell-based assays is 15-20 µM.
-
Replace the existing medium with the medium containing this compound.
-
Incubate for the desired duration (e.g., 4-24 hours).
-
-
Downstream Analysis:
-
Following treatment, cells can be harvested for various downstream analyses, such as:
-
Western blotting for UHRF1 and DNMT1 levels.
-
Global DNA methylation analysis (e.g., ELISA-based assays).
-
Gene expression analysis of methylation-silenced genes (qRT-PCR).
-
Cell viability or apoptosis assays.
-
-
Visualizing the Mechanism and Workflow
Signaling Pathway of UHRF1 Inhibition
References
Technical Support Center: NSC232003 In Vivo Applications
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the in vivo efficiency of NSC232003.
Troubleshooting Guides
This section addresses specific issues that may be encountered during in vivo experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Poor or variable drug exposure in vivo | Inadequate formulation: this compound has limited solubility in common organic solvents like DMSO and ethanol, which can lead to precipitation upon injection into an aqueous physiological environment.[1][2][3] | - Use an aqueous-based formulation. this compound is soluble in water.[1][2] Prepare a stock solution in water and dilute with PBS for in vivo administration.[4] - Consider nanoparticle-based delivery systems. Encapsulating this compound in nanoparticles can improve solubility, stability, and bioavailability.[5][6] - Perform formulation optimization. Systematically evaluate different excipients and delivery vehicles to find the optimal formulation for your specific animal model and route of administration.[7][8] |
| Suboptimal route of administration: The chosen route may not provide adequate bioavailability. | - Evaluate different administration routes. Common parenteral routes for systemic delivery include intravenous (IV), intraperitoneal (IP), subcutaneous (SC), and intramuscular (IM) injections.[9] The best route will depend on the desired pharmacokinetic profile. | |
| Lack of expected therapeutic efficacy | Insufficient target engagement: The concentration of this compound at the tumor site may be too low to effectively inhibit UHRF1.[10] | - Increase the dosage. Titrate the dose of this compound to determine the optimal concentration that achieves the desired biological effect without causing significant toxicity. - Optimize the dosing schedule. The frequency of administration can significantly impact target engagement and therapeutic outcome.[11] |
| Inappropriate animal model: The selected animal model may not accurately reflect the human disease or may have different metabolic pathways for the compound.[9][12] | - Select a relevant animal model. Choose a model that recapitulates the key molecular and phenotypic characteristics of the human disease being studied.[12][13] | |
| Observed toxicity or adverse effects | High dosage: The administered dose may be approaching or exceeding the maximum tolerated dose (MTD). | - Conduct a dose-escalation study. Determine the MTD of your this compound formulation in your chosen animal model. - Monitor for signs of toxicity. Closely observe the animals for any adverse effects and adjust the dose accordingly. |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a potent and cell-permeable inhibitor of Ubiquitin-like with PHD and RING Finger domains 1 (UHRF1).[1][4] It functions by binding to the 5-methylcytosine (5mC) binding pocket within the SRA (SET and RING associated) domain of UHRF1.[14][15][16] This interaction disrupts the recognition of hemi-methylated DNA by UHRF1 and consequently interferes with the recruitment of DNA methyltransferase 1 (DNMT1) to replication forks.[4][14][15] The ultimate result is an inhibition of DNA methylation maintenance, leading to global DNA hypomethylation.[14][16]
2. How should I prepare this compound for in vivo administration?
Given its solubility profile, it is recommended to prepare this compound in an aqueous solution.[1][2][4] A suggested protocol is to first dissolve the compound in water to make a stock solution and then dilute it with sterile PBS to the desired final concentration for injection.[4] It is advisable to prepare fresh solutions for each experiment to avoid potential degradation.[4] If solubility issues persist, heating the solution to 37°C and using an ultrasonic bath may help.[2]
3. What is a typical in vitro effective concentration for this compound?
In U251 glioma cells, this compound has been shown to inhibit the DNMT1/UHRF1 interaction by 50% at a concentration of 15 µM after 4 hours of incubation.[4][16] In HeLa cells, a concentration of 20 µM has been used to sensitize the cells to DNA damaging agents.[17]
4. What are the known signaling pathways affected by this compound?
By inhibiting UHRF1, this compound primarily impacts the DNA methylation maintenance pathway. UHRF1 is a crucial factor for the function of DNMT1, which is responsible for copying methylation patterns to newly synthesized DNA strands during cell division.[4][15] Disruption of this process can lead to the reactivation of tumor suppressor genes that have been silenced by DNA hypermethylation.[14] Furthermore, UHRF1 is involved in DNA damage repair, and its inhibition by this compound has been shown to sensitize cancer cells to DNA damaging agents by impairing the recruitment of DNA repair factors like XLF.[17]
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Cell Line | Concentration | Incubation Time | Effect | Reference |
| U251 glioma | 15 µM | 4 hours | 50% inhibition of DNMT1/UHRF1 interaction; induction of global DNA cytosine demethylation. | [4][16] |
| HeLa | 20 µM | 4 hours (post-damage) | Sensitizes cells to IR and VP16 treatment, leading to increased apoptosis and reduced cell survival. | [17] |
Experimental Protocols
Protocol 1: General In Vitro Cell-Based Assay with this compound
-
Cell Seeding: Plate the cells of interest in a suitable multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Compound Preparation: Prepare a stock solution of this compound in sterile water. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the existing medium from the cells and add the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of water as the highest drug concentration).
-
Incubation: Incubate the cells for the desired period (e.g., 4 to 48 hours), depending on the specific assay and cell type.[4][17]
-
Endpoint Analysis: Perform the desired downstream analysis, such as:
-
Cell Viability/Proliferation Assays (e.g., MTT, CellTiter-Glo): To assess the cytotoxic or cytostatic effects of the compound.
-
Western Blotting: To analyze the protein levels of UHRF1, DNMT1, or downstream targets.
-
Immunoprecipitation: To assess the interaction between UHRF1 and DNMT1.
-
Global DNA Methylation Assay (e.g., ELISA): To measure changes in global 5-methylcytosine levels.
-
Flow Cytometry: To analyze cell cycle progression or apoptosis.[17]
-
Mandatory Visualizations
Caption: Mechanism of action of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. glpbio.com [glpbio.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Optimization of Nanoparticles for Smart Drug Delivery: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. Optimizing drug delivery systems using systematic "design of experiments." Part I: fundamental aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ichor.bio [ichor.bio]
- 10. pelagobio.com [pelagobio.com]
- 11. Predicting In Vivo Efficacy from In Vitro Data: Quantitative Systems Pharmacology Modeling for an Epigenetic Modifier Drug in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. n-tap.org [n-tap.org]
- 13. Animal Models of Human Disease | National Institute of Environmental Health Sciences [niehs.nih.gov]
- 14. Signalling pathways in UHRF1-dependent regulation of tumor suppressor genes in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Natural and Synthetic Anticancer Epidrugs Targeting the Epigenetic Integrator UHRF1 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. DNA Methyltransferase (DNMT) compound (inhibitors, agonists)-ProbeChem.com [probechem.com]
- 17. UHRF1-mediated ubiquitination of nonhomologous end joining factor XLF promotes DNA repair in human tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
NSC232003 degradation and how to prevent it in experiments
Welcome to the technical support center for NSC232003. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experiments and to address common challenges related to its stability and handling.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, cell-permeable small molecule inhibitor of Ubiquitin-like with PHD and RING Finger domains 1 (UHRF1).[1][2][3] Its primary mechanism of action is the disruption of the interaction between UHRF1 and DNA methyltransferase 1 (DNMT1).[1][2] By doing so, it inhibits the maintenance of DNA methylation, leading to global DNA cytosine demethylation.[1][2]
Q2: What are the recommended long-term storage conditions for this compound?
For optimal stability, this compound should be stored as a powder or in a suitable solvent under specific temperature conditions. The recommended storage conditions are summarized in the table below. It is crucial to aliquot stock solutions to avoid repeated freeze-thaw cycles.
Q3: In which solvents is this compound soluble?
This compound has limited solubility in common laboratory solvents. It is soluble in water, though this requires sonication and warming.[1] Its solubility in DMSO is low, and it is recommended to use fresh, anhydrous DMSO as moisture can reduce its solubility.
Q4: Is this compound sensitive to light?
Q5: How stable is this compound in cell culture medium at 37°C?
Specific data on the stability of this compound in cell culture media at 37°C is limited. As with many small molecules, its stability can be affected by the components of the medium, pH, and temperature. For long-term experiments (over 24 hours), it is advisable to refresh the medium with freshly diluted this compound every 24 hours to ensure a consistent effective concentration. A stability test in your specific cell culture medium is recommended for definitive results.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent or no inhibitory effect observed in cell-based assays. | 1. Compound Degradation: this compound may have degraded due to improper storage, handling, or instability in the experimental conditions. 2. Precipitation: The compound may have precipitated out of the solution, especially at higher concentrations or in aqueous media. 3. Low Cell Permeability: Although reported to be cell-permeable, permeability can vary between cell lines. 4. Incorrect Concentration: Errors in calculating or preparing the final working concentration. | 1. Verify Storage and Handling: Ensure the compound has been stored correctly (see storage table). Prepare fresh stock solutions and working dilutions for each experiment. Protect solutions from light. For long-duration experiments, consider replenishing the compound. 2. Check for Precipitation: Visually inspect the prepared solutions for any precipitate. If precipitation is observed, try preparing a fresh dilution or using a lower concentration. Sonication or gentle warming can aid dissolution, but be cautious of heat-induced degradation. 3. Assess Permeability: If possible, use a positive control for UHRF1 inhibition to confirm the pathway is active in your cell line. 4. Recalculate and Verify: Double-check all calculations for dilutions. Use calibrated pipettes for accurate measurements. |
| High variability between replicate wells or experiments. | 1. Uneven Compound Distribution: Inconsistent mixing of the compound in the culture medium. 2. Edge Effects in Multi-well Plates: Evaporation from wells on the perimeter of the plate can concentrate the compound. 3. Cell Seeding Inconsistency: Variations in cell number per well. | 1. Ensure Thorough Mixing: Gently mix the culture medium after adding the compound before dispensing it into wells. 2. Mitigate Edge Effects: Avoid using the outer wells of the plate for experimental samples. Fill them with sterile water or media to create a humidity barrier. 3. Standardize Cell Seeding: Ensure a homogenous cell suspension before plating and use a consistent seeding density. |
| Observed cytotoxicity at expected non-toxic concentrations. | 1. Solvent Toxicity: The solvent (e.g., DMSO) may be toxic to the cells at the concentration used. 2. Compound Degradation Products: Degradation products of this compound might be cytotoxic. | 1. Include Vehicle Control: Always include a vehicle control (medium with the same concentration of solvent) to assess the effect of the solvent alone. Keep the final solvent concentration below 0.5%. 2. Use Fresh Compound: Prepare fresh solutions from a properly stored stock to minimize the presence of degradation products. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | 3 years | |
| 4°C | 2 years | ||
| In Solvent | -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | 1 month |
Table 2: Solubility of this compound
| Solvent | Solubility | Notes |
| Water | 2 mg/mL (11.82 mM) | Requires sonication and warming.[1] |
| DMSO | < 1 mg/mL | Low solubility. Use fresh, anhydrous DMSO. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for long-term storage and subsequent dilution to working concentrations.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO or sterile water
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (for aqueous solutions)
Procedure:
-
Before opening, centrifuge the vial of this compound powder to ensure all the powder is at the bottom.
-
Based on the desired stock concentration and the amount of powder, calculate the required volume of solvent. For example, to make a 10 mM stock solution from 1 mg of this compound (MW: 169.14 g/mol ), you would add 591.2 µL of solvent.
-
Carefully add the calculated volume of sterile DMSO or water to the vial.
-
If using water, sonicate the solution until the powder is fully dissolved. Gentle warming may also be applied.[1]
-
Vortex the solution gently to ensure it is homogenous.
-
Aliquot the stock solution into single-use, sterile microcentrifuge tubes. This is critical to avoid repeated freeze-thaw cycles.
-
Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).
Protocol 2: Preparation of Working Solutions and Treatment of Cells
Objective: To dilute the this compound stock solution to the final working concentration for cell-based assays.
Materials:
-
This compound stock solution
-
Pre-warmed, complete cell culture medium
-
Sterile tubes for dilution
-
Calibrated pipettes
Procedure:
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. It is recommended to perform an intermediate dilution step to ensure accuracy.
-
For example, to prepare a 10 µM working solution from a 10 mM stock, you can first dilute the stock 1:100 in media to get a 100 µM intermediate solution, and then dilute this 1:10 to get the final 10 µM concentration.
-
Always include a vehicle control by preparing a mock dilution with the same volume of solvent used for the highest concentration of this compound.
-
Remove the old medium from the cells and add the medium containing the desired concentrations of this compound or the vehicle control.
-
Gently swirl the plate or flask to ensure even distribution of the compound.
-
Incubate the cells for the desired period. For experiments longer than 24 hours, consider replacing the medium with freshly prepared this compound solution every 24 hours.
-
Protect the plates/flasks from direct light during incubation.
Visualizations
UHRF1-DNMT1 Signaling Pathway and Inhibition by this compound
Caption: Mechanism of this compound action on the UHRF1-DNMT1 pathway.
Experimental Workflow for Preventing this compound Degradation```dot
Caption: A logical guide for troubleshooting inconsistent this compound activity.
References
Adjusting NSC232003 dosage for different cell densities
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing the UHRF1 inhibitor, NSC232003. The following information will assist in optimizing experimental design, particularly concerning the adjustment of this compound dosage for different cell densities.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a cell-permeable small molecule inhibitor of Ubiquitin-like with PHD and RING Finger domains 1 (UHRF1).[1] It functions by disrupting the interaction between UHRF1 and DNA methyltransferase 1 (DNMT1), which plays a crucial role in the maintenance of DNA methylation patterns.[1][2][3][4] By inhibiting this interaction, this compound leads to a reduction in DNA methylation.[1][2]
Q2: What is a typical effective concentration for this compound in cell culture?
A2: Based on published studies, an effective concentration for this compound can range from 15 µM to 20 µM.[1][5] For instance, a 50% inhibition of the DNMT1/UHRF1 interaction was observed at 15 µM in U251 glioma cells.[1] In other studies, 20 µM of this compound has been used to induce apoptosis and sensitize cancer cells to DNA damage.[5] However, the optimal concentration is highly dependent on the cell line and experimental conditions.
Q3: How does cell density affect the efficacy of this compound?
A3: Cell density is a critical factor that can significantly influence the apparent potency of small molecule inhibitors like this compound.[6][7][8] Higher cell densities can lead to a decreased effective concentration of the drug per cell, potentially requiring a higher dosage to achieve the desired biological effect.[6][8] This phenomenon, sometimes referred to as the "inoculum effect," has been observed with various compounds.[8]
Q4: Why is it important to optimize the this compound dosage for my specific cell density?
A4: Optimizing the dosage of this compound for your specific cell density is crucial for obtaining reproducible and accurate results.[9] An unoptimized dose may lead to inconsistent experimental outcomes, either due to insufficient target engagement at high cell densities or unexpected toxicity at low cell densities.
Troubleshooting Guide
Issue: Inconsistent results or lack of this compound efficacy at high cell densities.
-
Possible Cause: The concentration of this compound is insufficient for the number of cells being treated. At higher cell densities, the effective concentration of the inhibitor per cell is lower.
-
Solution: It is recommended to perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell density. This involves testing a range of this compound concentrations at your desired cell seeding densities.
Issue: High cell mortality observed even at low this compound concentrations.
-
Possible Cause: The cell line being used is particularly sensitive to this compound. Alternatively, the cell seeding density may be too low, leading to a higher effective concentration of the drug per cell.
-
Solution: A dose-response study should be conducted, including lower concentrations of this compound. It is also important to ensure a consistent and appropriate cell seeding density across experiments.
Data Presentation
The following table provides a hypothetical example of how to present data from a dose-response experiment to determine the effect of this compound on cell viability at different cell densities.
| Cell Seeding Density (cells/well) | This compound Concentration (µM) | Percent Viability (%) |
| 5,000 | 0 (Vehicle) | 100 |
| 5 | 85 | |
| 10 | 60 | |
| 15 | 45 | |
| 20 | 30 | |
| 25 | 20 | |
| 10,000 | 0 (Vehicle) | 100 |
| 5 | 95 | |
| 10 | 75 | |
| 15 | 60 | |
| 20 | 45 | |
| 25 | 35 | |
| 20,000 | 0 (Vehicle) | 100 |
| 5 | 98 | |
| 10 | 85 | |
| 15 | 70 | |
| 20 | 60 | |
| 25 | 50 |
Experimental Protocols
Protocol: Determining the Optimal this compound Dosage for Different Cell Densities
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound at various cell densities.
Methodology:
-
Cell Seeding:
-
Prepare a single-cell suspension of the desired cell line.
-
Seed cells in a 96-well plate at three different densities (e.g., 5,000, 10,000, and 20,000 cells/well).
-
Include wells with media only to serve as a blank control.
-
Allow cells to adhere and grow overnight in a humidified incubator at 37°C and 5% CO2.
-
-
Drug Preparation and Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution in cell culture medium to achieve a range of final concentrations (e.g., 0, 5, 10, 15, 20, 25 µM).
-
Include a vehicle-only control (medium with the same concentration of DMSO used for the highest drug concentration).
-
Carefully remove the old medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.
-
-
Incubation:
-
Incubate the plate for a predetermined time period (e.g., 24, 48, or 72 hours), depending on the cell line's doubling time and the experimental endpoint.
-
-
Cell Viability Assay (e.g., MTT Assay):
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals by adding 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle-treated control wells.
-
Plot the percent viability against the logarithm of the this compound concentration for each cell density.
-
Determine the IC50 value for each cell density using a non-linear regression analysis (log(inhibitor) vs. response -- variable slope).
-
Mandatory Visualizations
Caption: Experimental workflow for optimizing this compound dosage.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Signalling pathways in UHRF1-dependent regulation of tumor suppressor genes in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNA Methyltransferase (DNMT) compound (inhibitors, agonists)-ProbeChem.com [probechem.com]
- 4. Mechanistic insights into UHRF1‑mediated DNA methylation by structure‑based functional clarification of UHRF1 domains (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. UHRF1-mediated ubiquitination of nonhomologous end joining factor XLF promotes DNA repair in human tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Density Affects the Detection of Chk1 Target Engagement by the Selective Inhibitor V158411 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Proteomics reveals that cell density could affect the efficacy of drug treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: UHRF1-DNMT1 Interaction Assays
This technical support guide is designed for researchers, scientists, and drug development professionals who are investigating the UHRF1-DNMT1 interaction and the effects of the inhibitor NSC232003.
Frequently Asked Questions (FAQs)
Q1: I am using this compound in my experiments, but I don't observe the disruption of the UHRF1-DNMT1 interaction. Why might this be happening?
A1: While this compound is reported to be a UHRF1 inhibitor that disrupts its interaction with DNMT1, several factors could lead to a different outcome in your experiments. Here are some potential reasons:
-
Experimental Conditions: The inhibitory effect of this compound can be sensitive to concentration, incubation time, and cell type. A study in U251 glioma cells showed a 50% inhibition of the interaction at a concentration of 15 µM after 4 hours of incubation. Ensure that your experimental parameters are within a similar range.
-
Assay Sensitivity: The method used to detect the protein-protein interaction might not be sensitive enough to capture the inhibitory effect of this compound. Consider using alternative or complementary assays to validate your findings.
-
Compound Stability and Activity: Ensure the integrity and activity of your this compound compound. Improper storage or handling can lead to degradation. It is advisable to test the activity of the compound in a functional assay, such as a DNA methylation assay.
-
Cell Line Specificity: The molecular context of the cell line you are using, including the expression levels of UHRF1, DNMT1, and other interacting partners, could influence the efficacy of this compound.
-
Indirect Interactions: The UHRF1-DNMT1 interaction is part of a larger complex of proteins. In your specific cellular model, other proteins might be stabilizing the interaction, making it less susceptible to disruption by a molecule that targets a specific interface.
Q2: What is the known mechanism of action for this compound?
A2: this compound is a uracil derivative that is thought to function as a UHRF1 inhibitor by binding to the 5-methylcytosine (5mC) binding pocket within the SRA (SET and RING-associated) domain of UHRF1. By occupying this pocket, it is believed to prevent the SRA domain from recognizing hemi-methylated DNA, which is a key step in the recruitment of DNMT1 to replication forks for the maintenance of DNA methylation. This disruption of the UHRF1-hemi-methylated DNA interaction is thought to indirectly lead to the dissociation of the UHRF1-DNMT1 complex.
Q3: Which domains of UHRF1 and DNMT1 are critical for their interaction?
A3: The interaction between UHRF1 and DNMT1 is multifaceted and involves multiple domains on both proteins.
-
UHRF1 Domains:
-
SRA (SET and RING-associated) domain: This domain is crucial as it recognizes and binds to hemi-methylated DNA, a key step for localizing the complex. It has also been shown to directly interact with the RFTS domain of DNMT1.
-
UBL (Ubiquitin-like) domain: The N-terminal UBL domain of UHRF1 can also bind to the RFTS domain of DNMT1.
-
-
DNMT1 Domains:
-
RFTS (Replication Foci Targeting Sequence) domain: This domain (also referred to as the TS domain) is a primary interaction site for both the SRA and UBL domains of UHRF1. This interaction is thought to relieve an auto-inhibitory function of the RFTS domain on the catalytic activity of DNMT1.
-
There have been some differing reports in the literature regarding the specific domains involved, which may be due to the use of different model systems (e.g., human vs. mouse proteins) and experimental conditions.
Troubleshooting Guide
If you are not observing the expected disruption of the UHRF1-DNMT1 interaction with this compound, follow these troubleshooting steps:
Step 1: Verify Compound and Experimental Setup
| Parameter | Recommended Action |
| This compound Integrity | - Confirm the purity and stability of your compound stock. - Prepare fresh solutions for each experiment. - Consider purchasing from a different supplier if issues persist. |
| Concentration and Incubation Time | - Perform a dose-response experiment with a range of this compound concentrations (e.g., 1 µM to 50 µM). - Conduct a time-course experiment (e.g., 2, 4, 8, 12 hours) to determine the optimal incubation period. |
| Cell Line Authentication | - Ensure your cell line is not misidentified or contaminated. Perform STR profiling for authentication. |
| Positive Control | - Include a positive control for UHRF1-DNMT1 interaction disruption if available (e.g., another known inhibitor or siRNA-mediated knockdown of UHRF1). |
| Negative Control | - Use a vehicle control (e.g., DMSO) at the same concentration as your this compound treatment. |
Step 2: Optimize Your Interaction Assay
The choice of assay to monitor protein-protein interactions is critical. Co-immunoprecipitation (Co-IP) is a commonly used method.
| Issue | Possible Cause | Suggested Solution |
| No or weak Co-IP signal | - Inefficient antibody for IP. - Low expression of bait or prey protein. - Lysis buffer is too harsh and disrupts the interaction. | - Validate your IP antibody. - Overexpress tagged versions of the proteins. - Use a milder lysis buffer (e.g., with lower salt concentration or non-ionic detergents). |
| High background | - Non-specific binding to beads. - Antibody cross-reactivity. | - Pre-clear your lysate with beads. - Increase the stringency of your wash buffers. - Use a highly specific monoclonal antibody for IP. |
| Inconsistent results | - Variation in cell confluence or passage number. - Inconsistent lysis or washing steps. | - Standardize cell culture conditions. - Ensure consistent and thorough execution of the Co-IP protocol. |
Step 3: Consider Alternative Assays
If Co-IP results are inconclusive, consider using an alternative method to study the UHRF1-DNMT1 interaction:
-
Proximity Ligation Assay (PLA): This in situ technique allows for the visualization and quantification of protein-protein interactions within fixed cells, providing spatial context.
-
Fluorescence Resonance Energy Transfer (FRET): This method can be used in live cells to measure the proximity of two fluorescently tagged proteins.
-
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay): This is a bead-based in vitro assay that can be used to quantify protein-protein interactions with high sensitivity.
Quantitative Data Summary
| Compound | Target | Reported IC50 | Cell Line | Incubation Time | Reference |
| This compound | UHRF1-DNMT1 Interaction | 15 µM | U251 glioma | 4 hours |
Experimental Protocols
Co-Immunoprecipitation (Co-IP) Protocol for UHRF1-DNMT1
This is a general protocol and may require optimization for your specific cell line and antibodies.
-
Cell Culture and Treatment:
-
Culture your cells to 70-80% confluency.
-
Treat cells with the desired concentration of this compound or vehicle control for the determined incubation time.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate).
-
-
Immunoprecipitation:
-
Determine the protein concentration of the lysate.
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C on a rotator.
-
Centrifuge and collect the supernatant.
-
Incubate the pre-cleared lysate with an antibody against UHRF1 or DNMT1 (or an appropriate isotype control antibody) for 2-4 hours or overnight at 4°C.
-
Add protein A/G beads and incubate for another 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold lysis buffer or a designated wash buffer.
-
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads by adding 2x Laemmli sample buffer and boiling for 5-10 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against UHRF1 and DNMT1 to detect the co-immunoprecipitated proteins.
-
Visualizations
Caption: UHRF1-DNMT1 interaction at the replication fork and the inhibitory action of this compound.
Caption: Troubleshooting workflow for investigating the lack of this compound effect.
Validation & Comparative
A Comparative Guide to UHRF1 Inhibitors: NSC232003 vs. Chicoric Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent inhibitors of the Ubiquitin-like with PHD and RING Finger domains 1 (UHRF1) protein: NSC232003 and chicoric acid. UHRF1 is a crucial epigenetic regulator and a promising target in cancer therapy due to its role in maintaining DNA methylation patterns and silencing tumor suppressor genes. This document outlines the mechanisms of action, presents available experimental data for each inhibitor, and provides detailed experimental protocols for key assays to facilitate informed decisions in research and drug development.
Mechanism of Action: Targeting the SRA Domain
Both this compound and chicoric acid exert their inhibitory effects by targeting the SET and RING-associated (SRA) domain of UHRF1. The SRA domain is responsible for recognizing and binding to hemimethylated CpG sites in DNA, a critical step for the recruitment of DNA methyltransferase 1 (DNMT1) and the subsequent maintenance of DNA methylation. By interfering with the SRA domain, these inhibitors disrupt the UHRF1-DNMT1 interaction, leading to a reduction in DNA methylation and the potential reactivation of silenced tumor suppressor genes.[1][2]
Performance Comparison: this compound vs. Chicoric Acid
The following tables summarize the available quantitative data for this compound and chicoric acid. It is important to note that a direct head-to-head comparison in the same experimental setting has not been reported in the literature. Therefore, the data presented here is from different studies and cell lines, which should be considered when evaluating their relative potency.
Table 1: In Vitro Inhibition of UHRF1 Function
| Inhibitor | Assay | Target Interaction/Effect | Cell Line | Concentration/Potency | Citation |
| This compound | Co-immunoprecipitation | Disruption of UHRF1-DNMT1 interaction | U251 glioma cells | IC50: 15 µM | [3] |
| NSC232005 (uracil analog) | Isothermal Titration Calorimetry | Binding affinity to UHRF1-SRA domain | - | Kd: 170 ± 89 nM | [4] |
| Chicoric Acid | Global DNA Methylation Assay | Reduction of global 5-methylcytosine (5mC) levels | HCT116 colorectal cancer cells | Significant reduction at 7.5 µM | [2] |
| Chicoric Acid | In silico Molecular Docking | High binding affinity to UHRF1-SRA domain | - | Not Applicable | [2] |
Signaling Pathway and Experimental Workflow Visualizations
To illustrate the mechanisms and experimental procedures discussed, the following diagrams were generated using the Graphviz DOT language.
Caption: UHRF1-Mediated DNA Methylation Pathway and Inhibition.
Caption: Co-Immunoprecipitation Workflow.
Caption: Global DNA Methylation ELISA Workflow.
Detailed Experimental Protocols
Co-Immunoprecipitation for UHRF1-DNMT1 Interaction
This protocol is a generalized procedure for assessing the interaction between UHRF1 and DNMT1, as would be used to determine the IC50 of an inhibitor like this compound.
1. Cell Culture and Treatment:
-
Culture U251 glioma cells in appropriate media and conditions.
-
Treat cells with varying concentrations of the UHRF1 inhibitor (e.g., this compound) for a specified duration (e.g., 4 hours).[3]
2. Cell Lysis:
-
Harvest and wash cells with cold phosphate-buffered saline (PBS).
-
Lyse cells in a suitable immunoprecipitation (IP) lysis buffer containing protease inhibitors on ice.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
3. Immunoprecipitation:
-
Pre-clear the cell lysate by incubating with protein A/G agarose/magnetic beads.
-
Incubate the pre-cleared lysate with an anti-UHRF1 antibody or a control IgG overnight at 4°C with gentle rotation.
-
Add protein A/G beads to the lysate-antibody mixture and incubate for several hours to capture the antibody-protein complexes.
4. Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads multiple times with IP wash buffer to remove non-specifically bound proteins.
5. Elution:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
6. Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then probe with a primary antibody against DNMT1.
-
Incubate with a corresponding secondary antibody and detect the protein bands using an appropriate detection reagent.
-
The intensity of the DNMT1 band in the UHRF1 immunoprecipitate will indicate the extent of the interaction. A decrease in band intensity with increasing inhibitor concentration demonstrates inhibition.
Global DNA Methylation Assay (ELISA-based)
This protocol describes a general procedure for measuring global DNA methylation levels, similar to the method used to evaluate the effect of chicoric acid.[2] The MethylFlash™ Global DNA Methylation (5-mC) ELISA Easy Kit is a commercially available option for this assay.[5][6][7][8]
1. DNA Isolation and Quantification:
-
Isolate genomic DNA from cultured cells (e.g., HCT116) that have been treated with the inhibitor (e.g., chicoric acid at various concentrations) or a vehicle control.
-
Quantify the DNA concentration and ensure its purity.
2. DNA Binding:
-
Add a binding solution to the wells of the ELISA plate.
-
Add a standardized amount of DNA (e.g., 100 ng) from each sample to the wells.
-
Incubate the plate to allow the DNA to bind to the well surface.
3. Antibody Incubation:
-
Wash the wells to remove unbound DNA.
-
Add a capture antibody specific for 5-methylcytosine (5-mC) to each well and incubate.
-
Wash the wells and then add a detection antibody (secondary antibody) conjugated to a reporter enzyme (e.g., horseradish peroxidase) and incubate.
4. Colorimetric Detection:
-
Wash the wells to remove unbound detection antibody.
-
Add a colorimetric substrate for the reporter enzyme and incubate until a color develops.
-
Stop the reaction with a stop solution.
5. Data Analysis:
-
Measure the absorbance of each well using a microplate reader at the appropriate wavelength.
-
Generate a standard curve using the provided methylated DNA standards.
-
Calculate the percentage of global DNA methylation for each sample based on the standard curve. A decrease in methylation percentage in inhibitor-treated samples compared to the control indicates the inhibitor's efficacy.
Conclusion
Both this compound and chicoric acid are promising inhibitors of UHRF1 that function by targeting its SRA domain. The available data, although not from direct comparative studies, suggest that both compounds can effectively disrupt UHRF1's role in DNA methylation. This compound has a demonstrated IC50 in the low micromolar range for inhibiting the UHRF1-DNMT1 interaction, and a related uracil derivative shows high-affinity binding to the SRA domain in the nanomolar range. Chicoric acid has been shown to reduce global DNA methylation at a low micromolar concentration.
For researchers and drug development professionals, the choice between these inhibitors may depend on the specific research question, cell type, and desired experimental endpoint. The detailed protocols provided in this guide should facilitate the independent evaluation and comparison of these and other UHRF1 inhibitors. Further studies performing a direct comparison of this compound and chicoric acid under identical experimental conditions are warranted to definitively determine their relative potencies and therapeutic potential.
References
- 1. Targeting the SET and RING-associated (SRA) domain of ubiquitin-like, PHD and ring finger–containing 1 (UHRF1) for anti-cancer drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural-Guided Identification of Small Molecule Inhibitor of UHRF1 Methyltransferase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. research.mcdb.ucla.edu [research.mcdb.ucla.edu]
- 5. epigentek.com [epigentek.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. 5-methylcytosine ELISA Kit for Global DNA Methylation Analysis (Colorimetric) [epigentek.com]
A Comparative Guide to the Efficacy of NSC232003 and EGCG in Cancer Research
In the landscape of cancer research, small molecules that can modulate critical cellular pathways are invaluable tools for both understanding disease mechanisms and developing novel therapeutics. This guide provides a comparative analysis of two such compounds: NSC232003, a specific inhibitor of Ubiquitin-like with PHD and RING Finger domains 1 (UHRF1), and Epigallocatechin-3-gallate (EGCG), the most abundant catechin in green tea known for its pleiotropic anti-cancer effects.
Introduction to the Compounds
This compound is a uracil derivative identified as a potent, cell-permeable inhibitor of UHRF1.[1] UHRF1 is a crucial epigenetic regulator, often overexpressed in various cancers, that plays a key role in maintaining DNA methylation patterns by recruiting DNA methyltransferase 1 (DNMT1) to newly replicated DNA.[2][3][4] By inhibiting UHRF1, this compound disrupts this interaction, leading to global DNA hypomethylation and the potential reactivation of silenced tumor suppressor genes.[1][4]
Epigallocatechin-3-gallate (EGCG) is a polyphenolic compound extensively studied for its health benefits, particularly in cancer prevention and therapy.[5][6] Its anti-cancer activity stems from its ability to interact with a multitude of cellular targets and modulate numerous signaling pathways involved in cell proliferation, apoptosis, angiogenesis, and metastasis.[6][7][8]
Mechanism of Action: A Tale of Specificity vs. Pleiotropy
The fundamental difference in the anti-cancer efficacy of this compound and EGCG lies in their mechanisms of action. This compound acts as a highly specific inhibitor, while EGCG exerts its effects through a broad, multi-targeted approach.
This compound: The Epigenetic Modulator
This compound functions as a direct inhibitor of UHRF1.[3] It is thought to fit into the 5-methylcytosine binding pocket of the SRA (SET and RING associated) domain of UHRF1.[2][4] This action competitively inhibits the recognition of hemi-methylated DNA and disrupts the crucial interaction between UHRF1 and DNMT1.[1][2] The downstream effect is a reduction in the maintenance of DNA methylation, which can lead to the re-expression of tumor suppressor genes silenced by hypermethylation.[4]
Figure 1. Mechanism of action for this compound.
EGCG: The Multi-Targeted Agent
EGCG's anti-cancer properties are attributed to its ability to modulate multiple signaling pathways that are often deregulated in cancer.[7] Key targets include:
-
STAT3 Pathway: EGCG inhibits the activation of Signal Transducer and Activator of Transcription 3 (STAT3), an oncogenic transcription factor, by preventing its phosphorylation.[9][10][11] This leads to the downregulation of STAT3 target genes involved in cell survival and proliferation, such as Bcl-2, c-Myc, and Survivin.[10]
-
Receptor Tyrosine Kinases (RTKs): It can inhibit the activation of receptors like the Epidermal Growth Factor Receptor (EGFR), which is crucial for tumor growth and survival in many cancers.[5]
-
PI3K/Akt/mTOR Pathway: EGCG has been shown to suppress the PI3K/Akt signaling pathway, which is a central regulator of cell growth, proliferation, and survival.[7][12]
-
NF-κB Signaling: The compound can suppress the activation of Nuclear Factor-κB (NF-κB), a key player in inflammation and cancer.[7][8]
-
DNA Methylation: Similar to this compound, EGCG can also inhibit DNA methylation by downregulating the activity and expression of DNMTs, leading to the reactivation of tumor suppressor genes.[3][13]
Figure 2. Multi-targeted signaling inhibition by EGCG.
Quantitative Data Comparison
This section summarizes the quantitative data on the efficacy of this compound and EGCG from in vitro studies.
Table 1: In Vitro Efficacy and Effective Concentrations
| Compound | Cancer Type / Cell Line | Assay / Endpoint Measured | Effective Concentration | Reference(s) |
| This compound | Glioma (U251) | Inhibition of DNMT1/UHRF1 interaction | ~15 µM (for 50% inhibition) | [1] |
| EGCG | Colorectal (HCT-116) | Antiproliferative effect | 100 µM (98.4% growth inhibition) | [14] |
| Colorectal (HCT-116) | G1 phase cell cycle arrest | 50 µM | [14] | |
| Colorectal (HCT-116) | Induction of early apoptosis | 80-100 µM | [14] | |
| Breast (MDA-MB-231) | Inhibition of STAT3 phosphorylation | 10 µM | [15] | |
| Pancreatic (AsPC-1, PANC-1) | Inhibition of STAT3 transcriptional activity | 20-80 µM (dose-dependent) | [16] | |
| Head and Neck (FaDu) | Inhibition of global DNA hypermethylation | 20 µg/mL (~44 µM) (70-80% inhibition after 6 days) | [13] | |
| Head and Neck (FaDu, SCC-1) | Inhibition of DNMT activity | 20 µg/mL (~44 µM) (60-80% inhibition) | [13] | |
| Lung (H1299, A549) | Inhibition of cell proliferation | 50 µM (High dose) | [17] |
Table 2: Effects on Key Signaling Proteins and Pathways
| Target Protein/Pathway | Effect of this compound | Effect of EGCG |
| UHRF1 | Direct inhibitor; disrupts interaction with DNMT1.[1] | Indirectly downregulates UHRF1 expression.[3] |
| DNMTs | Indirectly prevents DNMT1 recruitment to DNA.[1] | Reduces DNMT activity and downregulates protein levels of DNMT1, DNMT3a, and DNMT3b.[13] |
| DNA Methylation | Induces global DNA cytosine demethylation.[1] | Inhibits global DNA hypermethylation.[13] |
| STAT3 | Not reported as a direct target. | Inhibits phosphorylation and transcriptional activation of STAT3.[10][11][16] |
| PI3K/Akt | Not reported as a direct target. | Inhibits the activation of the PI3K/Akt pathway.[7][12][17] |
| EGFR | Not reported as a direct target. | Inhibits EGFR activation and downstream signaling.[5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments cited in the comparison of this compound and EGCG.
Figure 3. General experimental workflow for compound testing.
Cell Viability Assay (MTS/MTT)
-
Objective: To determine the effect of the compounds on cell proliferation and viability.
-
Methodology:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or EGCG (and a vehicle control) for specific time points (e.g., 24, 48, 72 hours).
-
Add MTS or MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Apoptosis Assay (Flow Cytometry with Annexin V/Propidium Iodide Staining)
-
Objective: To quantify the number of cells undergoing apoptosis after treatment.
-
Methodology:
-
Culture and treat cells with the compounds as described above.
-
Harvest the cells (including floating cells in the media) and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic/necrotic.
-
Western Blot Analysis
-
Objective: To detect changes in the expression or phosphorylation status of specific proteins in a signaling pathway (e.g., STAT3, p-STAT3, Akt, DNMTs).
-
Methodology:
-
Treat cells and harvest them at desired time points.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with non-fat milk or BSA to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Co-Immunoprecipitation (Co-IP)
-
Objective: To determine if two proteins (e.g., UHRF1 and DNMT1) interact within the cell.
-
Methodology:
-
Lyse treated cells with a non-denaturing lysis buffer.
-
Pre-clear the lysate with protein A/G agarose beads.
-
Incubate the lysate with an antibody against one of the proteins of interest (the "bait" protein).
-
Add protein A/G beads to pull down the antibody-protein complex.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads and analyze by Western blot using an antibody against the second protein of interest (the "prey" protein).
-
Clinical Relevance and Future Perspectives
The translation of preclinical findings into clinical applications is a critical goal of cancer research.
EGCG has been the subject of numerous preclinical and clinical studies for cancer treatment and prevention.[7] Several clinical trials have investigated the effects of green tea extract or EGCG in various cancers, including breast, prostate, and colorectal cancer, with some showing promising results in preventing cancer progression or recurrence.[18][19][20][21] However, challenges such as low bioavailability need to be addressed for optimal therapeutic benefit.[6]
This compound , as a specific inhibitor, is currently a valuable research tool for dissecting the role of the UHRF1-DNMT1 axis in cancer.[1] While there is no information on its progression into clinical trials, its specific mechanism of action makes it and other UHRF1 inhibitors attractive candidates for the development of targeted epigenetic therapies. Further investigation is needed to evaluate its in vivo efficacy and safety profile before it can be considered for clinical use.[4]
Conclusion
This compound and EGCG represent two distinct strategies for combating cancer. This compound offers a targeted approach, specifically disrupting the epigenetic machinery responsible for maintaining DNA methylation, making it a powerful tool for studying epigenetic regulation. In contrast, EGCG is a pleiotropic agent that influences a wide array of oncogenic signaling pathways. Its broad mechanism of action and natural origin make it a compelling candidate for chemoprevention and as an adjunct to conventional therapies. The choice between these compounds in a research setting will depend on the specific cancer type and the biological question being addressed, whether it is to probe a specific epigenetic pathway or to induce a broad-spectrum anti-cancer response.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Natural and Synthetic Anticancer Epidrugs Targeting the Epigenetic Integrator UHRF1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epigenetic mechanism and target therapy of UHRF1 protein complex in malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signalling pathways in UHRF1-dependent regulation of tumor suppressor genes in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Molecular mechanisms of action of epigallocatechin gallate in cancer: Recent trends and advancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Green tea catechin, epigallocatechin-3-gallate (EGCG): mechanisms, perspectives and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Curcumin and epigallocatechin gallate inhibit the cancer stem cell phenotype via down-regulation of STAT3-NFκB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. EGCG inhibits the growth and tumorigenicity of nasopharyngeal tumor-initiating cells through attenuation of STAT3 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanism of the inhibition of the STAT3 signaling pathway by EGCG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anticancer effects and molecular mechanisms of epigallocatechin-3-gallate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Epigallocatechin Gallate (EGCG) Is the Most Effective Cancer Chemopreventive Polyphenol in Green Tea - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Curcumin and Epigallocatechin Gallate Inhibit the Cancer Stem Cell Phenotype via Down-regulation of STAT3–NFκB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. EGCG Enhances the Therapeutic Potential of Gemcitabine and CP690550 by Inhibiting STAT3 Signaling Pathway in Human Pancreatic Cancer | PLOS One [journals.plos.org]
- 17. EGCG’s anticancer potential unveiled: triggering apoptosis in lung cancer cell lines through in vitro investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Facebook [cancer.gov]
- 19. researchgate.net [researchgate.net]
- 20. EGCG for Colorectal Cancer · Info for Participants · Phase Phase < 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 21. Cancer Prevention with Green Tea and Its Principal Constituent, EGCG: from Early Investigations to Current Focus on Human Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Specificity of NSC232003 for the SRA Domain: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise validation of a small molecule's specificity for its intended target is paramount. This guide provides a comprehensive comparison of NSC232003, a known inhibitor of the SET and RING-associated (SRA) domain of UHRF1, with other alternative compounds. We present available experimental data, detail relevant protocols, and offer visualizations to objectively assess its performance and specificity.
Introduction to UHRF1 and the SRA Domain
UHRF1 (Ubiquitin-like with PHD and RING finger domains 1) is a crucial multi-domain protein involved in the maintenance of DNA methylation patterns, a key epigenetic modification. The SRA domain of UHRF1 specifically recognizes hemimethylated CpG sites in DNA, a critical step in recruiting DNA methyltransferase 1 (DNMT1) to faithfully replicate these methylation marks on newly synthesized DNA strands. The interaction between the SRA domain and hemimethylated DNA is a prime target for therapeutic intervention in diseases characterized by aberrant DNA methylation, such as cancer.
This compound: A Targeted Inhibitor of the SRA Domain
This compound is a small molecule identified through tandem virtual screening that is reported to bind to the 5-methylcytosine (5mC) binding pocket of the SRA domain of UHRF1 with high affinity[1][2]. By occupying this pocket, this compound is believed to disrupt the interaction between UHRF1 and hemimethylated DNA, consequently hindering the recruitment of DNMT1 and leading to a reduction in DNA methylation.
Comparative Analysis of SRA Domain Inhibitors
To objectively evaluate the specificity and potency of this compound, it is essential to compare its performance with other molecules reported to target the SRA domain. The following table summarizes the available quantitative data for this compound and its alternatives.
| Compound | Type | Target | Binding Affinity (Kd) | Functional Inhibition (IC50) | Cell-Based Activity |
| This compound | Synthetic | UHRF1 SRA Domain | High Affinity (qualitative)[1][2] | 15 µM (UHRF1-DNMT1 interaction)[3][4] | Induces global DNA hypomethylation[3] |
| UF146 | Synthetic | UHRF1 SRA Domain | 3.71 µM | 499.4 nM (Inhibition of UHRF1-DNA binding) | Not specified |
| UM63 | Synthetic | UHRF1 SRA Domain | 0.94 ± 0.25 µM | Inhibits base-flipping | Reduces methylation levels |
| AMSA-2 | Synthetic | UHRF1 SRA Domain | Not specified | Low micromolar (Inhibition of base-flipping) | Induces global hypomethylation |
| MPB-7 | Synthetic | UHRF1 SRA Domain | Not specified | Low micromolar (Inhibition of base-flipping) | Induces global hypomethylation |
| Chicoric Acid | Natural Product | UHRF1 SRA Domain | High Affinity (in silico)[5] | Not specified | Reduces global methylation at 7.5 µM[5] |
| Luteolin | Natural Product | UHRF1 SRA Domain | Predicted to bind (in silico) | Not specified | Downregulates UHRF1 expression |
| EGCG | Natural Product | UHRF1 SRA Domain | Not specified | Not specified for SRA binding | Downregulates UHRF1 and DNMT1 expression[6] |
Signaling Pathway and Experimental Workflow
To understand the context of this compound's action and the methods used for its validation, the following diagrams illustrate the relevant biological pathway and a typical experimental workflow.
The diagram above illustrates the central role of the UHRF1 SRA domain in recognizing hemimethylated DNA and subsequently recruiting DNMT1 to maintain DNA methylation patterns. This compound acts by inhibiting the SRA domain, thereby disrupting this cascade.
This workflow outlines the key experimental stages for validating the specificity of an SRA domain inhibitor like this compound, progressing from initial in vitro binding and functional assays to more complex cell-based and specificity profiling experiments.
Experimental Protocols
Detailed methodologies are crucial for the replication and verification of experimental findings. Below are protocols for key assays used to validate the specificity of SRA domain inhibitors.
Fluorescence Polarization (FP) Assay for SRA-DNA Binding
This assay quantitatively measures the binding affinity of a compound to the SRA domain by monitoring changes in the polarization of fluorescently labeled DNA.
Materials:
-
Purified recombinant UHRF1 SRA domain protein.
-
Fluorescently labeled (e.g., FAM) DNA oligonucleotide containing a single hemimethylated CpG site.
-
Unlabeled competitor DNA (for competition assays).
-
Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20).
-
This compound and other test compounds.
-
384-well black, low-volume assay plates.
-
A microplate reader capable of measuring fluorescence polarization.
Procedure:
-
Prepare a serial dilution of the UHRF1 SRA domain protein in the assay buffer.
-
To each well of the 384-well plate, add a constant concentration of the fluorescently labeled hemimethylated DNA probe (e.g., 5 nM).
-
Add the serially diluted SRA protein to the wells. For inhibitor studies, add a constant concentration of the SRA protein and a serial dilution of the test compound (e.g., this compound).
-
Incubate the plate at room temperature for 30-60 minutes to allow the binding reaction to reach equilibrium.
-
Measure the fluorescence polarization of each well using the microplate reader.
-
Plot the change in fluorescence polarization as a function of protein or inhibitor concentration.
-
For direct binding, fit the data to a one-site binding model to determine the dissociation constant (Kd). For competition assays, calculate the IC50 value, which can be converted to a Ki (inhibition constant).
In Vitro DNA Methylation Assay
This assay assesses the functional consequence of SRA domain inhibition on the activity of DNMT1.
Materials:
-
Purified recombinant UHRF1 and DNMT1 proteins.
-
Hemimethylated DNA substrate.
-
S-adenosyl-L-[methyl-³H]methionine (³H-SAM) as a methyl donor.
-
This compound and other test compounds.
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 1 mM DTT).
-
Scintillation counter.
Procedure:
-
Pre-incubate UHRF1 with the hemimethylated DNA substrate in the reaction buffer in the presence or absence of a serial dilution of this compound.
-
Initiate the methylation reaction by adding DNMT1 and ³H-SAM.
-
Incubate the reaction at 37°C for a defined period (e.g., 1 hour).
-
Stop the reaction and spot the mixture onto DE81 filter paper.
-
Wash the filter paper to remove unincorporated ³H-SAM.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Determine the IC50 value of this compound by plotting the percentage of inhibition of methylation against the inhibitor concentration.
Conclusion
This compound presents itself as a valuable tool for studying the role of the UHRF1 SRA domain in DNA methylation. The available data indicates that it effectively disrupts the UHRF1-DNMT1 interaction and induces global hypomethylation in cellular contexts. However, for a more definitive assessment of its specificity and for direct comparison with emerging alternatives, further quantitative characterization, particularly the determination of its binding affinity (Kd) for the SRA domain and a comprehensive off-target profiling, is warranted. The experimental protocols provided in this guide offer a framework for researchers to conduct such validation studies, contributing to a clearer understanding of this compound's mechanism of action and its potential as a specific chemical probe for the SRA domain.
References
- 1. Targeting the SET and RING-associated (SRA) domain of ubiquitin-like, PHD and ring finger–containing 1 (UHRF1) for anti-cancer drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | UHRF1 inhibitor | Probechem Biochemicals [probechem.com]
- 5. Structural-Guided Identification of Small Molecule Inhibitor of UHRF1 Methyltransferase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanistic insights into UHRF1‑mediated DNA methylation by structure‑based functional clarification of UHRF1 domains (Review) - PMC [pmc.ncbi.nlm.nih.gov]
NSC232003 vs. siRNA Knockdown of UHRF1: A Comparative Guide for Researchers
In the pursuit of understanding and targeting the multifaceted epigenetic regulator UHRF1 (Ubiquitin-like with PHD and RING finger domains 1), researchers are often faced with a choice between small molecule inhibitors and genetic knockdown techniques. This guide provides an objective comparison of two prominent methods: the chemical inhibitor NSC232003 and siRNA-mediated knockdown of UHRF1. This analysis, supported by experimental data, will assist researchers, scientists, and drug development professionals in selecting the most appropriate tool for their specific research needs.
Mechanism of Action: A Tale of Two Approaches
This compound is a cell-permeable small molecule that directly targets the SRA (SET and RING Associated) domain of UHRF1.[1][2][3][4][5] This domain is crucial for recognizing hemi-methylated DNA, a key step in the maintenance of DNA methylation patterns during cell division. By binding to the 5-methylcytosine binding pocket of the SRA domain, this compound effectively disrupts the interaction between UHRF1 and DNA methyltransferase 1 (DNMT1).[2][3][5][6] This interference leads to a reduction in DNA methylation.[2][3][5]
In contrast, siRNA (small interfering RNA) knockdown operates at the post-transcriptional level. Specifically, siRNAs designed to target UHRF1 mRNA transcripts are introduced into cells. These siRNAs then guide the RNA-induced silencing complex (RISC) to recognize and cleave the UHRF1 mRNA, leading to its degradation and thereby preventing the synthesis of the UHRF1 protein.[7][8]
At a Glance: Pros and Cons
| Feature | This compound (Chemical Inhibition) | siRNA Knockdown (Genetic) |
| Pros | - Rapid onset of action- Dose-dependent and reversible effects- Easy to apply to a variety of cell types- Cost-effective for initial screening | - High specificity for the target protein- Can achieve near-complete and sustained protein depletion- Well-established methodology |
| Cons | - Potential for off-target effects on other proteins- Efficacy can be influenced by cellular uptake and metabolism- Long-term effects may be limited by compound stability | - Slower onset of action (requires mRNA and protein turnover)- Potential for off-target knockdown of unintended mRNAs- Transfection efficiency can vary between cell types- Can induce an interferon response |
Quantitative Comparison of Effects
The following tables summarize quantitative data from various studies on the effects of this compound and UHRF1 siRNA on key cellular processes. It is important to note that direct comparative studies are limited, and experimental conditions such as cell type, concentration, and duration of treatment can significantly influence the outcomes.
Table 1: Effect on UHRF1 Protein Levels and DNA Methylation
| Method | Cell Line | Concentration/Dose | Duration | Reduction in UHRF1 Protein | Effect on DNA Methylation | Reference |
| This compound | U251 Glioma | 15 µM | 4 hours | 50% inhibition of DNMT1/UHRF1 interaction | Induces global DNA cytosine demethylation | [2][3] |
| UHRF1 siRNA | Esophageal Squamous Carcinoma Cells | Not specified | Not specified | Significant knockdown confirmed by Western blot | Increased global DNA methylation levels | [9] |
| UHRF1 shRNA | HCT116 and SW480 Colorectal Cancer | Not applicable | Not specified | Significant downregulation | Reduced methylation of the ECRG4 promoter | [10] |
| UHRF1 shRNA | C4-2B and DU145 Prostate Cancer | Not applicable | Not specified | Significant knockdown | Decreased DNA methylation of related genes | [11] |
Table 2: Effects on Cell Proliferation, Apoptosis, and Cell Cycle
| Method | Cell Line | Concentration/Dose | Effect on Proliferation | Effect on Apoptosis | Effect on Cell Cycle | Reference |
| UHRF1 siRNA | Breast Cancer Cells (MDA-MB-231, MCF-7) | Not applicable | Remarkable decrease | Induces apoptosis | Induces cell cycle arrest | [8][12] |
| UHRF1 siRNA | HCT116 Colorectal Cancer | Not applicable | Inhibition | Induces caspase-8 dependent apoptosis | G2/M arrest | [13][14] |
| UHRF1 shRNA | Breast Cancer Cells | Not applicable | Inhibition | Attenuates apoptosis with overexpression, opposite with knockdown | Induces cell cycle arrest with knockdown | [12] |
| UHRF1/DNMT1 depletion | HCT116 Colorectal Cancer | Not applicable | Significant growth defect | Not the primary outcome | G1 accumulation, senescence | [15] |
Signaling Pathways and Experimental Workflows
To visualize the central role of UHRF1 and the points of intervention for this compound and siRNA, the following diagrams are provided.
Caption: UHRF1 Signaling Pathway and Intervention Points.
Caption: Comparative Experimental Workflow.
Experimental Protocols
1. This compound Treatment Protocol
This protocol provides a general guideline for treating cultured cells with this compound. Optimization for specific cell lines and experimental goals is recommended.
-
Materials:
-
This compound (stored as a stock solution, e.g., 10 mM in DMSO at -20°C)[2]
-
Appropriate cell culture medium and supplements
-
Cultured cells of interest
-
Standard cell culture plates and equipment
-
-
Procedure:
-
Cell Seeding: Seed cells in appropriate culture plates at a density that will ensure they are in the exponential growth phase (typically 60-80% confluency) at the time of treatment.
-
Preparation of this compound Working Solution: On the day of the experiment, thaw the this compound stock solution. Dilute the stock solution in fresh, pre-warmed cell culture medium to the desired final concentrations (e.g., ranging from 5 to 20 µM). Ensure the final DMSO concentration is consistent across all treatments and controls (typically ≤ 0.1%).
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Harvesting and Analysis: After incubation, harvest the cells for downstream analyses such as Western blotting, cell viability assays, apoptosis assays, or cell cycle analysis.
-
2. UHRF1 siRNA Transfection Protocol
This protocol outlines a general procedure for siRNA-mediated knockdown of UHRF1. Transfection conditions should be optimized for each cell line.
-
Materials:
-
UHRF1-specific siRNA and a non-targeting control siRNA (scrambled sequence)
-
siRNA transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ I Reduced Serum Medium or other suitable transfection medium
-
Appropriate cell culture medium (antibiotic-free for transfection)
-
Cultured cells of interest
-
Standard cell culture plates and equipment
-
-
Procedure:
-
Cell Seeding: The day before transfection, seed cells in antibiotic-free medium at a density that will result in 30-50% confluency on the day of transfection.
-
Preparation of siRNA-Lipid Complexes:
-
For each well to be transfected, dilute the UHRF1 siRNA or control siRNA to the desired final concentration (e.g., 20-50 nM) in Opti-MEM™.
-
In a separate tube, dilute the transfection reagent in Opti-MEM™ according to the manufacturer's instructions.
-
Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate at room temperature for 5-20 minutes to allow the formation of siRNA-lipid complexes.
-
-
Transfection: Add the siRNA-lipid complexes to the cells in a drop-wise manner. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells for 24 to 96 hours at 37°C and 5% CO2. The optimal incubation time will depend on the cell type and the turnover rate of UHRF1 protein.
-
Validation and Downstream Analysis: After incubation, harvest the cells to validate knockdown efficiency by qRT-PCR (for mRNA levels) and Western blotting (for protein levels). Proceed with functional assays as required.
-
Conclusion
Both this compound and siRNA-mediated knockdown are valuable tools for investigating the function of UHRF1. The choice between these two methods will depend on the specific experimental goals, the cell system being used, and the desired timeline of the experiment. This compound offers a rapid and reversible means of inhibiting UHRF1 function, making it suitable for high-throughput screening and initial validation studies. Conversely, siRNA knockdown provides a highly specific and potent method for depleting UHRF1 protein, which is ideal for in-depth mechanistic studies where sustained loss of function is required. Researchers should carefully consider the pros and cons of each approach and optimize their experimental conditions to ensure reliable and reproducible results.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | UHRF1 inhibitor | Probechem Biochemicals [probechem.com]
- 4. adooq.com [adooq.com]
- 5. researchgate.net [researchgate.net]
- 6. UHRF1 Suppresses HIV-1 Transcription and Promotes HIV-1 Latency by Competing with p-TEFb for Ubiquitination-Proteasomal Degradation of Tat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. Inhibition effect of siRNA-downregulated UHRF1 on breast cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. wjgnet.com [wjgnet.com]
- 11. UHRF1 phase separation mediates stable inheritance of DNA methylation and promotes the proliferation of prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. UHRF1 knockdown induces cell cycle arrest and apoptosis in breast cancer cells through the ZBTB16/ANXA7/Cyclin B1 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. portlandpress.com [portlandpress.com]
- 14. UHRF1 depletion causes a G2/M arrest, activation of DNA damage response and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. DNA methylation protects cancer cells against senescence - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of NSC232003 and Other DNMT Inhibitors: A Guide for Researchers
In the landscape of epigenetic drug discovery, DNA methyltransferase (DNMT) inhibitors have emerged as a promising class of therapeutics for various malignancies. This guide provides a comparative analysis of NSC232003, a novel UHRF1 inhibitor that indirectly affects DNA methylation, and other established DNMT inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data to inform inhibitor selection and future research directions.
Mechanism of Action: A Tale of Two Strategies
DNMT inhibitors can be broadly categorized into two main classes based on their mechanism of action: nucleoside analogs and non-nucleoside inhibitors.
Nucleoside Analogs (Decitabine and Azacitidine): These are cytidine analogs that, upon incorporation into DNA, form a covalent bond with the active site of DNMT enzymes. This irreversible trapping of the enzyme leads to its degradation and subsequent passive demethylation of the genome during DNA replication. Azacitidine, in addition to its effects on DNA methylation, is also incorporated into RNA, which contributes to its cytotoxic effects by inhibiting protein synthesis.[1]
Non-Nucleoside Inhibitors (RG108 and SGI-1027): These small molecules typically act by binding to the catalytic pocket or allosteric sites of DNMTs, preventing the binding of either the methyl donor S-adenosylmethionine (SAM) or the DNA substrate. This direct enzymatic inhibition leads to a reduction in DNA methylation.[2][3][4]
This compound: An Indirect Approach Targeting the UHRF1/DNMT1 Axis: Unlike direct DNMT inhibitors, this compound is a cell-permeable UHRF1 inhibitor.[5] UHRF1 is a crucial protein that recognizes hemi-methylated DNA and recruits DNMT1 to the replication fork to ensure the faithful inheritance of DNA methylation patterns. By binding to the 5-methylcytosine pocket of UHRF1, this compound disrupts the interaction between UHRF1 and DNMT1.[3][6] This prevents the proper localization of DNMT1 to newly synthesized DNA strands, leading to a global reduction in DNA methylation.
Quantitative Comparison of DNMT Inhibitors
The following tables summarize the available quantitative data for this compound and other prominent DNMT inhibitors, providing a basis for comparing their potency and cellular effects.
Table 1: Comparative Inhibitory Activity of DNMT Inhibitors
| Inhibitor | Target | IC50 (DNMT1) | IC50 (DNMT3A) | IC50 (DNMT3B) | Mechanism of Action |
| This compound | UHRF1/DNMT1 Interaction | 15 µM (in U251 cells)[3][5][6] | Data not available | Data not available | Disrupts UHRF1/DNMT1 interaction |
| Decitabine | DNMTs | Covalent trapping | Covalent trapping | Covalent trapping | Nucleoside analog, covalent trapping |
| Azacitidine | DNMTs | Covalent trapping | Covalent trapping | Covalent trapping | Nucleoside analog, covalent trapping |
| RG108 | DNMTs | 115 nM (cell-free)[3][4] | Data not available | Data not available | Non-nucleoside, direct inhibition |
| SGI-1027 | DNMTs | 12.5 µM (poly(dI-dC) substrate)[7], 6 µM (hemimethylated DNA)[7] | 8 µM[7] | 7.5 µM[7] | Non-nucleoside, direct inhibition |
Table 2: Comparative Cytotoxicity of DNMT Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | IC50 |
| This compound | Data not available | Data not available |
| Decitabine | K562 (Leukemia) | 0.26 µM[8][9] |
| Breast Cancer Cell Lines (Various) | ~0.1 - 1 µM[10][11] | |
| Azacitidine | SKM-1 (Myelodysplastic Syndrome) | 0.52 µM[12] |
| AML Cell Lines (Various) | EC50 > 1 µM[1] | |
| RG108 | Eca-109 (Esophageal Cancer) | 70 µM[2] |
| TE-1 (Esophageal Cancer) | 75 µM[2] | |
| SGI-1027 | KG-1 (Leukemia) | EC50 of 4.4 µM[7] |
| Huh7 (Hepatocellular Carcinoma) | Apoptosis induced at 20-30 µM[13] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize DNMT inhibitors.
In Vitro DNMT Activity/Inhibition Assay (for Direct Inhibitors)
This assay quantifies the direct inhibitory effect of a compound on purified DNMT enzymes.
Objective: To determine the IC50 value of a test compound against DNMT1, DNMT3A, and DNMT3B.
Methodology:
-
Reaction Setup: A reaction mixture is prepared in a microplate containing DNMT assay buffer, a specific recombinant DNMT enzyme (e.g., DNMT1, DNMT3A/3L, DNMT3B/3L), a DNA substrate (e.g., poly(dI-dC) or a hemimethylated oligonucleotide), and the methyl donor S-adenosyl-L-methionine (SAM), often radiolabeled ([³H]-SAM).
-
Inhibitor Addition: The test compound is serially diluted and added to the reaction wells. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The reaction is initiated by the addition of the enzyme or DNA substrate and incubated at 37°C for a defined period (e.g., 1-2 hours) to allow for the methylation reaction to proceed.
-
Detection: The level of DNA methylation is quantified. For assays using radiolabeled SAM, this typically involves capturing the DNA on a filter and measuring the incorporated radioactivity using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to the vehicle control. The IC50 value is then determined by fitting the data to a dose-response curve.
Co-Immunoprecipitation (Co-IP) Assay for DNMT1/UHRF1 Interaction (for this compound)
This assay is used to assess the ability of a compound to disrupt the interaction between two proteins.
Objective: To determine the IC50 value of this compound for the disruption of the DNMT1-UHRF1 interaction in a cellular context.
Methodology:
-
Cell Culture and Treatment: A suitable cell line (e.g., U251 glioma cells) is cultured and treated with various concentrations of this compound for a specific duration (e.g., 4 hours).
-
Cell Lysis: Cells are harvested and lysed using a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation: The cell lysate is incubated with an antibody specific for either DNMT1 or UHRF1. The antibody-protein complex is then captured using protein A/G-conjugated beads.
-
Washing: The beads are washed multiple times to remove non-specifically bound proteins.
-
Elution and Western Blotting: The bound proteins are eluted from the beads, separated by SDS-PAGE, and transferred to a membrane. The membrane is then probed with antibodies against both DNMT1 and UHRF1 to detect the co-immunoprecipitated protein.
-
Data Analysis: The intensity of the co-immunoprecipitated protein band is quantified and normalized to the amount of the immunoprecipitated protein. The percentage of interaction inhibition at each this compound concentration is calculated relative to the vehicle-treated control, and the IC50 value is determined.
Global DNA Methylation Assay (ELISA-based)
This assay quantifies the overall level of 5-methylcytosine (5mC) in the genome.
Objective: To determine the effect of a DNMT inhibitor on global DNA methylation levels in cells.
Methodology:
-
Genomic DNA Extraction: Genomic DNA is extracted from cells treated with the DNMT inhibitor or a vehicle control.
-
DNA Binding: The extracted DNA is bound to strip wells that have a high affinity for DNA.
-
Antibody Incubation: A primary antibody that specifically recognizes 5-methylcytosine (5mC) is added to the wells, followed by a secondary antibody conjugated to a detection enzyme (e.g., horseradish peroxidase - HRP).
-
Colorimetric Detection: A colorimetric substrate for the detection enzyme is added, and the absorbance is measured using a microplate reader. The intensity of the color is proportional to the amount of 5mC in the DNA.
-
Data Analysis: The percentage of global DNA methylation is calculated based on a standard curve generated with known amounts of methylated DNA. The effect of the inhibitor is determined by comparing the methylation levels in treated versus untreated cells.
Visualizing the Impact: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to DNMT inhibition.
Caption: Mechanisms of action for different classes of DNMT inhibitors.
Caption: Signaling pathway of this compound-mediated UHRF1 inhibition.
Caption: Experimental workflow for a Co-Immunoprecipitation (Co-IP) assay.
Conclusion
The field of DNMT inhibitors is diverse, with compounds that employ distinct mechanisms to achieve the common goal of reversing aberrant DNA hypermethylation. While nucleoside analogs like decitabine and azacitidine are established clinical agents, their mechanism of action, involving DNA incorporation and covalent trapping, contributes to their cytotoxicity. Non-nucleoside inhibitors such as RG108 and SGI-1027 offer a more direct enzymatic inhibition.
This compound represents a novel strategy by targeting the UHRF1/DNMT1 protein-protein interaction, a critical step in the maintenance of DNA methylation. This indirect approach to inhibiting DNA methylation may offer a different therapeutic window and toxicity profile. However, further research is required to fully characterize its enzymatic specificity, cellular potency across various cancer types, and its detailed downstream signaling effects. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers to design and interpret experiments aimed at further elucidating the therapeutic potential of this compound and other DNMT inhibitors.
References
- 1. A Comparison of Azacitidine and Decitabine Activities in Acute Myeloid Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNA methylation enzyme inhibitor RG108 suppresses the radioresistance of esophageal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNA Methyltransferase (DNMT) compound (inhibitors, agonists)-ProbeChem.com [probechem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | UHRF1 inhibitor | Probechem Biochemicals [probechem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Establishment and molecular characterization of decitabine‐resistant K562 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. Antiproliferative and Antitumor Effects of Azacitidine Against the Human Myelodysplastic Syndrome Cell Line SKM-1 | Anticancer Research [ar.iiarjournals.org]
- 13. DNMTs inhibitor SGI-1027 induces apoptosis in Huh7 human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anti-Cancer Efficacy of NSC232003 in Xenograft Models: A Comparative Guide
For Immediate Release
This guide provides a comprehensive comparison of the anti-cancer effects of NSC232003, a potent and cell-permeable UHRF1 inhibitor, with an alternative UHRF1 inhibitor, Hinokitiol, in xenograft models. The data presented herein is intended for researchers, scientists, and drug development professionals engaged in oncology research.
This compound has been identified as a direct inhibitor of Ubiquitin-like with PHD and RING Finger domains 1 (UHRF1), a key epigenetic regulator frequently overexpressed in various cancers.[1] By targeting the SRA domain of UHRF1, this compound disrupts the interaction between UHRF1 and DNMT1, leading to global hypomethylation and subsequent anti-cancer effects.[1] This guide summarizes the available preclinical data from xenograft studies to validate and compare the in vivo efficacy of this compound.
Comparative Analysis of In Vivo Anti-Cancer Effects
The following table summarizes the quantitative data from a key study investigating the anti-cancer effects of this compound in a patient-derived xenograft (PDX) model of bladder cancer. For comparison, data on Hinokitiol, another natural compound identified as a UHRF1 inhibitor, is included. It is important to note that a direct head-to-head comparison in the same study is not yet available; therefore, the data is compiled from separate studies for a preliminary comparative view.
| Compound | Xenograft Model | Dosage and Administration | Tumor Growth Inhibition | Effect on Animal Body Weight | Reference |
| This compound | SIRT6-low Bladder Cancer PDX | Not explicitly stated | More efficient in suppressing tumor growth in SIRT6-low tumors compared to SIRT6-high tumors. Tumor volume was significantly reduced over the treatment period. | No evident toxicity, body weight was not disturbed. | [2] |
| Hinokitiol | Hepatocellular Carcinoma (Myc-driven) | Not explicitly stated | Significantly reduced tumor growth. | Not explicitly stated. | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of these findings.
Xenograft Model Establishment and Drug Administration (this compound)
-
Cell Lines and Animal Models: Patient-derived xenografts (PDXs) from SIRT6-low and SIRT6-high bladder cancer specimens were established in immuno-competent mice.[2]
-
Tumor Implantation: Tumor tissues were implanted into the mice.
-
Drug Administration: Specific details on the dosage and administration route for this compound were not provided in the referenced abstract.[2]
-
Monitoring: Tumor volumes were measured at regular intervals to plot tumor growth curves.[2] Animal body weight was also monitored to assess toxicity.[2]
Xenograft Model Establishment and Drug Administration (Hinokitiol)
-
Cell Lines and Animal Models: A Myc-driven mouse model of hepatocellular carcinoma was utilized.[3]
-
Drug Administration: The specific dosage and administration route for Hinokitiol were not detailed in the referenced abstract.[3]
-
Monitoring: Tumor growth and the development of cancer stem cell phenotypes were assessed.[3]
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and processes involved, the following diagrams have been generated using the DOT language.
Conclusion
References
Evaluating the Selectivity of NSC232003: A Comparative Guide for Epigenetic Researchers
For researchers, scientists, and drug development professionals, understanding the selectivity of a chemical probe is paramount to interpreting experimental results and predicting potential therapeutic applications. NSC232003 has been identified as a potent, cell-permeable inhibitor of Ubiquitin-like with PHD and RING Finger domains 1 (UHRF1), a critical regulator of DNA methylation and chromatin structure. This guide provides a framework for assessing the cross-reactivity of this compound against other key epigenetic modifiers, offering detailed experimental protocols and a template for data presentation.
Key Epigenetic Modifiers for Cross-Reactivity Screening
A thorough assessment of this compound's selectivity should include enzymes with similar structural domains or those involved in related pathways. Key protein families to consider for screening include:
-
UHRF2: As the closest homolog of UHRF1, UHRF2 also contains an SRA domain and is a primary candidate for potential off-target binding.
-
DNA Methyltransferases (DNMTs): Given that this compound indirectly affects DNMT1 activity, it is crucial to determine if it directly inhibits DNMT1, DNMT3A, or DNMT3B.
-
Histone Methyltransferases (HMTs): Enzymes such as G9a (EHMT2), SUV39H1, and EZH2, which are responsible for key repressive histone marks, should be evaluated.
-
Histone Deacetylases (HDACs): A broad panel of HDAC enzymes should be included to rule out off-target effects on this major class of epigenetic regulators.
-
Bromodomain-containing Proteins: Proteins like BRD4, which recognize acetylated histones, represent another important class of epigenetic readers to assess for cross-reactivity.
Comparative Inhibitory Activity of this compound (Hypothetical Data)
The following table illustrates how quantitative data from a cross-reactivity study of this compound could be presented. The IC50 values represent the concentration of the inhibitor required to reduce the activity of the target enzyme by 50%.
| Target Protein | Protein Family | Assay Type | This compound IC50 (µM) |
| UHRF1 | UHRF Family | AlphaScreen | 15 |
| UHRF2 | UHRF Family | AlphaScreen | >100 |
| DNMT1 | DNA Methyltransferase | In Vitro Enzymatic | >100 |
| DNMT3A | DNA Methyltransferase | In Vitro Enzymatic | >100 |
| G9a (EHMT2) | Histone Methyltransferase | In Vitro Enzymatic | >100 |
| SUV39H1 | Histone Methyltransferase | In Vitro Enzymatic | >100 |
| HDAC1 | Histone Deacetylase | In Vitro Enzymatic | >100 |
| BRD4 | Bromodomain Protein | TR-FRET | >100 |
This table presents hypothetical data for illustrative purposes, as comprehensive cross-reactivity data for this compound is not currently available in published literature.
Signaling Pathways and Experimental Workflow
To visually represent the intended mechanism of this compound and the workflow for assessing its cross-reactivity, the following diagrams are provided.
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. Below are protocols for key assays to determine the selectivity of this compound.
AlphaScreen Assay for UHRF1/UHRF2 Interaction with Hemi-methylated DNA
This assay is designed to measure the disruption of the interaction between the SRA domain of UHRF1 or UHRF2 and a biotinylated hemi-methylated DNA probe.
Materials:
-
Recombinant His-tagged UHRF1-SRA domain and His-tagged UHRF2-SRA domain
-
Biotinylated hemi-methylated DNA probe
-
Streptavidin-coated Donor beads (PerkinElmer)
-
Nickel Chelate Acceptor beads (PerkinElmer)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% BSA)
-
This compound serially diluted in DMSO
-
384-well white microplates
Procedure:
-
Prepare a master mix containing the His-tagged SRA domain and biotinylated DNA probe in assay buffer.
-
Dispense the master mix into the wells of a 384-well plate.
-
Add this compound at various concentrations (typically a 10-point, 3-fold serial dilution) to the wells. Include DMSO-only wells as a negative control.
-
Incubate the plate at room temperature for 30 minutes.
-
In subdued light, prepare a mixture of Streptavidin Donor beads and Nickel Chelate Acceptor beads in assay buffer.
-
Add the bead mixture to all wells.
-
Incubate the plate in the dark at room temperature for 60 minutes.
-
Read the plate on an AlphaScreen-compatible plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
In Vitro DNA Methyltransferase (DNMT) Activity Assay
This fluorometric assay measures the activity of DNMT enzymes by quantifying the methylation of a DNA substrate.
Materials:
-
Recombinant DNMT1, DNMT3A, and DNMT3B enzymes
-
Universal DNMT substrate DNA
-
S-adenosyl-L-methionine (SAM)
-
Anti-5-methylcytosine (5-mC) antibody
-
Fluorescently labeled secondary antibody
-
Assay buffer (e.g., 20 mM HEPES pH 7.2, 50 mM KCl, 1 mM EDTA)
-
This compound serially diluted in DMSO
-
96-well black microplates
Procedure:
-
Coat the wells of a 96-well plate with the DNMT substrate DNA and wash to remove unbound substrate.
-
Prepare a reaction mixture containing the DNMT enzyme and SAM in assay buffer.
-
Add this compound at various concentrations to the wells, followed by the enzyme/SAM mixture.
-
Incubate the plate at 37°C for 1-2 hours to allow for the methylation reaction.
-
Wash the wells and add the primary anti-5-mC antibody. Incubate for 60 minutes.
-
Wash the wells and add the fluorescently labeled secondary antibody. Incubate for 30 minutes in the dark.
-
Wash the wells and add a fluorescence development solution.
-
Measure the fluorescence intensity using a microplate reader.
-
Calculate the percent inhibition and determine the IC50 value.
Cell-Based Assay for UHRF1 Target Engagement
A cellular thermal shift assay (CETSA) or a NanoBRET™ assay can be employed to confirm that this compound engages UHRF1 in a cellular context.
NanoBRET™ Assay Protocol Outline:
-
Co-transfect cells (e.g., HEK293T) with plasmids encoding for NanoLuc®-UHRF1 fusion protein and a HaloTag®-DNMT1 fusion protein.
-
Seed the transfected cells into a 96-well white plate.
-
Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.
-
Treat the cells with a serial dilution of this compound and incubate.
-
Add the NanoBRET™ Nano-Glo® Substrate.
-
Read the plate on a luminometer capable of measuring donor and acceptor emission wavelengths.
-
Calculate the NanoBRET™ ratio and determine the IC50 value for the disruption of the UHRF1-DNMT1 interaction in live cells.
By employing a systematic approach to selectivity profiling using the methodologies outlined in this guide, researchers can gain a comprehensive understanding of the on- and off-target activities of this compound. This knowledge is critical for the rigorous interpretation of experimental data and for guiding the future development of more specific UHRF1 inhibitors for therapeutic use.
References
A Comparative Guide to UHRF1 Inhibitors: Benchmarking NSC232003 Against Novel Competitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of epigenetic drug discovery, Ubiquitin-like with PHD and RING Finger domains 1 (UHRF1) has emerged as a critical target. Its overexpression in a multitude of cancers is linked to the silencing of tumor suppressor genes, making it a focal point for therapeutic intervention. This guide provides a comprehensive comparison of the established UHRF1 inhibitor, NSC232003, against a panel of more recently developed inhibitors, offering a snapshot of the current state of UHRF1-targeted drug development.
Performance Snapshot: this compound vs. The Field
The following tables summarize the quantitative data available for this compound and its newer counterparts. It is important to note that the data has been compiled from various studies, and direct comparisons should be made with caution due to differing experimental conditions.
Table 1: Performance Data for UHRF1 Inhibitor this compound
| Inhibitor | Target Domain | Assay Type | Cell Line | Key Findings | Reference |
| This compound | SRA | Co-IP | U251 Glioma | Disrupts DNMT1/UHRF1 interaction with an IC50 of 15 µM. Induces global DNA cytosine demethylation.[1][2][3] | [1][2][3] |
| This compound | - | Apoptosis Assay | HeLa | Induces apoptosis, particularly under DNA damage conditions.[4] | [4] |
| This compound | - | Cell Viability/Colony Formation | Bladder Cancer Cells | Inhibits growth of SIRT6-low bladder cancer cell lines in a dose-dependent manner.[5] | [5] |
Table 2: Performance Data for Newly Developed UHRF1 Inhibitors
| Inhibitor | Target Domain | Assay Type | Key Findings | Reference |
| NV03 | Tandem Tudor Domain (TTD) | - | Potent and selective antagonist of UHRF1-H3K9me3 interaction with a Kd of 2.4 µM.[6] | [6] |
| MLD3, MLD4, MLD5 | Plant Homeodomain (PHD) | AlphaScreen & FP | Inhibit UHRF1-histone interaction with IC50 values between 7-12 µM (MLD3-5) and 24-46 µM (full-length UHRF1). MLD4 specifically has an IC50 of 12.4 µM against the UHRF1-histone interaction.[2][7][8] | [2][7][8] |
| Chicoric Acid | SRA | Global Methylation Assay | Significantly reduces global DNA methylation levels in HCT116 colorectal cancer cells at a concentration of 7.5 µM.[9][10] | [9][10] |
| UM63, AMSA2, MPB7 | SRA | Base Flipping Assay | Inhibit UHRF1-SRA mediated base flipping at low micromolar concentrations. AMSA2 and MPB7 do not intercalate with DNA.[11][12] | [11][12] |
Delving into the Mechanisms: UHRF1 Signaling and Inhibition
UHRF1 is a multi-domain protein that plays a pivotal role in maintaining DNA methylation patterns during cell division. Its SRA domain recognizes hemimethylated DNA, leading to the recruitment of DNA methyltransferase 1 (DNMT1), which then methylates the newly synthesized DNA strand. This process is crucial for the epigenetic silencing of tumor suppressor genes in cancer cells.
Caption: UHRF1 signaling pathway and points of inhibitor intervention.
The newly developed inhibitors target different domains of UHRF1, offering multiple strategies to disrupt its function. This compound and Chicoric Acid target the SRA domain, preventing the recognition of hemimethylated DNA. NV03 targets the TTD domain, interfering with histone binding, while the MLD series of inhibitors target the PHD domain, also disrupting histone interactions.
Experimental Corner: A Look at the Methodologies
The evaluation of these inhibitors relies on a variety of sophisticated biochemical and cellular assays. The following diagram illustrates a typical workflow for screening and characterizing UHRF1 inhibitors.
Caption: A generalized workflow for the discovery and characterization of UHRF1 inhibitors.
Key Experimental Protocols:
-
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay): This bead-based assay measures the interaction between two molecules.[7][13] For UHRF1, one molecule (e.g., a biotinylated histone peptide) is attached to a donor bead, and the interacting partner (e.g., His-tagged UHRF1) is attached to an acceptor bead. When in close proximity, a singlet oxygen produced by the donor bead upon excitation triggers a chemiluminescent signal from the acceptor bead. Inhibitors disrupting this interaction lead to a decrease in the signal.[7][13]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): TR-FRET is another proximity-based assay used to measure molecular interactions.[14][15][16][17] It utilizes a donor fluorophore (often a lanthanide) with a long-lived fluorescence emission and an acceptor fluorophore. When an inhibitor disrupts the interaction between the tagged molecules, the FRET signal is reduced.[14][15][16][17]
-
Fluorescence Polarization (FP): FP measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[18][19][20] A small, fluorescently labeled molecule (the tracer) will tumble rapidly in solution, resulting in low polarization. When bound to a larger protein like UHRF1, its tumbling is slowed, and the polarization of the emitted light increases. Competitive inhibitors will displace the tracer, leading to a decrease in fluorescence polarization.[18][19][20]
-
Global DNA Methylation ELISA: This assay quantifies the overall level of 5-methylcytosine (5-mC) in a DNA sample.[21][22][23][24] Genomic DNA is bound to a plate, and a specific antibody against 5-mC is used for detection, typically with a colorimetric or fluorometric readout. A decrease in the signal indicates a reduction in global DNA methylation, an expected downstream effect of effective UHRF1 inhibition.[21][22][23][24]
Conclusion
This compound remains a valuable tool for studying UHRF1 biology, with a well-characterized mechanism of action. However, the development of newer inhibitors targeting different domains of UHRF1, such as NV03 and the MLD series, offers exciting new avenues for therapeutic intervention. These novel compounds provide a more diverse toolkit for dissecting the complex roles of UHRF1 in cancer and for developing more potent and specific anti-cancer therapies. The continued exploration of these and other UHRF1 inhibitors will undoubtedly be a key focus in the field of epigenetic drug discovery.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. DNA Methyltransferase (DNMT) compound (inhibitors, agonists)-ProbeChem.com [probechem.com]
- 3. UHRF1 Suppresses HIV-1 Transcription and Promotes HIV-1 Latency by Competing with p-TEFb for Ubiquitination-Proteasomal Degradation of Tat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. UHRF1-mediated ubiquitination of nonhomologous end joining factor XLF promotes DNA repair in human tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery and Mechanism of Small Molecule Inhibitors Selective for the Chromatin-binding Domains of Oncogenic UHRF1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorbyt.com [biorbyt.com]
- 9. Frontiers | Structural-Guided Identification of Small Molecule Inhibitor of UHRF1 Methyltransferase Activity [frontiersin.org]
- 10. Structural-Guided Identification of Small Molecule Inhibitor of UHRF1 Methyltransferase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibitors of UHRF1 base flipping activity showing cytotoxicity against cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. High-Throughput Screening AlphaScreen Assay for Identification of Small-Molecule Inhibitors of Ubiquitin E3 Ligase SCFSkp2-Cks1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A time-resolved fluorescence resonance energy transfer screening assay for discovery of protein-protein interaction modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 16. TR-FRET-Based High-Throughput Screening Assay for Identification of UBC13 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. rsc.org [rsc.org]
- 19. m.youtube.com [m.youtube.com]
- 20. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 21. Quantification of DNA Methylation by ELISA in Epigenetic Studies in Plant Tissue Culture: A Theoretical-Practical Guide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Global DNA methylation assay [bio-protocol.org]
- 23. Global DNA Methylation ELISA [cellbiolabs.com]
- 24. 5-methylcytosine ELISA Kit for Global DNA Methylation Analysis (Colorimetric) [epigentek.com]
Safety Operating Guide
Navigating the Safe Disposal of NSC232003: A Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handling NSC232003, a potent UHRF1 inhibitor, must adhere to stringent safety and disposal protocols to ensure a safe laboratory environment and compliance with regulatory standards. This guide provides essential, step-by-step information for the proper disposal of this compound, promoting best practices in laboratory safety and chemical handling.
I. Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:
-
Protective gloves
-
Protective clothing
-
Eye protection (safety glasses or goggles)
-
Face protection (face shield)[1]
General Handling Guidelines:
-
Wash hands thoroughly after handling the compound.[1]
-
Avoid eating, drinking, or smoking in areas where this compound is handled or stored.[1]
-
Use the compound only in well-ventilated areas or outdoors.[1]
-
Prevent the release of the compound into the environment.[1]
-
Contaminated work clothing should not be allowed out of the workplace.[1]
II. Storage of this compound Stock Solutions
Proper storage is crucial to maintain the stability and integrity of this compound. Adherence to recommended storage conditions also minimizes the risk of accidental spills or degradation into potentially more hazardous byproducts.
| Storage Condition | Duration |
| -80°C | 6 months[2][3] |
| -20°C | 1 month[2][3] |
| 4°C (Solid Powder) | 6 Months[4] |
| -20°C (Solid Powder) | 12 Months[4] |
| -20°C (In Solvent) | 6 Months[4] |
| -80°C (In Solvent) | 6 Months[4] |
To prevent product inactivation from repeated freeze-thaw cycles, it is recommended to aliquot and store the solution after preparation.[2]
III. Step-by-Step Disposal Protocol for this compound
As a precautionary measure, this compound should be treated as a hazardous chemical waste. The following protocol is based on general guidelines for the disposal of laboratory chemicals and should be adapted to comply with institutional and local regulations.
Experimental Protocol: Chemical Waste Disposal
-
Waste Segregation:
-
Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed.
-
Collect all materials contaminated with this compound, including unused solutions, contaminated labware (e.g., pipette tips, tubes), and personal protective equipment (e.g., gloves), in a designated and compatible hazardous waste container.
-
-
Container Selection and Labeling:
-
Use a container that is compatible with the chemical nature of this compound and any solvents used. Glass containers are often suitable for solvent-based waste.
-
The container must have a secure, screw-type lid.
-
Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and any other components of the waste mixture. Do not use abbreviations.[5][6]
-
Indicate the associated hazards (e.g., toxic, irritant).
-
Record the date when the first drop of waste is added to the container.[5]
-
-
Storage of Waste:
-
Store the hazardous waste container in a designated satellite accumulation area within the laboratory where the waste is generated.[6]
-
Do not store waste containers in public areas such as hallways.[5]
-
Ensure that the storage area is secure and that incompatible wastes are segregated to prevent accidental reactions.
-
-
Arranging for Pickup and Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
-
Provide all necessary information, including the chemical name, quantity, and location of the waste.
-
Do not attempt to dispose of this compound down the drain or in the regular trash.
-
IV. Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, contributing to a secure and environmentally responsible research environment. Always prioritize safety and consult institutional guidelines for specific protocols.
References
- 1. This compound | UHRF1 Inhibitor | AmBeed.com [ambeed.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | UHRF1 inhibitor | Probechem Biochemicals [probechem.com]
- 5. orf.od.nih.gov [orf.od.nih.gov]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Personal protective equipment for handling NSC232003
For researchers, scientists, and drug development professionals working with NSC232003, a potent and cell-permeable UHRF1 inhibitor, adherence to strict safety protocols is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment must be worn at all times to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| PPE Category | Recommended Equipment |
| Eye/Face Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile rubber). |
| Skin/Body Protection | Laboratory coat, long-sleeved shirt, and long pants. |
| Respiratory Protection | A NIOSH-approved respirator is recommended if working with the powder form or if ventilation is inadequate. |
Safe Handling and Storage Procedures
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid inhalation of dust or fumes.
-
Prevent contact with skin, eyes, and clothing.
-
Use designated tools and equipment for handling the compound.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed container.
-
Keep in a cool, dry, and well-ventilated place.
-
Recommended storage temperatures are -20°C for up to one month or -80°C for up to six months for stock solutions.[1]
-
The compound is a solid and is soluble in water.[2]
Disposal Plan
All waste materials contaminated with this compound must be disposed of in accordance with local, state, and federal regulations for hazardous waste.
Disposal Steps:
-
Collect all contaminated materials (e.g., gloves, pipette tips, empty containers) in a designated, labeled hazardous waste container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Arrange for pickup and disposal by a licensed hazardous waste disposal company.
Emergency Procedures
In the event of an accidental exposure or spill, immediate action is necessary.
| Emergency Situation | Immediate Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention. |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete. |
Experimental Workflow for Safe Handling
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
